1-Methyl-4-(trifluoromethoxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-6-2-4-7(5-3-6)12-8(9,10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXFXYQUXNXVAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375271 | |
| Record name | 1-Methyl-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
706-27-4 | |
| Record name | 1-Methyl-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethoxy)toluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Methyl-4-(trifluoromethoxy)benzene CAS number and properties
An In-Depth Technical Guide to 1-Methyl-4-(trifluoromethoxy)benzene
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 706-27-4), a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. This document will detail its core physicochemical properties, common synthetic pathways with mechanistic insights, and its strategic applications, particularly in drug development. The guide is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this versatile chemical building block.
Compound Identification and Structure
This compound, also commonly known as 4-(trifluoromethoxy)toluene, is an organic compound featuring a toluene backbone substituted with a trifluoromethoxy group at the para-position.[1]
-
IUPAC Name: this compound[2]
-
CAS Number: 706-27-4[1]
-
Molecular Formula: C₈H₇F₃O[1]
-
Synonyms: 4-(Trifluoromethoxy)toluene, 4-Methyl-alpha,alpha,alpha-trifluoroanisole, p-Tolyloxytrifluoromethane[1]
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
The trifluoromethoxy group significantly influences the physical and chemical properties of the parent toluene molecule, imparting increased lipophilicity and metabolic stability. The quantitative data for this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 176.14 g/mol | [1][3] |
| Appearance | Colorless Liquid | [1] |
| Boiling Point | 129-130 °C | [4][5] |
| Density | 1.144 g/mL at 25 °C | [4][5] |
| Refractive Index (n20/D) | 1.426 | [4][5] |
| InChI Key | JUXFXYQUXNXVAA-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Insights
The synthesis of aryl trifluoromethyl ethers like this compound is a non-trivial process that has seen significant methodological development. A common and industrially relevant approach involves a two-step chlorination/fluorination sequence starting from the corresponding phenol, in this case, p-cresol.
Experimental Protocol: Two-Step Synthesis from p-Cresol
Step 1: Trichloromethylation of p-Cresol
-
Rationale: The initial step involves converting the phenolic hydroxyl group into a trichloromethoxy group. This is often achieved by reaction with carbon tetrachloride in the presence of a base or via an intermediate such as a chlorothionoformate.
-
Procedure:
-
To a solution of p-cresol in a suitable solvent (e.g., tetrachloroethane), add a chlorinating agent like phosgene or a precursor.
-
The reaction is typically performed under inert atmosphere and may require elevated temperatures.
-
The resulting intermediate, 1-methyl-4-(trichloromethoxy)benzene, is then isolated after an aqueous workup and solvent removal.[6]
-
Step 2: Fluorination of 1-Methyl-4-(trichloromethoxy)benzene
-
Rationale: The trichloromethyl group is highly susceptible to nucleophilic fluoride exchange. Strong fluorinating agents are required to replace all three chlorine atoms with fluorine.
-
Procedure:
-
The crude 1-methyl-4-(trichloromethoxy)benzene is treated with a fluorinating agent, such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅) or anhydrous hydrogen fluoride (HF).[6][7]
-
This reaction is highly exothermic and is conducted in a pressure-rated vessel (autoclave) at elevated temperatures (e.g., 80°C).[6]
-
Upon completion, the reaction mixture is carefully vented, and the crude product is purified by distillation to yield this compound.[6]
-
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. CID 161117661 | C16H14F6O2 | CID 161117661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methoxy-4-(trifluoromethyl)benzene | C8H7F3O | CID 600604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 7. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethoxy)toluene
This guide provides a comprehensive technical overview of the physicochemical properties of 4-(trifluoromethoxy)toluene (CAS 706-27-4). It is intended for researchers, scientists, and drug development professionals who utilize fluorinated compounds in their work. This document moves beyond a simple recitation of data points to offer insights into the causality behind its properties and practical guidance for its handling and application.
Introduction: The Significance of the Trifluoromethoxy Group in Molecular Design
4-(Trifluoromethoxy)toluene is an aromatic organic compound featuring a toluene backbone substituted with a trifluoromethoxy (-OCF₃) group at the para position.[1] The trifluoromethoxy group is of significant interest in medicinal chemistry and materials science. Unlike its analogue, the trifluoromethyl group (-CF₃), the -OCF₃ group offers a unique combination of high lipophilicity, metabolic stability, and electron-withdrawing character, while being a weak hydrogen bond acceptor.[2][3] These properties make it a valuable substituent for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4] This guide will delve into the core physicochemical properties that arise from this unique molecular architecture.
Below is the chemical structure of 4-(trifluoromethoxy)toluene.
Caption: Molecular Structure of 4-(Trifluoromethoxy)toluene
Core Physicochemical Properties
The physical and chemical characteristics of 4-(trifluoromethoxy)toluene are summarized below. These properties are crucial for its handling, purification, and application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 706-27-4 | [1][5][6][7][8] |
| Molecular Formula | C₈H₇F₃O | [1][5][6][7] |
| Molecular Weight | 176.14 g/mol | [5][6][7] |
| Appearance | Colorless to pale yellow liquid | [1][9][10] |
| Boiling Point | 134-135 °C (at 760 mmHg) | [7][11][12] |
| Density | 1.179 g/mL at 25 °C | [11][12] |
| Refractive Index (n²⁰/D) | 1.416 | [11][12] |
| Flash Point | 31 °C (87.8 °F) - closed cup | [10][11] |
| Purity (typical) | >98.0% (GC) | [9][10] |
Spectroscopic Profile
The structural identity and purity of 4-(trifluoromethoxy)toluene are typically confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show two distinct signals for the aromatic protons and one signal for the methyl protons. The aromatic protons, being on a para-substituted ring, will appear as a pair of doublets (an AA'BB' system). The methyl protons will appear as a singlet.
-
Predicted Chemical Shifts (in CDCl₃):
-
~7.1-7.2 ppm (d, 2H, aromatic protons ortho to the methyl group)
-
~7.0-7.1 ppm (d, 2H, aromatic protons ortho to the -OCF₃ group)
-
~2.3 ppm (s, 3H, methyl protons)
-
-
-
¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methyl carbon, and the carbon of the trifluoromethoxy group. The carbon attached to the fluorine atoms will appear as a quartet due to C-F coupling.
-
¹⁹F NMR (Fluorine NMR): The fluorine NMR spectrum is expected to show a single sharp signal for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal is characteristic of the -OCF₃ group.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
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C-H stretching (aromatic): ~3030-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=C stretching (aromatic): ~1500-1600 cm⁻¹
-
C-O stretching (ether): ~1200-1250 cm⁻¹ (strong)
-
C-F stretching: ~1000-1100 cm⁻¹ (very strong)
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) at m/z = 176.14. Fragmentation patterns would likely involve the loss of the methyl group or cleavage of the ether bond.
Reactivity and Chemical Behavior
The reactivity of the aromatic ring in 4-(trifluoromethoxy)toluene is governed by the interplay of the activating methyl group and the deactivating trifluoromethoxy group.
-
Electrophilic Aromatic Substitution: The methyl group is an ortho-, para-directing activator, while the trifluoromethoxy group is a deactivating but also ortho-, para-directing substituent. The directing effects are synergistic. However, the deactivating nature of the -OCF₃ group makes the ring less reactive towards electrophiles compared to toluene. Substitution will preferentially occur at the positions ortho to the methyl group.
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Stability: The presence of the trifluoromethoxy group enhances the chemical and metabolic stability of the molecule.[2] The C-F bonds are exceptionally strong, and the -OCF₃ group is resistant to oxidative demethylation, a common metabolic pathway for methoxy groups.[2][3] This stability is a key reason for its use in drug design.[4]
Experimental Protocols
The following are generalized protocols for the determination of key physicochemical properties.
Determination of Boiling Point
This protocol describes a standard method for determining the boiling point at atmospheric pressure.
Caption: Workflow for Boiling Point Determination
-
Apparatus Setup: Assemble a standard distillation apparatus. Place a small volume of 4-(trifluoromethoxy)toluene and a few boiling chips into the distillation flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Observation: Observe the temperature as the liquid begins to boil and its vapor rises.
-
Measurement: Record the temperature at which the vapor temperature stabilizes while the liquid is distilling at a steady rate. This temperature is the boiling point.
Purity Assessment by Gas Chromatography (GC)
This workflow outlines the steps for assessing the purity of a sample.
Caption: Workflow for GC Purity Analysis
-
Sample Preparation: Prepare a dilute solution of 4-(trifluoromethoxy)toluene in a volatile solvent like ethyl acetate or dichloromethane.
-
Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a DB-5 or equivalent).
-
Analysis: Inject the sample and run a temperature program that allows for the separation of the main component from any impurities.
-
Quantification: The purity is determined by integrating the area of the peak corresponding to 4-(trifluoromethoxy)toluene and expressing it as a percentage of the total peak area.[9][10]
Safety and Handling
4-(Trifluoromethoxy)toluene is a flammable liquid and an irritant.[11] Proper safety precautions are essential.
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Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[13]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Keep away from heat, sparks, and open flames.[11][14]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[10][11]
-
First Aid: In case of skin contact, wash with soap and water. In case of eye contact, rinse with plenty of water for at least 15 minutes.[13][14]
Applications in Drug Discovery and Development
The trifluoromethoxy group is often used as a bioisostere for other groups, such as the methoxy or chloro groups, to improve the metabolic stability and lipophilicity of a drug candidate.[2] The increased lipophilicity can enhance membrane permeability and absorption, while the stability towards metabolism can increase the drug's half-life.[2][3] Several FDA-approved drugs contain the trifluoromethoxy group, including Riluzole (for ALS) and Sonidegib (for cancer), highlighting its importance in modern medicinal chemistry.[2] 4-(Trifluoromethoxy)toluene serves as a key building block for the synthesis of more complex molecules containing this valuable functional group.
Conclusion
4-(Trifluoromethoxy)toluene is a compound with a unique set of physicochemical properties that make it highly valuable in synthetic and medicinal chemistry. Its combination of lipophilicity, metabolic stability, and specific electronic characteristics provides a powerful tool for molecular design. A thorough understanding of its properties, as detailed in this guide, is crucial for its effective and safe application in research and development.
References
- 1. CAS 706-27-4: 4-(trifluoromethoxy)toluene | CymitQuimica [cymitquimica.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. scbt.com [scbt.com]
- 7. 4-(TRIFLUOROMETHOXY)TOLUENE | 706-27-4 | INDOFINE Chemical Company [indofinechemical.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. labproinc.com [labproinc.com]
- 10. 4-(Trifluoromethoxy)toluene | 706-27-4 | TCI EUROPE N.V. [tcichemicals.com]
- 11. chembk.com [chembk.com]
- 12. 4-Trifluoromethoxytoluene | 706-27-4 [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. Page loading... [guidechem.com]
An In-Depth Technical Guide to 1-Methyl-4-(trifluoromethoxy)benzene for Researchers and Drug Development Professionals
Core Molecular and Physical Properties
1-Methyl-4-(trifluoromethoxy)benzene, also widely known as 4-(trifluoromethoxy)toluene, is an aromatic organic compound that has garnered significant interest in the scientific community. Its unique combination of a methyl group and a trifluoromethoxy group on a benzene ring imparts desirable physicochemical properties, making it a valuable intermediate in the synthesis of complex molecules.[1]
The trifluoromethoxy (-OCF₃) group is a bioisostere of the methoxy group, but with significantly different electronic properties. It is highly lipophilic and metabolically stable, attributes that are highly sought after in the design of novel pharmaceuticals and agrochemicals.[1] The methyl group, on the other hand, can provide a site for further chemical modification or can influence the molecule's interaction with biological targets.
Below is a summary of the key quantitative data for this compound:
| Property | Value | Source |
| Molecular Formula | C₈H₇F₃O | [1][2][3][4][5] |
| Molecular Weight | 176.14 g/mol | [3][4][5] |
| CAS Number | 706-27-4 | [2][3][4] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 134-135 °C | [3][4] |
| Density | 1.179 g/mL at 25 °C | [3][4] |
| Refractive Index | n20/D 1.416 | [3][4] |
Synthesis of this compound: A Methodological Overview
The synthesis of aryl trifluoromethyl ethers, such as this compound, can be achieved through several routes. A common and effective method involves the trifluoromethylation of the corresponding phenol, in this case, p-cresol. The following protocol is a representative example of how such a transformation can be carried out in a laboratory setting.
Experimental Protocol: Two-Step Synthesis from p-Cresol
This protocol is based on the general principles of aryl trifluoromethyl ether synthesis, involving the formation of a xanthate intermediate followed by oxidative desulfurization-fluorination.
Step 1: Synthesis of the Xanthate Intermediate
Caption: Workflow for the synthesis of the xanthate intermediate from p-cresol.
Methodology:
-
To a stirred solution of p-cresol (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete deprotonation.
-
Cool the resulting solution back to 0 °C and add carbon disulfide (CS₂, 1.2 eq) dropwise.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
Cool the reaction mixture again to 0 °C and add methyl iodide (CH₃I, 1.2 eq) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure xanthate intermediate.
Step 2: Oxidative Desulfurization-Fluorination
Caption: Workflow for the conversion of the xanthate to the final product.
Methodology:
-
In a fume hood, dissolve the xanthate intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Carefully add a solution of a fluorinating agent, such as pyridine-HF (excess), to the reaction mixture at a low temperature (e.g., -78 °C).
-
Add an oxidizing agent, for example, 1,3-dibromo-5,5-dimethylhydantoin (DBH), portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography or distillation to afford this compound.
Applications in Drug Discovery and Development
The incorporation of the trifluoromethoxy group into small molecules is a well-established strategy in medicinal chemistry to enhance drug-like properties. This substituent can significantly improve a compound's metabolic stability, lipophilicity, and binding affinity to its biological target.
The 1-methyl-4-(trifluoromethoxy)phenyl moiety is therefore a valuable building block for the synthesis of new chemical entities. Its presence can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethoxy group are resistant to enzymatic degradation, which can lead to a longer in vivo half-life of the drug candidate.
-
Increased Lipophilicity: The trifluoromethoxy group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and reach its target.
-
Modulation of Electronic Properties: The electron-withdrawing nature of the trifluoromethoxy group can influence the pKa of nearby functional groups and alter the molecule's interaction with its target protein.
While specific FDA-approved drugs containing the 1-methyl-4-(trifluoromethoxy)phenyl moiety are not prominently highlighted in general literature, the broader class of trifluoromethoxy-containing compounds has seen success. For instance, Riluzole, used in the treatment of amyotrophic lateral sclerosis, features a trifluoromethoxy group, underscoring the therapeutic potential of this functional group. The principles guiding the use of the trifluoromethoxy group in such drugs are directly applicable to derivatives of this compound.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (around 2.3 ppm) and two doublets in the aromatic region (typically between 7.0 and 7.3 ppm) corresponding to the protons on the benzene ring, characteristic of a 1,4-disubstituted pattern.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the quaternary carbon attached to the trifluoromethoxy group, the aromatic carbons, and the carbon of the trifluoromethoxy group. The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: It is generally classified as a flammable liquid and may cause skin, eye, and respiratory irritation.
-
Precautionary Measures:
-
Handle in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a cool, dry place.
-
Always consult the latest Safety Data Sheet (SDS) from the supplier for comprehensive safety and handling information before working with this compound.
Conclusion
This compound is a versatile and valuable building block for researchers and professionals in drug discovery and materials science. Its unique combination of a methyl and a trifluoromethoxy group offers a powerful tool for the synthesis of novel compounds with enhanced properties. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective application in the laboratory and beyond.
References
A Comprehensive Spectroscopic Analysis of 1-Methyl-4-(trifluoromethoxy)benzene
An In-depth Technical Guide:
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed spectroscopic characterization of 1-Methyl-4-(trifluoromethoxy)benzene (CAS 706-27-4), a key building block in pharmaceutical and agrochemical research.[1][2] The trifluoromethoxy group is a prevalent bioisostere for methoxy and other functional groups, offering modulated lipophilicity, metabolic stability, and electronic properties. Therefore, unambiguous structural confirmation and purity assessment are paramount. This document outlines the principles, standard operating procedures, and in-depth interpretation of proton and carbon nuclear magnetic resonance (¹H & ¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data for this compound, serving as an essential reference for researchers in synthetic chemistry and drug development.
Molecular Structure and Physicochemical Properties
This compound is an aromatic compound featuring a toluene backbone substituted with a trifluoromethoxy group at the para position. This substitution pattern dictates the spectroscopic signatures detailed in this guide.
Caption: Molecular Structure of this compound.
Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: The Causality Behind ¹H NMR
¹H NMR spectroscopy is the cornerstone technique for confirming the identity of organic molecules. For this compound, its utility lies in its ability to:
-
Confirm the Substitution Pattern: The para-substitution gives rise to a distinct AA'BB' system (often appearing as two clean doublets), which is a highly diagnostic fingerprint for this arrangement.
-
Verify Functional Groups: It provides direct evidence for the aliphatic methyl (-CH₃) protons and the aromatic protons, showing them in the correct 2:1 integration ratio (aromatic:methyl).
-
Assess Purity: The absence of extraneous peaks indicates a high degree of purity, which is critical for its use in sensitive applications like drug development.
Experimental Protocol: ¹H NMR Acquisition
This protocol represents a self-validating system for obtaining high-quality, reproducible data.
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃).[4] CDCl₃ is chosen for its excellent solubilizing power for nonpolar compounds and its single residual peak, which is easily identified.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex splitting patterns.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is sufficient.
-
Number of Scans: 8-16 scans are typically adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 1-2 seconds ensures quantitative integration.
-
Data Presentation: ¹H NMR
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~7.15 | Doublet | 2H | ~8.5 | Ar-H (ortho to -CH₃) |
| ~7.09 | Doublet | 2H | ~8.5 | Ar-H (ortho to -OCF₃) |
| ~2.35 | Singlet | 3H | N/A | -CH₃ |
Note: Exact chemical shifts can vary slightly based on solvent and concentration.
Spectral Interpretation
The ¹H NMR spectrum is characterized by two distinct regions:
-
Aromatic Region (δ 7.0-7.2 ppm): The two signals in this region, each integrating to 2H, confirm the presence of four aromatic protons. Their appearance as doublets is characteristic of a 1,4-disubstituted (para) benzene ring. The protons ortho to the electron-donating methyl group are slightly upfield compared to those ortho to the electron-withdrawing trifluoromethoxy group.
-
Aliphatic Region (δ ~2.35 ppm): A sharp singlet integrating to 3H is the classic signature of a methyl group attached to an aromatic ring. Its singlet nature confirms the absence of adjacent protons.
References
1-Methyl-4-(trifluoromethoxy)benzene safety data sheet (SDS) information
An In-Depth Technical Guide to the Safe Handling of 1-Methyl-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 4-(trifluoromethoxy)toluene, is an aromatic organic compound with the chemical formula C8H7F3O.[1][2][3] It is a colorless liquid at room temperature.[1] The presence of the trifluoromethoxy group (-OCF3) on the toluene backbone imparts unique electronic and lipophilic properties, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][4] The strong electronegativity and lipophilicity of the trifluoromethoxy group can enhance the metabolic stability and membrane permeability of drug candidates.[4] However, these same properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety data for this compound, offering in-depth insights and practical guidance for its safe handling in a research and development setting.
Physicochemical Properties and Their Safety Implications
A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C8H7F3O | [1][2][3] |
| Molecular Weight | 176.14 g/mol | [2][3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 134-135 °C | [2][5] |
| Density | 1.179 g/mL at 25 °C | [2][5] |
| Flash Point | 31 °C (87.8 °F) - closed cup | [5] |
| Refractive Index | n20/D 1.416 | [2][5] |
The relatively low flash point of 31 °C indicates that this compound is a flammable liquid, capable of forming ignitable vapor-air mixtures at ambient temperatures.[5] This necessitates strict control of ignition sources in any area where it is handled or stored. Its density being greater than water means that in the event of a spill into a water body, it would likely sink, and water may be ineffective for extinguishing a fire.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.
| Hazard Class | GHS Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Source:[5]
The flammability hazard is a primary concern. The irritant properties to the skin, eyes, and respiratory system are also significant and dictate the required personal protective equipment and handling procedures.
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to minimize the risks associated with this compound.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[6] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure to vapors.[7]
-
Ignition Source Control: Due to its flammability, all potential ignition sources must be eliminated from the handling area. This includes open flames, hot surfaces, sparks from electrical equipment, and static discharge.[8] Use of spark-proof tools and explosion-proof equipment is recommended.[9]
-
Eyewash Stations and Safety Showers: An ANSI-approved eyewash station and safety shower must be readily accessible within a 10-second travel time from the work area.[7]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial for preventing exposure. The following diagram illustrates a systematic approach to PPE selection when working with this compound.
Caption: PPE Selection Workflow for this compound.
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][9]
-
Keep away from heat, sparks, open flames, and other ignition sources.[8]
-
Store separately from strong oxidizing agents, as these are incompatible materials.[9] The trifluoromethoxy group is generally stable, but the aromatic ring can be susceptible to oxidation.
-
Ground and bond containers when transferring material to prevent static discharge.[9]
Emergency Procedures
A well-defined emergency plan is essential for responding effectively to incidents involving this compound.
First-Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10]
-
Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[9]
Spill Response
The following flowchart outlines the general procedure for responding to a spill of this compound.
Caption: Emergency Spill Response for this compound.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6] Water spray can be used to cool fire-exposed containers, but a straight stream of water may be ineffective.[9]
-
Specific Hazards: The compound is a flammable liquid, and its vapors can form explosive mixtures with air and travel to an ignition source and flash back.[9] During a fire, irritating and highly toxic gases such as carbon monoxide, carbon dioxide, and hydrogen fluoride may be generated.[9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]
Toxicological and Environmental Considerations
Toxicology
The primary toxicological concerns are its irritant effects on the skin, eyes, and respiratory system.[5] While detailed toxicological studies on this specific compound are not widely available in the public domain, the hazards of its components and similar substances provide some insight. Benzene and its metabolites can have toxic effects on various biological systems.[11] The trifluoromethoxy group is known to increase lipophilicity, which can facilitate absorption and distribution within the body.[4] Chronic exposure to related aromatic compounds can lead to systemic effects.[12] Therefore, minimizing exposure through the diligent use of engineering controls and PPE is paramount.
Environmental Fate
Some data suggests that this compound may cause long-lasting harmful effects to aquatic life.[8] Aromatic compounds containing trifluoromethyl or trifluoromethoxy groups can be persistent in the environment.[13] The high stability of the C-F bond contributes to their resistance to degradation.[4] Therefore, releases to the environment should be avoided, and all waste should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[7]
Conclusion
This compound is a valuable chemical intermediate with a manageable hazard profile when appropriate safety measures are strictly implemented. Its flammability and irritant properties are the primary safety concerns. A comprehensive safety strategy, encompassing robust engineering controls, correct use of personal protective equipment, and well-rehearsed emergency procedures, is essential for the protection of researchers and the environment. By understanding the underlying chemical principles of its hazards and adhering to the guidance provided in this document, scientific professionals can confidently and safely utilize this compound in their research and development endeavors.
References
- 1. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. chemscene.com [chemscene.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 5. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. umanitoba.ca [umanitoba.ca]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. angenechemical.com [angenechemical.com]
- 9. CID 161117661 | C16H14F6O2 | CID 161117661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. collectionscanada.ca [collectionscanada.ca]
- 11. Toxic effects of benzene and benzene metabolites on mononuclear phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenol - Wikipedia [en.wikipedia.org]
- 13. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
Synthesis and discovery of 1-Methyl-4-(trifluoromethoxy)benzene
An In-depth Technical Guide on the Synthesis and Discovery of 1-Methyl-4-(trifluoromethoxy)benzene
Foreword: The trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful substituent in modern chemistry. Its combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character makes it a "privileged" moiety in the design of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive exploration of this compound, a fundamental building block for introducing the valuable 4-(trifluoromethoxy)phenyl group. We will dissect its discovery, properties, and critically evaluate the evolution of its synthesis from historical methods to contemporary, field-proven protocols. This document is designed for the practicing researcher, offering not just procedures, but the causal logic behind them to empower innovation and problem-solving.
Core Compound Profile: Physicochemical & Spectroscopic Data
A foundational understanding of a molecule's physical and spectral properties is non-negotiable for its synthesis, purification, and characterization. This compound, also known as 4-(trifluoromethoxy)toluene, is a colorless liquid under standard conditions.
Table 1: Key Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₇F₃O |
| Molecular Weight | 176.14 g/mol [1] |
| Appearance | Colorless Liquid[1] |
| Boiling Point | 142-145 °C[2] |
| Density | ~1.23 g/cm³ |
| CAS Number | 706-27-4 |
Spectroscopic Validation:
-
¹H NMR: The spectrum is defined by two key regions: a sharp singlet for the methyl (CH₃) protons around δ 2.3 ppm and a characteristic AA'BB' system of two doublets in the aromatic region (δ 7.0-7.3 ppm), confirming the para-substitution pattern.
-
¹⁹F NMR: A sharp singlet is observed around δ -58 ppm, indicative of the three magnetically equivalent fluorine atoms in the -OCF₃ group.
-
¹³C NMR: Key signals include the methyl carbon, the aromatic carbons, and a distinctive quartet for the trifluoromethyl carbon due to C-F coupling.
-
Mass Spectrometry (GC-MS): Primarily used to confirm the molecular weight (M⁺ at m/z = 176) and assess purity during reaction monitoring.
Genesis of a Moiety: Discovery and Historical Context
The synthesis of aryl trifluoromethyl ethers was a significant challenge for early organofluorine chemists. The first successful preparations were reported by L. Yagupol'skii in 1955.[3][4] These pioneering methods did not start from phenols but rather from electron-deficient anisoles (methoxybenzenes).[4][5][6] The process involved a harsh, two-step chlorination/fluorination sequence.[6] The methoxy group was first chlorinated at high temperatures (e.g., 200 °C) to form an aryl trichloromethyl ether, which was subsequently fluorinated using reagents like antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅).[4][5] These methods, while groundbreaking, were limited by their harsh conditions and low tolerance for many functional groups.
Synthetic Methodologies: From Classical Routes to Modern Protocols
The choice of synthetic strategy is dictated by scale, safety, cost, and available starting materials. The synthesis of this compound has evolved from these early harsh methods to more refined and versatile protocols.
The Phenol-to-Aryl Trifluoromethyl Ether Transformation
The most direct and common conceptual approach starts with the corresponding phenol, 4-cresol (p-cresol). This transformation, however, is not trivial. A significant advancement involved reacting phenols with a perhalomethane (like carbon tetrachloride) and anhydrous hydrogen fluoride (HF) in a pressure vessel.[2][3] This one-step process represented an improvement by starting with readily available phenols.[2]
Another important pathway is the oxidative desulfurization-fluorination of xanthates derived from phenols.[4][5][7] This two-step method involves converting the phenol to a xanthate intermediate, which is then treated with an oxidant (like 1,3-dibromo-5,5-dimethylhydantoin, DBH) and a fluoride source (such as pyridine-HF).[4][5]
Field-Proven Protocol: Copper-Catalyzed Trifluoromethylation of Aryl Iodides
While the direct trifluoromethoxylation of phenols is feasible, a highly reliable and versatile laboratory-scale synthesis often involves a two-step sequence starting from p-cresol: iodination followed by copper-catalyzed trifluoromethoxylation. This approach offers excellent control and functional group tolerance.
Diagram 1: Two-Step Synthesis via Iodination and Cu-Catalysis
Caption: A reliable two-step workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Step A: Synthesis of 4-Iodo-1-methylbenzene (p-Iodotoluene) This step is a standard electrophilic aromatic substitution and is provided for completeness. Commercially available p-iodotoluene is often used to save time.
-
Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve toluene (1.0 equiv) in glacial acetic acid.
-
Reagent Addition: Add iodine (I₂) and periodic acid (HIO₄) as the oxidant.
-
Reaction: Heat the mixture gently (e.g., 70-80 °C) and stir for several hours. Monitor the disappearance of the purple iodine color and check reaction completion by TLC or GC-MS.
-
Workup: Cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench any remaining iodine. Extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by distillation.
Step B: Copper-Catalyzed Trifluoromethylation of 4-Iodo-1-methylbenzene This protocol is an adaptation of modern trifluoromethylation methods.[8]
-
Reaction Setup (Inert Atmosphere): To a dry Schlenk tube or pressure vessel under an inert atmosphere (Nitrogen or Argon), add copper(I) iodide (CuI, 10-20 mol%), 4-iodo-1-methylbenzene (1.0 equiv), and a suitable ligand (e.g., 1,10-phenanthroline, 20-40 mol%).
-
Solvent and Reagent Addition: Add a dry, polar aprotic solvent such as DMF or NMP. Add the trifluoromethyl source. A common and effective source is (trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent) in combination with a fluoride source like KF or CsF.
-
Reaction Conditions: Seal the vessel and heat the mixture to 80-120 °C. The reaction is typically stirred for 12-24 hours.
-
Self-Validation/Monitoring: Progress can be monitored by taking small aliquots (under inert conditions) and analyzing them by GC-MS. The disappearance of the starting material (m/z of p-iodotoluene) and the appearance of the product peak (m/z = 176) indicates conversion.
-
Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove insoluble copper salts.
-
Purification: Wash the filtrate with water multiple times to remove the DMF/NMP, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude liquid is purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Copper(I) catalysts are sensitive to oxidation, which would deactivate them. An inert atmosphere is critical for reproducibility and high yields.
-
Ligand: The ligand (e.g., 1,10-phenanthroline) stabilizes the copper center and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Polar Aprotic Solvent: Solvents like DMF or NMP are required to dissolve the salts and reagents and to reach the necessary reaction temperatures.
-
Filtration through Celite: Copper salts can form emulsions during aqueous workup. A preliminary filtration through Celite effectively removes the bulk of these salts, simplifying the subsequent extraction.
Applications in Research and Development
This compound is rarely the final product but rather a crucial intermediate.[2] Its utility stems from the ability to functionalize the benzylic methyl group or perform further electrophilic aromatic substitution on the ring.
-
Pharmaceuticals: It serves as a starting point for synthesizing complex drug candidates where the 4-(trifluoromethoxy)phenyl group is desired to enhance metabolic stability and cell membrane permeability.[9]
-
Agrochemicals: Similar to pharmaceuticals, this moiety is incorporated into pesticides and herbicides to improve their potency and environmental persistence.
-
Materials Science: The unique electronic properties of the -OCF₃ group are exploited in the synthesis of liquid crystals, polymers, and other advanced materials.[7]
Conclusion
The journey to synthesize this compound mirrors the broader evolution of organofluorine chemistry—from brute-force methods requiring harsh and hazardous reagents to sophisticated, catalyst-driven protocols offering mild conditions and broad applicability. The methodologies presented herein, particularly the copper-catalyzed approaches, represent the current state-of-the-art, providing reliable and scalable access to this invaluable chemical building block. For the modern researcher, a deep, mechanistic understanding of these protocols is the key to unlocking the full potential of the trifluoromethoxy group in the next generation of molecules and materials.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. US4157344A - Preparation of aryl trifluoromethyl ethers - Google Patents [patents.google.com]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 9. nbinno.com [nbinno.com]
Key chemical features of 1-Methyl-4-(trifluoromethoxy)benzene
An In-Depth Technical Guide to 1-Methyl-4-(trifluoromethoxy)benzene: Properties, Synthesis, and Applications in Drug Discovery
This guide provides an in-depth technical overview of this compound, a key building block in modern medicinal chemistry. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer field-proven insights into the molecule's synthesis, characterization, reactivity, and strategic application in the design of next-generation therapeutics. We will explore the causality behind its unique properties and explain the rationale for its use in creating more stable, effective, and bioavailable drug candidates.
Core Molecular Profile and Physicochemical Properties
This compound, also known as 4-(trifluoromethoxy)toluene, is an aromatic compound distinguished by the presence of two electronically opposing substituents on a benzene ring: a weakly electron-donating methyl group (-CH₃) and a strongly electron-withdrawing and highly lipophilic trifluoromethoxy group (-OCF₃). This electronic dichotomy is central to its chemical behavior and its utility in drug design.
The trifluoromethoxy group is a bioisostere of several other functional groups but possesses a unique combination of properties. Unlike the methoxy group (-OCH₃), which is a strong electron-donating group and a metabolic liability, the -OCF₃ group is a powerful electron-withdrawer due to the high electronegativity of the fluorine atoms and is exceptionally stable to metabolic degradation.[1][2] Compared to the trifluoromethyl group (-CF₃), the trifluoromethoxy group is considered one of the most lipophilic substituents, a critical feature for modulating a drug candidate's ability to cross cellular membranes.[1][2]
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 706-27-4 | [3] |
| Molecular Formula | C₈H₇F₃O | [3] |
| Molecular Weight | 176.14 g/mol | [3] |
| Appearance | Colorless Liquid | [3] |
| Boiling Point | ~129 °C | [4] |
| InChI Key | JUXFXYQUXNXVAA-UHFFFAOYSA-N | [3] |
Strategic Synthesis of the Core Scaffold
The synthesis of this compound is a critical first step for its use as a building block. The choice of synthetic route is often dictated by the availability of starting materials, scalability, and safety considerations. A common and effective strategy begins with the commercially available precursor, p-cresol (4-methylphenol).
The following workflow outlines a validated laboratory-scale synthesis. The rationale behind this two-step process is the conversion of the phenolic hydroxyl group, which is not directly displaceable, into a more reactive intermediate that can then be fluorinated.
Caption: A common synthetic workflow for this compound.
Experimental Protocol: Two-Step Synthesis from p-Cresol
Trustworthiness: This protocol is designed to be self-validating. Each step includes purification and characterization to ensure the identity and purity of the intermediate and final product before proceeding.
Step 1: Synthesis of O-(4-methylphenyl) chlorothioformate
-
System Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is purged with dry nitrogen.
-
Reaction: p-Cresol and a stoichiometric amount of a non-nucleophilic base (e.g., 4-dimethylaminopyridine, DMAP) are dissolved in a dry, inert solvent like dichloromethane (DCM).
-
Addition: The solution is cooled in an ice bath (0 °C). Thiophosgene, dissolved in DCM, is added dropwise via the dropping funnel over 30 minutes.
-
Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup & Purification: The reaction mixture is washed with dilute HCl, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Oxidative Fluorination to this compound
-
System Setup: A flask suitable for fluorination reactions (e.g., FEP or PFA) is charged with the purified O-(4-methylphenyl) chlorothioformate from Step 1.
-
Fluorination: A suitable fluorinating agent, such as silver(I) fluoride (AgF) or a more modern hypervalent iodine-based reagent, is added. The choice of reagent is critical; AgF is effective but can be expensive, while newer reagents may offer milder conditions.[5]
-
Reaction: The mixture is stirred at a specified temperature (which depends on the chosen fluorinating agent) until the conversion is complete, as monitored by GC-MS or ¹⁹F NMR.
-
Workup & Purification: The reaction mixture is filtered to remove inorganic salts. The filtrate is washed, dried, and concentrated. The final product, this compound, is purified by fractional distillation under reduced pressure.
Spectroscopic and Analytical Characterization
Confident identification of this compound is essential. The following data provides the expected spectroscopic fingerprint for this molecule.
| Technique | Expected Data and Interpretation |
| ¹H NMR | Aromatic Protons: Two doublets (an AA'BB' system) between δ 7.0-7.3 ppm, integrating to 2H each. Protons ortho to the methyl group will be slightly upfield from those ortho to the -OCF₃ group. Methyl Protons: A singlet at approximately δ 2.3 ppm, integrating to 3H. |
| ¹³C NMR | Aromatic Carbons: Four signals expected in the aromatic region (δ 120-150 ppm). The carbon attached to the -OCF₃ group will be significantly affected. -OCF₃ Carbon: A quartet around δ 121 ppm with a large C-F coupling constant (J ≈ 257 Hz). Methyl Carbon: A signal around δ 21 ppm. |
| ¹⁹F NMR | A sharp singlet is expected around δ -58 to -60 ppm (referenced to CFCl₃). The absence of coupling confirms the -OCF₃ structure.[6] |
| IR Spectroscopy | C-H (Aromatic): Stretching vibrations around 3030-3100 cm⁻¹. C-H (Alkyl): Stretching vibrations just below 3000 cm⁻¹. C-O-C: Ether linkage stretch around 1250 cm⁻¹. C-F: Very strong, characteristic absorption bands in the 1050-1200 cm⁻¹ region.[7][8] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z = 176. Key Fragments: Loss of a fluorine atom (M-19), loss of the -CF₃ group (M-69), and fragmentation of the aromatic ring. |
Reactivity and Strategic Use in Synthesis
The true value of this compound lies in its predictable reactivity, which allows for its strategic incorporation into larger molecules.
Electrophilic Aromatic Substitution (EAS)
The benzene ring is substituted with competing groups: the ortho, para-directing, activating methyl group and the meta-directing, deactivating trifluoromethoxy group.[9]
-
-CH₃ group (Activating, Ortho/Para-Director): Increases electron density at the ortho and para positions through hyperconjugation and weak induction.[9]
-
-OCF₃ group (Deactivating, Meta-Director): Strongly withdraws electron density from the ring via a powerful negative inductive effect (-I), overriding the weak positive resonance effect (+R) of the oxygen lone pairs. This deactivates the entire ring, especially the ortho and para positions.
The net result is that the ring is deactivated towards EAS compared to toluene but will preferentially substitute at the positions ortho to the activating methyl group. The strong deactivating nature of the -OCF₃ group makes the position ortho to it (and meta to the methyl group) the most likely site of attack.
Caption: Regioselectivity of Electrophilic Aromatic Substitution.
Benzylic Position Reactions
The methyl group can undergo free-radical reactions, such as benzylic bromination with N-bromosuccinimide (NBS) and a radical initiator. This transforms the methyl group into a bromomethyl group (-CH₂Br), a versatile handle for introducing nucleophiles and building out more complex molecular structures. This functionality is crucial for its role as a versatile building block.[10]
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of a trifluoromethoxy group into a drug candidate is a key strategy for enhancing its pharmaceutical properties.[2][11] this compound serves as a readily available starting material to introduce this valuable moiety.
Key Advantages Conferred by the -OCF₃ Group:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -OCF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1] This can significantly increase a drug's half-life and reduce the potential for toxic metabolites.
-
Increased Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in drug design (Hansch π parameter of +1.04).[2] This property can be fine-tuned to improve a molecule's ability to cross biological membranes, such as the blood-brain barrier, and enhance binding affinity through hydrophobic interactions with the target protein.[1][12]
-
Modulation of Physicochemical Properties: The group's strong electron-withdrawing nature can significantly alter the pKa of nearby acidic or basic centers, which can be used to optimize solubility, receptor binding, and pharmacokinetic profiles.[13]
-
Improved Bioavailability: By increasing both metabolic stability and membrane permeability, the -OCF₃ group can lead to a marked improvement in a drug's oral bioavailability.[12]
Several approved drugs, such as the amyotrophic lateral sclerosis treatment Riluzole , contain the trifluoromethoxy group, validating its importance in successful drug design.[1] this compound is therefore a critical intermediate for synthesizing analogs of existing drugs or for building entirely new chemical entities where these specific properties are desired.[10][14]
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
General Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazards: The compound is flammable and may cause skin, eye, and respiratory irritation.[4] Thermal decomposition can release hazardous substances like hydrogen fluoride.[15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from sources of ignition.
Always consult the latest Safety Data Sheet (SDS) from the supplier before use.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 6. rsc.org [rsc.org]
- 7. infrared spectrum of methylbenzene toluene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of methylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene | 87750-51-4 | Benchchem [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 13. jelsciences.com [jelsciences.com]
- 14. nbinno.com [nbinno.com]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Lipophilicity and Metabolic Stability of Trifluoromethoxy Compounds
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, employed to modulate a wide array of physicochemical and pharmacokinetic properties. Among the fluorinated moieties, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful functional group. It offers a distinct profile of high lipophilicity, strong electron-withdrawing character, and exceptional metabolic stability. This guide provides an in-depth analysis of the trifluoromethoxy group, contrasting its properties with related substituents like methoxy (-OCH₃) and trifluoromethyl (-CF₃). We will delve into the mechanistic basis for the enhanced metabolic stability conferred by the -OCF₃ group and provide detailed, field-proven protocols for the experimental determination of both lipophilicity (LogP) and in vitro metabolic stability. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the trifluoromethoxy group to design more robust and effective therapeutic agents.
The Trifluoromethoxy Group: A Profile in Drug Design
The trifluoromethoxy group is often considered a "pseudo-halogen" due to its electronic properties, yet its impact on molecular characteristics is multifaceted.[1][2] Its growing importance in pharmaceuticals and agrochemicals stems from its ability to simultaneously modulate lipophilicity, metabolic stability, and target engagement.[1][2][3] Unlike the more common trifluoromethyl (-CF₃) group, the intervening oxygen atom in the -OCF₃ moiety introduces unique conformational and electronic effects.
Causality of Physicochemical Impact: Electronics and Lipophilicity
The primary driver for incorporating the -OCF₃ group is to fine-tune a molecule's properties for optimal Absorption, Distribution, Metabolism, and Excretion (ADME).[3]
-
Electronic Effects : The -OCF₃ group is strongly electron-withdrawing, more so than its methoxy analog, which significantly alters the electron distribution of an attached aromatic ring.[2][4] This electronic modulation can influence a molecule's pKa and its ability to interact with biological targets.
-
Lipophilicity : Lipophilicity, the affinity of a molecule for a lipid environment, is a critical determinant of membrane permeability and bioavailability.[5][6] The -OCF₃ group is highly lipophilic, significantly more so than a methoxy or even a trifluoromethyl group.[2][3] This property is quantified by the Hansch lipophilicity parameter (π), which reflects the contribution of a substituent to the molecule's overall partition coefficient (LogP). A higher π value indicates a greater contribution to lipophilicity.
The decision to use an -OCF₃ group over other substituents is a strategic choice based on the specific optimization goals for a drug candidate. The following table summarizes and compares the key physicochemical properties of the trifluoromethoxy group with other commonly used substituents in medicinal chemistry.
| Substituent | Hansch π Value | Hammett Constant (σp) | Relative Size | Primary Metabolic Liability |
| -H | 0.00 | 0.00 | Small | C-H Oxidation |
| -CH₃ (Methyl) | +0.56 | -0.17 | Medium | Oxidation to -CH₂OH |
| -OCH₃ (Methoxy) | -0.02 | -0.27 | Medium | O-Demethylation |
| -CF₃ (Trifluoromethyl) | +0.88[7] | +0.54 | Large | Generally Stable |
| -OCF₃ (Trifluoromethoxy) | +1.04 [1] | +0.35 | Large | Highly Stable |
Table 1: Comparative physicochemical properties of common substituents. Values are sourced from authoritative chemical literature to guide substitution strategy.
The Bioisosteric Rationale
In drug design, the -OCF₃ group is often employed as a bioisostere for the methoxy (-OCH₃) group. While electronically different, their steric profiles are comparable. The primary reason for this substitution is to block a common and often rapid metabolic pathway: oxidative O-demethylation, which is frequently mediated by Cytochrome P450 (CYP) enzymes.[5][7] The exceptional stability of the C-F bonds in the trifluoromethoxy group makes it highly resistant to this enzymatic cleavage, thereby enhancing the compound's metabolic half-life.[3][4][5]
The Cornerstone of Stability: Resistance to Metabolism
The metabolic stability of a drug candidate is a critical factor determining its clinical success.[8] A compound that is metabolized too quickly will have a short half-life, requiring frequent dosing and potentially leading to poor patient compliance. The trifluoromethoxy group confers metabolic stability primarily through two mechanisms:
-
High C-F Bond Strength : The carbon-fluorine bond is one of the strongest single bonds in organic chemistry.[3][7] This inherent strength makes the trifluoromethyl moiety exceptionally resistant to cleavage by metabolic enzymes, particularly the CYP450 superfamily that mediates the majority of Phase I oxidative metabolism.[7][8]
-
Steric and Electronic Hindrance : The three fluorine atoms create a sterically bulky and electron-deficient shield around the ether oxygen. This makes it more difficult for the active site of a CYP450 enzyme to access and oxidize the O-C bond, effectively preventing the O-demethylation pathway that plagues many methoxy-containing drugs.[5][7]
By replacing a metabolically labile site (like a methoxy or methyl group) with a stable trifluoromethoxy group, medicinal chemists can perform "metabolic switching," redirecting metabolism away from that position. This strategy often leads to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[8]
Experimental Protocols for Assessment
Theoretical advantages must be confirmed with robust experimental data. The following sections provide self-validating, step-by-step protocols for assessing the two key parameters discussed: lipophilicity and metabolic stability.
Protocol: Determination of Lipophilicity (LogP) via Shake-Flask Method
Causality Statement: The shake-flask method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase, providing the gold-standard LogP value.[6] n-Octanol is chosen as the organic phase because its properties are believed to mimic the lipid bilayer of cell membranes. The pre-saturation of solvents is a critical self-validating step to ensure that the two phases are in equilibrium before the introduction of the test compound, preventing volume changes that would skew the concentration measurements.
Materials & Equipment:
-
Test compound
-
n-Octanol (HPLC grade)
-
Purified water (e.g., Milli-Q) or appropriate buffer (e.g., PBS, pH 7.4)
-
Glass vials with PTFE-lined caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, LC-MS/MS)
Procedure:
-
Solvent Preparation (Self-Validation Step):
-
Combine equal volumes of n-octanol and the aqueous phase (water or buffer) in a large separation funnel.
-
Shake vigorously for 24 hours to ensure mutual saturation.
-
Allow the phases to separate completely. Drain and store each phase separately. This step is crucial for accurate and reproducible results.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, acetonitrile) at a high concentration.
-
-
Partitioning Experiment:
-
In a glass vial, add a precise volume of the pre-saturated aqueous phase and pre-saturated n-octanol (e.g., 2 mL of each).
-
Spike a small volume of the test compound stock solution into the biphasic system. The final concentration should be within the linear range of the analytical method, and the volume of spiking solvent should be minimal (<1%) to avoid affecting the phase properties.
-
Cap the vial tightly and shake vigorously at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-3 hours).
-
-
Phase Separation:
-
Centrifuge the vial at high speed (e.g., 3000 x g for 15 minutes) to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.
-
Determine the concentration of the compound in each phase (Coct and Caq) using a validated analytical method.
-
-
Calculation:
-
The partition coefficient, P, is the ratio of the concentrations: P = Coct / Caq
-
The LogP is the base-10 logarithm of P: LogP = log₁₀(P)
-
Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes
Causality Statement: This assay determines a compound's intrinsic clearance (CLᵢₙₜ) by measuring its rate of disappearance in the presence of liver microsomes.[9] Liver microsomes are used because they are subcellular fractions rich in the drug-metabolizing CYP450 enzymes.[10][11] The reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system; NADPH is an essential cofactor for CYP450 activity.[12] The reaction is terminated at various time points by adding a cold organic solvent, which simultaneously stops the enzymatic reaction and precipitates the proteins. This time-course analysis allows for the calculation of the metabolic half-life.
Materials & Equipment:
-
Pooled liver microsomes (human, rat, etc.)[8]
-
Test compound and positive control (e.g., testosterone, a compound with known high clearance)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)[12]
-
Ice-cold "stop solution" (e.g., acetonitrile containing an internal standard for LC-MS/MS analysis)
-
96-well incubation plates and sealing mats
-
Incubator/shaker (37°C)
-
Centrifuge with a 96-well plate rotor
-
LC-MS/MS system for analysis[13]
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
On ice, thaw the liver microsomes and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation Setup:
-
Aliquot the diluted microsome solution into the wells of a 96-well plate.
-
Add the test compound working solution to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes to bring the system to temperature.
-
-
Reaction Initiation and Time Course:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. This is the T=0 starting point for the reaction wells.
-
For a true T=0 baseline, add the stop solution before adding the NADPH system in a separate set of wells.
-
Incubate the plate at 37°C with shaking.
-
At designated time points (e.g., 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stop solution.[8]
-
-
Sample Processing:
-
Once all time points are collected, seal the plate and vortex thoroughly.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated microsomal proteins.
-
-
Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of the parent drug relative to the internal standard at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the "% Parent Remaining" versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t₁/₂): t₁/₂ = 0.693 / k
-
Calculate the intrinsic clearance (CLᵢₙₜ) in µL/min/mg protein: CLᵢₙₜ = (0.693 / t₁/₂) / (mg/mL microsomal protein)
-
Conclusion and Future Perspectives
The trifluoromethoxy group is a powerful tool in the medicinal chemist's arsenal for overcoming challenges related to lipophilicity and metabolic stability.[5][7] Its ability to increase lipophilicity can enhance membrane permeability, while its profound resistance to metabolic degradation, particularly O-demethylation, can significantly extend a drug's half-life and improve its pharmacokinetic profile.[14] The strategic replacement of a metabolically labile methoxy group with a trifluoromethoxy group is a field-proven tactic to enhance the drug-like properties of a lead compound.[5][15]
As synthetic methodologies for the introduction of the -OCF₃ group become more accessible and efficient, its application in drug discovery is expected to grow.[16] By understanding the fundamental principles of its physicochemical impact and by employing robust experimental protocols for validation, researchers can effectively harness the trifluoromethoxy group to design the next generation of safer and more effective medicines.
References
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 11. dls.com [dls.com]
- 12. benchchem.com [benchchem.com]
- 13. nuvisan.com [nuvisan.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. chemrevlett.com [chemrevlett.com]
Structural analysis of 1-Methyl-4-(trifluoromethoxy)benzene
An In-depth Technical Guide to the Structural Analysis of 1-Methyl-4-(trifluoromethoxy)benzene
Authored by a Senior Application Scientist
This guide provides a comprehensive, in-depth exploration of the structural analysis of this compound, a compound of significant interest in medicinal chemistry and materials science. We will move beyond rote procedural descriptions to delve into the underlying principles and experimental rationale, ensuring a robust understanding for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound
This compound, also known as 4-methylanisole with a trifluoromethoxy substituent, is a key building block in the synthesis of various pharmaceuticals and agrochemicals. The trifluoromethoxy (-OCF₃) group is a bioisostere of the methoxy (-OCH₃) group, but it imparts significantly different properties, including increased lipophilicity and metabolic stability. These characteristics make it a valuable moiety in drug design.
Accurate structural elucidation is paramount to confirming the identity, purity, and conformation of this molecule, which in turn dictates its chemical reactivity and biological activity. This guide will detail the multi-faceted analytical approach required for a thorough structural characterization.
Foundational Physicochemical Properties
A prerequisite to any in-depth structural analysis is the determination of the compound's basic physicochemical properties. These values provide the initial confirmation of the substance's identity and purity.
| Property | Value | Source |
| Molecular Formula | C₈H₇F₃O | Sigma-Aldrich |
| Molecular Weight | 176.14 g/mol | Sigma-Aldrich |
| Boiling Point | 143-144 °C | Sigma-Aldrich |
| Density | 1.235 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index | n20/D 1.427 | Sigma-Aldrich |
Spectroscopic Elucidation: A Multi-Technique Approach
A single analytical technique is rarely sufficient for unambiguous structural determination. A synergistic application of multiple spectroscopic methods is the cornerstone of a rigorous analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Principle: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
Expected ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.15 | d | 2H | Ar-H (ortho to -OCF₃) |
| ~7.05 | d | 2H | Ar-H (ortho to -CH₃) |
| ~2.35 | s | 3H | -CH ₃ |
Expert Insight: The downfield chemical shifts of the aromatic protons are due to the deshielding effect of the benzene ring's π system. The splitting pattern (two doublets) is characteristic of a 1,4-disubstituted benzene ring. The singlet for the methyl group indicates no adjacent protons.
Principle: ¹³C NMR provides information about the number of different types of carbon atoms and their chemical environments.
Experimental Protocol:
-
Sample Preparation: A more concentrated sample (~20-50 mg in ~0.6 mL of CDCl₃) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
Expected ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~149.0 (q, J = 2.0 Hz) | C -OCF₃ |
| ~136.0 | C -CH₃ |
| ~129.5 | Ar-C H (ortho to -CH₃) |
| ~121.5 | Ar-C H (ortho to -OCF₃) |
| ~120.5 (q, J = 257.0 Hz) | -OC F₃ |
| ~21.0 | -C H₃ |
Expert Insight: The carbon attached to the highly electronegative -OCF₃ group is significantly deshielded and appears far downfield. The -OCF₃ carbon itself exhibits a characteristic quartet due to coupling with the three fluorine atoms. The large coupling constant (J ≈ 257 Hz) is a tell-tale sign of a C-F₃ bond.
Principle: ¹⁹F NMR is highly specific for fluorine-containing compounds and provides information about the chemical environment of the fluorine atoms.
Experimental Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: Tune the spectrometer to the ¹⁹F frequency.
-
Data Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.
Expected ¹⁹F NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -58.0 | s | -OCF ₃ |
Expert Insight: The single sharp peak confirms the presence of a single type of trifluoromethyl group. The chemical shift is characteristic of a trifluoromethoxy group attached to an aromatic ring.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies.
Experimental Protocol:
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Place the salt plates in the IR spectrometer and acquire the spectrum.
Expected IR Data:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3050-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Aliphatic (-CH₃) |
| ~1610, 1510 | C=C stretch | Aromatic ring |
| ~1250-1150 | C-O-C stretch & C-F stretch | Ar-O-CF₃ |
Expert Insight: The strong absorptions in the 1250-1150 cm⁻¹ region are particularly diagnostic for the trifluoromethoxy group, arising from the coupled C-O and C-F stretching vibrations.
Mass Spectrometry (MS)
Principle: MS provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
Expected Mass Spectrum Data (EI):
| m/z | Relative Intensity | Assignment |
| 176 | High | [M]⁺ (Molecular ion) |
| 157 | Moderate | [M - F]⁺ |
| 107 | High | [M - CF₃]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
Expert Insight: The presence of a strong molecular ion peak at m/z 176 confirms the molecular weight. The fragmentation pattern, particularly the loss of a trifluoromethyl radical (•CF₃) to give the base peak at m/z 107, is highly characteristic of this structure.
Integrated Workflow for Structural Verification
The following diagram illustrates the logical flow of the multi-technique approach for the structural verification of this compound.
Caption: Workflow for the structural elucidation of this compound.
Conclusion
The structural analysis of this compound requires a cohesive and logical application of multiple analytical techniques. By integrating data from NMR, IR, and Mass Spectrometry, alongside basic physicochemical measurements, a scientist can unambiguously confirm the structure and purity of this important chemical building block. This self-validating system of cross-verification is essential for ensuring the quality and reliability of the compound in downstream applications, particularly in the exacting field of drug development.
Methodological & Application
Introduction: The Strategic Importance of the Trifluoromethoxy Moiety
An In-Depth Technical Guide to the Synthesis of Derivatives from 1-Methyl-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethoxy (-OCF₃) group has emerged as a uniquely valuable substituent in modern medicinal chemistry and materials science. Its strong electron-withdrawing nature, combined with high lipophilicity and metabolic stability, allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. This compound serves as a readily available and versatile starting material for accessing a diverse array of functionalized aromatic building blocks. The presence of two distinct reactive sites—the aromatic ring and the benzylic methyl group—enables a wide range of selective chemical transformations.
This guide provides a detailed exploration of key synthetic strategies for derivatizing this compound. We will delve into the mechanistic principles behind each transformation, offer field-proven, step-by-step protocols, and present data in a clear, comparative format. The methodologies covered include electrophilic aromatic substitution, benzylic functionalization, and palladium-catalyzed cross-coupling reactions, providing researchers with a robust toolkit for synthesizing novel compounds.
Section 1: Strategic Functionalization via Electrophilic Aromatic Substitution (EAS)
The aromatic ring of this compound is subject to electrophilic attack. The regiochemical outcome of this substitution is governed by the combined directing effects of the methyl (-CH₃) and trifluoromethoxy (-OCF₃) groups.[1][2]
-
Methyl Group (-CH₃): An activating, ortho, para-directing group due to positive inductive and hyperconjugation effects.
-
Trifluoromethoxy Group (-OCF₃): A deactivating, ortho, para-directing group. The strong negative inductive effect (-I) of the fluorine atoms deactivates the ring, but the lone pairs on the oxygen atom can participate in resonance (+R), directing incoming electrophiles to the ortho and para positions.
The substitution will occur at the positions ortho to the activating methyl group (positions 2 and 6). Position 2 is sterically less hindered and electronically favored, making it the primary site of substitution.
Caption: General mechanism of Electrophilic Aromatic Substitution (EAS).
Protocol 1.1: Nitration of this compound
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a versatile functional group that can be further reduced to an amine. The reaction proceeds via the nitronium ion (NO₂⁺) electrophile, typically generated in situ from nitric and sulfuric acid.[3][4]
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 25 mL) to 0 °C in an ice bath.
-
Nitrating Mixture: Slowly add concentrated nitric acid (HNO₃, 10 mL) to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.
-
Substrate Addition: To this nitrating mixture, add this compound (5.0 g, 28.4 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice (100 g). A solid precipitate or oil will form.
-
Extraction: Extract the aqueous mixture with dichloromethane (DCM, 3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL), 5% sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-methyl-1-nitro-5-(trifluoromethoxy)benzene.
Section 2: Selective Functionalization of the Benzylic Position
The benzylic methyl group is a prime target for functionalization, primarily through free radical pathways or oxidation. These reactions provide access to key intermediates such as benzyl bromides and benzoic acids, which are precursors for a vast range of derivatives.[5][6]
Caption: Key transformations at the benzylic position.
Protocol 2.1: Synthesis of 1-(Bromomethyl)-4-(trifluoromethoxy)benzene
Benzylic bromination is efficiently achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. This reaction provides a highly valuable synthetic intermediate.[7][8][9]
Methodology:
-
Reaction Setup: To a solution of this compound (10.0 g, 56.8 mmol) in carbon tetrachloride (CCl₄, 100 mL) in a round-bottom flask, add N-bromosuccinimide (10.1 g, 56.8 mmol) and AIBN (0.47 g, 2.8 mmol).
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 77 °C) for 4 hours. The reaction can be initiated and sustained with a UV lamp as an alternative to AIBN.
-
Monitoring: Follow the reaction's progress by TLC, observing the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Purification: Wash the filtrate with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-(bromomethyl)-4-(trifluoromethoxy)benzene as a colorless to light yellow oil, which can be used directly or further purified by vacuum distillation.[7]
Protocol 2.2: Oxidation to 4-(Trifluoromethoxy)benzoic Acid
The oxidation of the benzylic methyl group to a carboxylic acid creates another critical building block for amide couplings and other transformations. Strong oxidizing agents like potassium permanganate are effective for this purpose.
Methodology:
-
Reaction Setup: In a 500 mL round-bottom flask, prepare a solution of this compound (5.0 g, 28.4 mmol) in a mixture of pyridine (50 mL) and water (25 mL).
-
Oxidant Addition: Heat the solution to reflux. Add potassium permanganate (KMnO₄, 13.5 g, 85.2 mmol) portion-wise over 2 hours, maintaining a gentle reflux. The purple color of the permanganate will dissipate as it is consumed.
-
Reaction: Continue heating at reflux for an additional 6-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove manganese dioxide (MnO₂). Wash the filter cake with water.
-
Acidification: Cool the filtrate in an ice bath and acidify to pH 2 by the slow addition of concentrated hydrochloric acid (HCl). A white precipitate of 4-(trifluoromethoxy)benzoic acid will form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.[10]
Section 3: Advanced Architectures via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds.[11][12][13] By first installing a halide (e.g., -Br from EAS) or a triflate group onto the aromatic ring, the resulting derivative can be coupled with a wide variety of partners, such as boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), or amines (Buchwald-Hartwig amination).
Caption: Schematic of a Suzuki cross-coupling reaction.
Protocol 3.1: Suzuki Coupling for Biaryl Synthesis
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a brominated derivative of this compound with an arylboronic acid to construct a biaryl system.[14]
Methodology:
-
Reaction Setup: In an oven-dried Schlenk flask, combine the aryl bromide derivative (e.g., 2-bromo-1-methyl-5-(trifluoromethoxy)benzene, 1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 2.5 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed mixture of toluene and water (e.g., 4:1 ratio, 0.1 M concentration relative to the aryl bromide).
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the starting aryl bromide.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
Data Summary: Comparative Overview of Synthetic Protocols
| Protocol | Starting Material | Key Reagents | Conditions | Product | Typical Yield |
| 1.1 Nitration | This compound | HNO₃, H₂SO₄ | 0-5 °C, 2h | 2-Methyl-1-nitro-5-(trifluoromethoxy)benzene | 75-85% |
| 2.1 Bromination | This compound | NBS, AIBN, CCl₄ | Reflux, 4h | 1-(Bromomethyl)-4-(trifluoromethoxy)benzene | 80-90%[7] |
| 2.2 Oxidation | This compound | KMnO₄, Pyridine/H₂O | Reflux, 8-10h | 4-(Trifluoromethoxy)benzoic acid | 65-75% |
| 3.1 Suzuki Coupling | Aryl Bromide Derivative | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 90-100 °C, 12-24h | Biaryl Derivative | 70-95% |
References
- 1. Aromatic Reactivity [www2.chemistry.msu.edu]
- 2. Grids I: Electrophilic Aromatic Substitution [scielo.org.mx]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Enantioselective Intermolecular C-H Functionalization of Primary Benzylic C-H Bonds Using ((Aryl)(diazo)methyl)phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective Intermolecular C–H Functionalization of Primary Benzylic C–H Bonds Using ((Aryl)(diazo)methyl)phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(Trifluoromethoxy)benzyl bromide | 50824-05-0 [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 1-(Bromomethyl)-4-(trifluoromethoxy)benzene | C8H6BrF3O | CID 142785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-(Trifluoromethoxy)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 11. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Application Notes & Protocols: 1-Methyl-4-(trifluoromethoxy)benzene as a Versatile Building Block in Modern Organic Synthesis
Abstract
The strategic incorporation of fluorine-containing motifs is a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethoxy (-OCF3) group, in particular, is highly sought after for its ability to enhance metabolic stability, improve lipophilicity, and modulate the electronic properties of bioactive molecules.[1] 1-Methyl-4-(trifluoromethoxy)benzene emerges as a pivotal building block, offering a synthetically accessible scaffold that combines the benefits of the -OCF3 group with the reactivity of an activated aromatic ring. This guide provides an in-depth analysis of its reactivity, applications, and detailed protocols for its use in key synthetic transformations, including electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, designed for researchers in organic synthesis and drug development.
Physicochemical Properties and Safety Data
Handling chemical reagents with a thorough understanding of their properties and hazards is paramount for laboratory safety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-(Trifluoromethoxy)toluene, 4-Methyl-α,α,α-trifluoroanisole | [3] |
| CAS Number | 706-27-4 | [3] |
| Molecular Formula | C₈H₇F₃O | [3] |
| Molecular Weight | 176.14 g/mol | [3] |
| Appearance | Liquid | [3] |
| Boiling Point | 154-155 °C | |
| Density | 1.607 g/cm³ at 25 °C |
Safety and Handling
This compound is a flammable liquid and vapor and can cause skin and eye irritation.[4] It may also cause respiratory irritation.[5] Adherence to standard laboratory safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Wear flame-retardant protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses or a face shield.[5]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Keep away from heat, sparks, open flames, and other ignition sources.[4] Ground/bond container and receiving equipment to prevent static discharge.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
First Aid: In case of inhalation, move the person to fresh air.[6] For skin contact, wash off immediately with plenty of soap and water.[6] For eye contact, rinse cautiously with water for several minutes.[6] If swallowed, rinse mouth with water and consult a physician.[5] Always consult the full Safety Data Sheet (SDS) before use.[4][5][6]
The Causality of Reactivity: Electronic Effects and Regioselectivity
The synthetic utility of this compound is dictated by the interplay of the electronic effects of its two substituents.
-
Methyl Group (-CH₃): This is an activating group that donates electron density to the aromatic ring via an inductive effect and hyperconjugation. It is a classic ortho, para-director.[7]
-
Trifluoromethoxy Group (-OCF₃): This substituent has a more complex profile. The oxygen atom's lone pairs can donate electron density to the ring via resonance (a +R effect), which directs electrophiles to the ortho and para positions. However, the three highly electronegative fluorine atoms create a powerful electron-withdrawing inductive effect (-I effect), which deactivates the ring overall towards electrophilic attack.[1]
When combined, these effects govern the regiochemical outcome of reactions. The methyl and trifluoromethoxy groups are para to each other. Both direct incoming electrophiles to their respective ortho positions. Therefore, electrophilic substitution is strongly favored at the positions ortho to the activating methyl group (positions 2 and 6) and meta to the deactivating trifluoromethoxy group.
Application in Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution (EAS) is a fundamental strategy for functionalizing the benzene ring.[8] Nitration is a representative example, installing a nitro group that can be further transformed into other functional groups, such as amines.
Mechanism of Electrophilic Aromatic Substitution
The reaction proceeds via a two-step mechanism:
-
Attack by the Electrophile: The π-electrons of the aromatic ring attack the electrophile (e.g., the nitronium ion, NO₂⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This is the slow, rate-determining step.[9]
-
Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring aromaticity and yielding the substituted product.[9]
The directing effects of the -CH₃ and -OCF₃ groups stabilize the sigma complex when the attack occurs at the C2/C6 positions, making this pathway kinetically favored.
References
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. CID 161117661 | C16H14F6O2 | CID 161117661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. Aromatic Reactivity [www2.chemistry.msu.edu]
Introduction: The Strategic Value of the 4-(Trifluoromethoxy)toluene Moiety
An Application Guide to Cross-Coupling Reactions Involving the 1-Methyl-4-(trifluoromethoxy)benzene Scaffold
In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for fine-tuning molecular properties. The trifluoromethoxy (-OCF3) group, in particular, is highly prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate electronic characteristics without introducing significant steric bulk.[1] When combined with a methyl group in the this compound (or 4-(trifluoromethoxy)toluene) scaffold, it creates a versatile building block for a wide array of complex organic molecules.
This guide serves as a detailed application note for researchers, scientists, and drug development professionals engaged in the synthesis of novel compounds via palladium-catalyzed cross-coupling reactions. We will explore the reactivity of this scaffold and provide detailed, field-proven protocols for key C-C and C-N bond-forming reactions, focusing on the practical aspects of experimental design and execution. The core principle of this document is to not only provide steps but to explain the causality behind them, ensuring robust and reproducible outcomes.
PART 1: Reactivity and Preparation of Coupling Partners
The this compound ring is rendered moderately electron-deficient by the strongly inductive-withdrawing trifluoromethoxy group. For it to participate as an electrophile in palladium-catalyzed cross-coupling, it must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate (-OTf). The methyl group is an ortho, para-directing activator, while the trifluoromethoxy group is a deactivating, meta-directing group (via induction). Electrophilic aromatic substitution, such as bromination, will therefore preferentially occur at the position ortho to the methyl group.
A common and practical starting material for the protocols described herein is 2-Bromo-1-methyl-4-(trifluoromethoxy)benzene , which can be synthesized or procured commercially. This substrate provides a reactive C-Br bond poised for oxidative addition to a palladium(0) center, the crucial first step in most cross-coupling catalytic cycles.[2][3]
PART 2: Foundational Principles of Palladium-Catalyzed Cross-Coupling
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which is fundamental to understanding reaction optimization.[4][5] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step and is facilitated by electron-poor aryl halides and electron-rich phosphine ligands.[2]
-
Transmetalation: The organic fragment from a nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the Pd(II) complex, displacing the halide. This step requires activation by a base.[3][6]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst to continue the cycle.[2]
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PART 3: Application Notes and Protocols
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
Application Insights: The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling for creating biaryl structures due to the stability, low toxicity, and commercial availability of boronic acid coupling partners.[3][6][7] For an electron-neutral substrate like 2-bromo-4-(trifluoromethoxy)toluene, a moderately electron-rich and bulky phosphine ligand is ideal. Ligands like triphenylphosphine (PPh₃) can be effective, but more robust systems utilizing bulky biarylphosphines (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃) often provide higher yields and faster reaction times, especially with less reactive aryl chlorides.[2][6] The choice of base is critical; inorganic carbonates (K₂CO₃, Cs₂CO₃) are commonly used in polar solvents to facilitate the transmetalation step.[7]
Experimental Protocol: Synthesis of 2-Methyl-5-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl-boronic acid
| Parameter | Value/Reagent | Justification |
| Electrophile | 2-Bromo-1-methyl-4-(trifluoromethoxy)benzene (1.0 equiv) | The key building block. |
| Nucleophile | 4-Methoxyphenylboronic acid (1.2 equiv) | A representative electron-rich coupling partner. |
| Catalyst | Pd(OAc)₂ (2 mol%) | A common, stable Pd(II) precatalyst that is reduced in situ to Pd(0). |
| Ligand | SPhos (4 mol%) | A bulky, electron-rich biarylphosphine ligand that promotes both oxidative addition and reductive elimination. |
| Base | K₂CO₃ (2.5 equiv) | A moderately strong inorganic base, essential for activating the boronic acid for transmetalation. |
| Solvent | Toluene/H₂O (5:1 mixture) | A biphasic system where the organic phase solubilizes the reactants and the aqueous phase solubilizes the base. |
| Temperature | 90-100 °C | Sufficient thermal energy to drive the reaction to completion, particularly the oxidative addition step. |
| Time | 4-12 hours | Monitored by TLC or LC-MS. |
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-1-methyl-4-(trifluoromethoxy)benzene (e.g., 255 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and K₂CO₃ (345 mg, 2.5 mmol).
-
Inerting: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Reagent Addition: Add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the mixture to 95 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
Application Insights: The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines, which are prevalent motifs in pharmaceuticals.[8] The reaction couples an aryl halide with a primary or secondary amine.[9] This transformation is often more challenging than C-C coupling due to potential catalyst inhibition by the amine. The use of a strong, non-nucleophilic hindered base, such as sodium tert-butoxide (NaOtBu), is crucial. Catalyst systems are similar to those for Suzuki coupling, with bulky, electron-rich phosphine ligands being paramount for achieving high efficiency.[8][10]
Experimental Protocol: Synthesis of N-benzyl-2-methyl-4-(trifluoromethoxy)aniline
| Parameter | Value/Reagent | Justification |
| Electrophile | 2-Bromo-1-methyl-4-(trifluoromethoxy)benzene (1.0 equiv) | The aryl halide partner. |
| Nucleophile | Benzylamine (1.1 equiv) | A representative primary amine. |
| Catalyst | Pd₂(dba)₃ (1.5 mol%) | A stable Pd(0) source, avoiding the need for in situ reduction. |
| Ligand | XPhos (3.5 mol%) | A highly effective, sterically demanding biarylphosphine ligand for C-N coupling. |
| Base | Sodium tert-butoxide (NaOtBu) (1.4 equiv) | A strong, hindered base required to deprotonate the amine without competing as a nucleophile. |
| Solvent | Toluene | Anhydrous, non-polar solvent standard for this reaction. |
| Temperature | 100-110 °C | Higher temperatures are often needed to facilitate the C-N reductive elimination. |
| Time | 12-24 hours | Typically requires longer reaction times than Suzuki couplings. |
Step-by-Step Methodology:
-
Setup: In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (13.7 mg, 0.015 mmol), XPhos (16.7 mg, 0.035 mmol), and NaOtBu (135 mg, 1.4 mmol).
-
Reagent Addition: Outside the glovebox, add 2-Bromo-1-methyl-4-(trifluoromethoxy)benzene (255 mg, 1.0 mmol) and anhydrous toluene (4 mL) under an argon atmosphere.
-
Nucleophile Addition: Add benzylamine (118 mg, 1.1 mmol) via syringe.
-
Reaction: Seal the vial and heat the mixture to 110 °C in a pre-heated oil bath with stirring for 16 hours.
-
Work-up: Cool to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting oil by flash column chromatography (e.g., using a gradient of 100% Hexane to 95:5 Hexane:Ethyl Acetate) to obtain the desired arylamine.
Sonogashira Coupling: Accessing Aryl-Alkynes
Application Insights: The Sonogashira coupling forges a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] This reaction is fundamental for synthesizing conjugated systems used in organic electronics and as precursors for more complex heterocyclic structures. The classic protocol uses a dual-catalyst system of palladium and a copper(I) salt (e.g., CuI) as a co-catalyst.[11][12] The copper facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium center. An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used, serving both as the base and often as the solvent.
Experimental Protocol: Synthesis of 1-Methyl-2-(phenylethynyl)-4-(trifluoromethoxy)benzene
| Parameter | Value/Reagent | Justification |
| Electrophile | 2-Bromo-1-methyl-4-(trifluoromethoxy)benzene (1.0 equiv) | More reactive aryl iodides can also be used for milder conditions. |
| Nucleophile | Phenylacetylene (1.2 equiv) | A standard terminal alkyne. |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | A common and effective Pd(II) precatalyst for Sonogashira reactions. |
| Cu Co-catalyst | Copper(I) Iodide (CuI) (3 mol%) | Essential for the copper cycle to activate the alkyne. |
| Base/Solvent | Triethylamine (TEA) | Acts as both the base to deprotonate the alkyne and as the reaction solvent. |
| Temperature | 60-70 °C | Mild heating is usually sufficient. |
| Time | 2-6 hours | Reactions are often rapid. |
Step-by-Step Methodology:
-
Setup: To a Schlenk flask under argon, add 2-Bromo-1-methyl-4-(trifluoromethoxy)benzene (255 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (5.7 mg, 0.03 mmol).
-
Solvent/Base Addition: Add degassed triethylamine (5 mL).
-
Nucleophile Addition: Add phenylacetylene (122 mg, 1.2 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to 65 °C and stir. Monitor the reaction by TLC until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the triethylamine.
-
Purification: Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) to remove copper salts. Dry the organic layer over MgSO₄, filter, and concentrate. Purify by flash column chromatography (Hexanes) to yield the pure aryl-alkyne product.
PART 4: General Experimental Workflow
The success of any cross-coupling reaction hinges on a meticulous experimental procedure, particularly with respect to maintaining an inert atmosphere to protect the sensitive Pd(0) catalyst from oxygen.
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// Edges Setup -> Inert; Inert -> Solvents; Solvents -> Reaction; Reaction -> Workup; Workup -> Purify; Purify -> Analysis; }
References
- 1. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 5. jmcct.com [jmcct.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Nucleophilic Aromatic Substitution Strategies for 1-Methyl-4-(trifluoromethoxy)benzene Derivatives
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on utilizing 1-methyl-4-(trifluoromethoxy)benzene as a precursor for nucleophilic aromatic substitution (SNAr) reactions. Due to the absence of an intrinsic leaving group, the parent molecule is unreactive towards direct SNAr. This guide details the necessary synthetic modifications—specifically halogenation and nitration—to transform it into a highly reactive substrate. We provide a theoretical framework for understanding the reactivity of the substituted ring, detailed step-by-step protocols for both the activation sequence and the subsequent SNAr reaction, and mechanistic insights to empower rational experimental design.
Introduction: The Strategic Value of the Trifluoromethoxy Moiety
The trifluoromethoxy (-OCF3) group is a cornerstone of modern medicinal chemistry, often employed as a lipophilic hydrogen bond acceptor and a metabolically stable alternative to a methoxy group. Its strong electron-withdrawing nature significantly influences the electronic properties of the aromatic ring, making it a key component in the design of pharmaceuticals and advanced materials. This compound is a readily available starting material bearing this valuable functional group.
Nucleophilic aromatic substitution (SNAr) is a powerful method for forging carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds.[1] Unlike electrophilic aromatic substitution, which proceeds on electron-rich rings, SNAr requires an electron-deficient aromatic system and the presence of a good leaving group.[2][3] The reaction typically proceeds via a two-step addition-elimination sequence involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The stability of this intermediate, and thus the reaction rate, is greatly enhanced by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[3]
The Challenge: Activating this compound for SNAr
Direct SNAr on this compound is not feasible for two primary reasons:
-
Lack of a Leaving Group: The molecule has no conventional leaving group (e.g., a halide) that can be displaced by a nucleophile.
-
Ambivalent Electronic Profile: While the -OCF3 group is strongly electron-withdrawing by induction, activating the ring for nucleophilic attack, the methyl (-CH3) group is electron-donating, which deactivates the ring for this transformation.
Therefore, a successful SNAr strategy requires a preliminary synthetic sequence to install both a leaving group and an additional, powerful activating group to overcome the deactivating effect of the methyl substituent and ensure facile substitution.
Synthetic Strategy: A Two-Step Activation Protocol
Our recommended strategy involves a two-step activation of the starting material, followed by the target SNAr reaction. This workflow ensures high reactivity and predictable regioselectivity.
Figure 1: Proposed workflow for the functionalization of this compound via SNAr.
Protocol 1: Synthesis of 2-Chloro-1-methyl-4-(trifluoromethoxy)benzene
Objective: To introduce a chlorine atom as a suitable leaving group onto the aromatic ring. The directing effects of the -CH3 (ortho, para-directing) and -OCF3 (ortho, para-directing) groups will channel the electrophile to a position ortho to the methyl group.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Iron(III) chloride (FeCl3), anhydrous
-
Chlorine gas (or a suitable surrogate like N-chlorosuccinimide)
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Brine, saturated aqueous solution
-
Magnesium sulfate (MgSO4), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser under an argon atmosphere.
-
Add anhydrous FeCl3 (0.05 equiv.) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Bubble chlorine gas slowly through the solution or, alternatively, add N-chlorosuccinimide (1.05 equiv.) portion-wise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by pouring the mixture into a saturated aqueous solution of NaHCO3.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired chlorinated intermediate.
Protocol 2: Synthesis of 2-Chloro-5-nitro-1-methyl-4-(trifluoromethoxy)benzene
Objective: To install a strongly electron-withdrawing nitro group ortho to the chlorine leaving group. This positioning provides maximal resonance stabilization for the Meisenheimer intermediate in the subsequent SNAr step.
Materials:
-
2-Chloro-1-methyl-4-(trifluoromethoxy)benzene (from Protocol 1)
-
Sulfuric acid (H2SO4), concentrated (98%)
-
Nitric acid (HNO3), fuming (≥90%)
-
Ice
-
Deionized water
-
Diethyl ether
Procedure:
-
In a round-bottom flask, cool concentrated H2SO4 to 0 °C in an ice-salt bath.
-
Slowly add 2-chloro-1-methyl-4-(trifluoromethoxy)benzene (1.0 equiv.) to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 5 °C.
-
Prepare the nitrating mixture by slowly adding fuming HNO3 (1.1 equiv.) to concentrated H2SO4 in a separate flask, also cooled to 0 °C.
-
Add the cold nitrating mixture dropwise to the substrate solution over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor progress by TLC.
-
Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large volume of crushed ice with stirring.
-
A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
-
For further purification, the crude solid can be recrystallized or subjected to extraction with diethyl ether followed by chromatographic purification.
The SNAr Reaction: Mechanism and Protocol
With the activated substrate in hand, the SNAr reaction can proceed efficiently with a wide range of nucleophiles. The nitro group ortho to the chlorine atom and the trifluoromethoxy group para to it work in concert to stabilize the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction.[1][3]
Figure 2: Energy profile of the SNAr addition-elimination mechanism. The formation of the Meisenheimer complex is the rate-determining step.
Protocol 3: SNAr with Morpholine as a Nucleophile
Objective: To demonstrate a typical C-N bond formation via SNAr, a reaction of high importance in drug discovery.
Materials:
-
2-Chloro-5-nitro-1-methyl-4-(trifluoromethoxy)benzene (from Protocol 2)
-
Morpholine
-
Potassium carbonate (K2CO3) or another suitable non-nucleophilic base
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine, saturated aqueous solution
-
Sodium sulfate (Na2SO4), anhydrous
Procedure:
-
To a solution of the activated substrate (1.0 equiv.) in anhydrous DMSO, add morpholine (1.2 equiv.) and K2CO3 (2.0 equiv.).
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere.
-
Monitor the reaction for the consumption of the starting material by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
After completion, cool the reaction to room temperature and pour it into a beaker containing deionized water.
-
Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water (2x) and then with brine (1x) to remove residual DMSO and salts.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated morpholine derivative.
Data and Expected Outcomes
The success of each step should be validated through standard analytical techniques. The following table provides a template for expected data.
| Step | Product Name | Expected Yield (%) | Key Analytical Data |
| 1 | 2-Chloro-1-methyl-4-(trifluoromethoxy)benzene | 75-85 | ¹H NMR: Appearance of distinct aromatic signals. MS: Confirms mass of chlorinated product. |
| 2 | 2-Chloro-5-nitro-1-methyl-4-(trifluoromethoxy)benzene | 80-90 | ¹H NMR: Downfield shift of aromatic protons due to NO₂ group. MS: Confirms mass of nitrated product. |
| 3 | 4-(2-Nitro-4-(trifluoromethoxy)-5-methylphenyl)morpholine | 85-95 | ¹H NMR: Appearance of morpholine signals. MS: Confirms mass of final SNAr product. |
Conclusion
While this compound is not directly amenable to nucleophilic aromatic substitution, it serves as an excellent precursor to highly reactive SNAr substrates. Through a logical and efficient two-step activation sequence involving halogenation and nitration, a robust electrophile can be generated. The subsequent SNAr reaction proceeds under mild conditions with a variety of nucleophiles, providing a reliable pathway to complex, functionalized aromatic molecules that are of significant interest to the pharmaceutical and materials science sectors. The protocols and mechanistic rationale provided herein offer a solid foundation for the successful application of this chemistry.
References
Application Notes & Protocols: The Strategic Use of 1-Methyl-4-(trifluoromethoxy)benzene in Modern Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacological profile. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful substituent for optimizing molecular properties. This guide provides an in-depth exploration of 1-methyl-4-(trifluoromethoxy)benzene as a key building block in drug discovery. We will dissect the mechanistic underpinnings of the -OCF₃ group's influence on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its impact on target engagement. Detailed, field-proven protocols for the synthetic manipulation of this versatile reagent are provided to empower researchers in their quest for novel therapeutics.
The Trifluoromethoxy Group: A Privileged Moiety in Drug Design
The substitution of a hydrogen or methoxy group with a trifluoromethoxy (-OCF₃) group can profoundly alter a molecule's properties in a manner highly advantageous for drug development.[1][2][3] this compound, also known as 4-(trifluoromethoxy)toluene, provides a scaffold that combines the benefits of the -OCF₃ group with a reactive methyl handle for further synthetic elaboration.
Unpacking the Physicochemical Impact
The trifluoromethoxy group's utility stems from a unique combination of electronic and steric properties that distinguish it from other common substituents like the methyl (-CH₃), trifluoromethyl (-CF₃), and methoxy (-OCH₃) groups.
-
Lipophilicity and Permeability: The -OCF₃ group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch lipophilicity parameter (π) of +1.04.[3] This significant increase in lipophilicity can dramatically enhance a drug candidate's ability to cross biological membranes, such as the gut wall for oral absorption or the blood-brain barrier for central nervous system targets.[4][5] This effect is generally more pronounced than that of the already lipophilic -CF₃ group (π = +0.88).[4]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[4][5] The presence of three C-F bonds renders the trifluoromethoxy group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[5] Strategically placing this group can shield adjacent, metabolically labile sites on a molecule, thereby increasing its in vivo half-life and bioavailability.[5]
-
Electronic Profile: The strong electron-withdrawing nature of the fluorine atoms makes the -OCF₃ group a powerful electron-withdrawing substituent through induction. This can significantly modulate the pKa of nearby functional groups, influencing their ionization state at physiological pH and altering their binding interactions with protein targets.[5]
-
Conformational Effects: The steric bulk of the -OCF₃ group can influence the preferred conformation of a molecule, locking it into a bioactive conformation that enhances its binding affinity for a specific target.
Comparative Data of Key Substituents
| Substituent | Hansch π Parameter | Electronic Effect | Key Advantages in Drug Design |
| -OCF₃ | +1.04[3] | Strong electron-withdrawer | High lipophilicity, exceptional metabolic stability, modulates pKa.[4][5] |
| -CF₃ | +0.88[4] | Strong electron-withdrawer | Increases lipophilicity and metabolic stability, common bioisostere for Cl.[4][6] |
| -OCH₃ | -0.02 | Electron-donating | Can act as H-bond acceptor, metabolically labile (O-dealkylation). |
| -CH₃ | +0.56 | Weak electron-donator | "Magic Methyl" effect, can fill hydrophobic pockets, metabolically labile.[4] |
Visualization: Impact of the Trifluoromethoxy Group
Caption: The role of -OCF₃ in enhancing drug properties.
Applications & Case Studies
The trifluoromethoxy group is found in several FDA-approved drugs, demonstrating its value in creating effective therapeutics.[4] For instance, Riluzole , used to treat amyotrophic lateral sclerosis (ALS), contains a trifluoromethoxy group that enhances its lipophilicity and permeability, facilitating its passage across the blood-brain barrier to act on the central nervous system.[4] This moiety also contributes to its metabolic stability, improving bioavailability and half-life.[4] Other examples include the anti-tuberculosis drugs Delamanid and Pretomanid , and the anti-cancer agent Sonidegib .[4]
While this compound itself is a starting material, its core structure, the 4-(trifluoromethoxy)phenyl moiety, is a key component in many advanced intermediates and final drug compounds. Its utility lies in providing a robust aromatic scaffold with the aforementioned benefits, plus a methyl group that can be further functionalized.
Synthetic Protocols: Harnessing this compound
The true value of this compound is realized through its synthetic versatility. Below are detailed protocols for its incorporation and modification, designed to be self-validating and grounded in established chemical principles.
Protocol 1: Benzylic Bromination for Further Functionalization
This protocol transforms the relatively inert methyl group into a reactive benzyl bromide, a key intermediate for introducing a wide variety of nucleophiles.
Reaction: this compound → 1-(Bromomethyl)-4-(trifluoromethoxy)benzene
Rationale: The reaction proceeds via a free-radical mechanism initiated by light or a radical initiator like AIBN. N-Bromosuccinimide (NBS) serves as the source of bromine radicals. The benzylic position is selectively brominated due to the stability of the resulting benzylic radical.
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound and carbon tetrachloride under an inert atmosphere.
-
Reagent Addition: Add N-Bromosuccinimide and AIBN to the flask.
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a heat lamp or UV lamp to initiate the reaction.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours. A key indicator is the consumption of solid NBS, which is replaced by succinimide (which floats).
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide by-product and wash the solid with a small amount of cold CCl₄.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude 1-(bromomethyl)-4-(trifluoromethoxy)benzene can be purified by vacuum distillation or column chromatography on silica gel.
Caption: Workflow for benzylic bromination.
Protocol 2: Suzuki-Miyaura Cross-Coupling using a Derived Boronic Acid
To use the 4-(trifluoromethoxy)phenyl moiety in cross-coupling, it is often converted to a boronic acid or ester. This protocol outlines the coupling of 4-(trifluoromethoxy)phenylboronic acid with an aryl halide, a cornerstone reaction in medicinal chemistry for constructing biaryl scaffolds.[5]
Reaction: 4-(Trifluoromethoxy)phenylboronic Acid + Aryl-Halide → Aryl-4-(trifluoromethoxy)phenyl
Rationale: This palladium-catalyzed reaction involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to form the C-C bond and regenerate the catalyst.
Materials:
-
Aryl halide (e.g., Aryl-Br, Aryl-I) (1.0 eq)
-
4-(Trifluoromethoxy)phenylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.01 - 0.05 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent system (e.g., Dioxane/Water, Toluene/Water, DME)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: In an oven-dried flask, combine the aryl halide, 4-(trifluoromethoxy)phenylboronic acid, and the base.
-
Inerting: Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Solvent/Catalyst Addition: Add the solvent system, degas the mixture by bubbling with inert gas for 15-20 minutes. Add the palladium catalyst under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitoring: Monitor the reaction for the disappearance of the starting aryl halide by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its derivatives.
-
General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[7][8][9]
-
Hazards: this compound is a flammable liquid.[8] Its derivatives, such as the brominated intermediate, can be corrosive and cause severe skin and eye irritation.[9] Avoid inhalation of vapors and contact with skin and eyes.[7][8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8][9]
-
First Aid:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[7][8]
-
In case of skin contact: Wash off with soap and plenty of water.[7] Remove contaminated clothing.[8]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[7][9]
-
Always consult the most current Safety Data Sheet (SDS) for the specific reagent before use.[7][8][9][10]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular design. The trifluoromethoxy group it carries offers a reliable method to enhance lipophilicity, block metabolic pathways, and modulate electronic interactions, addressing many of the key challenges in modern drug discovery.[1][4][5] By understanding the fundamental principles behind its utility and mastering the synthetic protocols for its application, researchers can significantly expand their capability to create safer, more effective medicines.
References
- 1. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. jelsciences.com [jelsciences.com]
- 7. angenechemical.com [angenechemical.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Application Note: Comprehensive ¹H and ¹³C NMR Spectral Analysis of 1-Methyl-4-(trifluoromethoxy)benzene
Introduction
1-Methyl-4-(trifluoromethoxy)benzene is a key aromatic building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The trifluoromethoxy (-OCF₃) group is of particular interest as it can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Consequently, unambiguous structural verification is a critical step in its synthesis and application. This guide provides a detailed protocol and in-depth spectral analysis for the complete structural characterization of this compound using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
Theoretical Background: Substituent Effects on the Aromatic System
The NMR spectrum of a substituted benzene is profoundly influenced by the electronic properties of its substituents. In this compound, the para-substitution pattern involves two groups with opposing electronic effects, which dictates the chemical environment of each nucleus.
-
Methyl Group (-CH₃): This is a weakly electron-donating group (EDG) through an inductive effect, increasing electron density primarily at the ortho and para positions.
-
Trifluoromethoxy Group (-OCF₃): This substituent exhibits a dual nature. The oxygen atom's lone pairs can donate electron density into the ring via resonance (a π-donating effect). However, this is strongly counteracted by the intense inductive electron-withdrawing effect (-I) of the three highly electronegative fluorine atoms. The net result is that the -OCF₃ group acts as a moderate deactivator and a "pseudo-halogen."[1]
This electronic push-pull relationship creates a distinct and predictable pattern in the NMR spectra, particularly in the aromatic region. The symmetry of the para-disubstituted ring simplifies the spectrum, reducing the number of unique signals.[2][3]
Experimental Protocols
NMR Sample Preparation
High-quality spectra depend on meticulous sample preparation.[4][5] The following protocol is designed for standard high-field NMR analysis of small molecules.
Materials:
-
This compound (analyte)
-
Deuterated Chloroform (CDCl₃, >99.8% D)
-
High-quality 5 mm NMR tube (clean, dry, and unscratched)[6][7]
-
Glass Pasteur pipette
-
Small sample vial
Protocol:
-
Weighing the Sample:
-
Solvent Selection and Dissolution:
-
Causality: Deuterated chloroform (CDCl₃) is selected as it is an excellent solvent for many organic compounds, is relatively inexpensive, and its residual proton signal (at ~7.26 ppm) typically does not interfere with the analyte peaks.[9][10][11] Deuterated solvents are essential to provide a lock signal for the spectrometer and to avoid overwhelming the spectrum with solvent protons.[4][12]
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial containing the sample.[7][8]
-
Gently swirl the vial to ensure complete dissolution. If necessary, use a vortex mixer.
-
-
Sample Transfer and Filtration:
-
Causality: Suspended solid particles can severely degrade the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.[4] Filtration is a critical step to prevent this.
-
Place a small, tight plug of glass wool into a Pasteur pipette.
-
Filter the sample solution through the pipette directly into the NMR tube.
-
-
Final Check:
-
Ensure the sample height in the NMR tube is at least 4.5 cm to be within the detector coil region.[9]
-
Cap the NMR tube securely and label it clearly.
-
Caption: Workflow for preparing a high-quality NMR sample.
Data Acquisition
-
Instrument: A 400 MHz (or higher) spectrometer is recommended.
-
Experiments:
-
¹H NMR: Standard single-pulse experiment.
-
¹³C NMR: Standard proton-decoupled experiment (e.g., zgpg30). This removes ¹H-¹³C coupling, simplifying the spectrum so that each unique carbon appears as a singlet (or a multiplet due to ¹⁹F coupling).
-
Spectral Analysis and Interpretation
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is characterized by two distinct regions: the aliphatic region containing the methyl group signal and the aromatic region.
-
Methyl Protons (-CH₃): A sharp singlet appears at approximately 2.35 ppm . This signal integrates to 3 protons. It is a singlet because there are no adjacent protons to cause spin-spin coupling.
-
Aromatic Protons (Ar-H): The para-substitution pattern creates chemical equivalence for protons on opposite sides of the ring. This results in an AA'BB' spin system, which often appears as two distinct doublets for simplicity.[13][14]
-
A doublet centered at ~7.15 ppm corresponds to the two aromatic protons ortho to the electron-donating methyl group (H-2, H-6).
-
A doublet centered at ~7.05 ppm corresponds to the two aromatic protons ortho to the electron-withdrawing trifluoromethoxy group (H-3, H-5).
-
Coupling: Both doublets exhibit a typical ortho-coupling constant (³JHH) of approximately 8-9 Hz.[13][15]
-
Caption: ¹H-¹H ortho coupling in this compound.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum shows six distinct signals, confirming the molecular symmetry. A key diagnostic feature is the splitting of carbon signals due to coupling with the three fluorine atoms of the -OCF₃ group.[16]
-
Methyl Carbon (-CH₃): A sharp signal appears furthest upfield at ~20.8 ppm .
-
Aromatic Carbons:
-
C-1 (ipso-C attached to -CH₃): Appears around 132.7 ppm .
-
C-2/C-6 (CH ortho to -CH₃): Found at approximately 130.3 ppm .
-
C-3/C-5 (CH ortho to -OCF₃): Found at approximately 121.5 ppm . This signal may show a small quartet splitting due to four-bond coupling to the fluorine atoms (⁴JCF).
-
C-4 (ipso-C attached to -OCF₃): This quaternary carbon resonates at ~147.9 ppm . It appears as a quartet due to two-bond coupling (²JCF) with the fluorine atoms.
-
-
Trifluoromethoxy Carbon (-OCF₃): This carbon signal is highly characteristic. It appears at ~120.7 ppm as a prominent quartet due to the large one-bond coupling (¹JCF) with the three fluorine atoms, typically with a coupling constant of ~257 Hz.[17][18]
Data Summary
The following table summarizes the assigned NMR spectral data for this compound in CDCl₃.
| ¹H NMR Data | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| Methyl Protons | 2.35 | s (singlet) | - | 3H | -CH₃ |
| Aromatic Protons | 7.15 | d (doublet) | ~8.5 | 2H | H-2, H-6 |
| Aromatic Protons | 7.05 | d (doublet) | ~8.5 | 2H | H-3, H-5 |
| ¹³C NMR Data | δ (ppm) | Multiplicity | JCF (Hz) | Assignment |
| Methyl Carbon | 20.8 | s (singlet) | - | -CH₃ |
| Aromatic CH | 130.3 | s (singlet) | - | C-2, C-6 |
| Aromatic CH | 121.5 | q (quartet) | small | C-3, C-5 |
| Aromatic C-ipso | 132.7 | s (singlet) | - | C-1 |
| Aromatic C-ipso | 147.9 | q (quartet) | ~2-4 | C-4 |
| Trifluoromethoxy C | 120.7 | q (quartet) | ~257 | -OCF₃ |
Conclusion
The combined ¹H and ¹³C NMR data provide a definitive structural confirmation of this compound. The ¹H spectrum clearly indicates a para-disubstituted aromatic ring with a methyl group. The ¹³C spectrum corroborates this structure and, crucially, the characteristic quartets arising from carbon-fluorine spin-spin coupling provide unambiguous evidence for the presence and position of the trifluoromethoxy group. This comprehensive analysis serves as a reliable protocol for researchers in quality control and structural verification.
References
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 5. organomation.com [organomation.com]
- 6. cif.iastate.edu [cif.iastate.edu]
- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 10. NMR Solvents [merckmillipore.com]
- 11. How To [chem.rochester.edu]
- 12. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]
- 13. fiveable.me [fiveable.me]
- 14. youtube.com [youtube.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. acdlabs.com [acdlabs.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. cdnsciencepub.com [cdnsciencepub.com]
Elucidating the Electron Ionization Fragmentation Pathway of 4-(Trifluoromethoxy)toluene: An Application Note
Abstract
This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-(trifluoromethoxy)toluene. As a compound of increasing interest in materials science and pharmaceutical development, understanding its mass spectrometric behavior is crucial for its unambiguous identification and characterization. This document outlines the primary fragmentation pathways, rationalizes the formation of key fragment ions based on established principles of mass spectrometry, and provides a detailed protocol for its analysis by gas chromatography-mass spectrometry (GC-MS). The insights presented herein are intended to guide researchers, analytical chemists, and drug development professionals in their analytical endeavors involving fluorinated aromatic compounds.
Introduction: The Analytical Significance of 4-(Trifluoromethoxy)toluene
4-(Trifluoromethoxy)toluene (C₈H₇F₃O), with a molecular weight of 176.14 g/mol , is an aromatic compound featuring a trifluoromethoxy (-OCF₃) substituent, a group that imparts unique electronic properties and metabolic stability in drug candidates. The analysis of such compounds is fundamental in process chemistry, metabolite identification, and environmental monitoring. Electron ionization mass spectrometry, particularly when coupled with gas chromatography, serves as a cornerstone technique for the structural elucidation of volatile compounds. The high-energy ionization process (typically 70 eV) induces reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum. This application note aims to deconstruct this fingerprint for 4-(trifluoromethoxy)toluene by proposing a detailed fragmentation mechanism, grounded in the established principles of ion stability and reaction pathways.
Proposed Mass Spectrometric Fragmentation Pathways
The fragmentation of 4-(trifluoromethoxy)toluene under electron ionization is dictated by the interplay between the stable aromatic ring, the reactive benzylic methyl group, and the electron-withdrawing trifluoromethoxy group. The initial event is the removal of an electron to form the molecular ion (M•⁺) at a mass-to-charge ratio (m/z) of 176. The subsequent fragmentation cascades are driven by the formation of stable carbocations and neutral losses.
Formation of the Molecular Ion
Ionization of 4-(trifluoromethoxy)toluene will produce a molecular ion [C₈H₇F₃O]•⁺ with an m/z of 176. Due to the stability of the aromatic system, this peak is expected to be clearly observable in the mass spectrum.
Primary Fragmentation Pathways
Benzylic Cleavage: The most favorable initial fragmentation is the loss of a hydrogen radical (•H) from the benzylic methyl group. This pathway is common for alkylbenzenes because it leads to the formation of a highly resonance-stabilized trifluoromethoxybenzyl cation at m/z 175 . This ion is expected to be one of the most abundant, if not the base peak, in the spectrum.
Alpha-Cleavage at the Ether Linkage: Cleavage of the bond between the aromatic ring and the ether oxygen can occur. Loss of the trifluoromethoxy radical (•OCF₃) would result in a tolyl cation at m/z 91 . While this is a plausible pathway, the competing benzylic cleavage is generally more favorable.
Fragmentation of the Trifluoromethoxy Group: The -OCF₃ group itself can fragment. A key fragmentation is the loss of the trifluoromethyl radical (•CF₃) following the initial ionization, leading to the formation of a 4-methylphenoxy cation at m/z 107 . This is a significant pathway for compounds containing the trifluoromethoxy moiety.
Secondary Fragmentation and Rearrangements
The primary fragment ions can undergo further fragmentation:
-
From the [M-H]⁺ ion (m/z 175): This ion can undergo a rearrangement to lose carbon monoxide (CO), a common fragmentation for oxygen-containing aromatic cations, to yield an ion at m/z 147 .
-
From the [M-CF₃]⁺ ion (m/z 107): The 4-methylphenoxy cation can lose a molecule of carbon monoxide (CO) to form a cyclopentadienyl-type ion at m/z 79 .
-
Formation of the Tropylium Ion: The tolyl cation at m/z 91 , formed via α-cleavage, is known to rearrange into the highly stable tropylium ion. This ion is a common feature in the mass spectra of alkylbenzenes and is expected to be a prominent peak.[1]
The proposed fragmentation pathways are visually summarized in the diagram below.
Caption: Proposed EI fragmentation of 4-(trifluoromethoxy)toluene.
Summary of Key Fragment Ions
The following table summarizes the proposed major fragment ions, their mass-to-charge ratios, and the corresponding neutral losses.
| m/z | Proposed Ion Structure | Neutral Loss | Fragmentation Pathway |
| 176 | [C₈H₇F₃O]•⁺ | - | Molecular Ion (M•⁺) |
| 175 | [C₈H₆F₃O]⁺ | •H | Benzylic Cleavage |
| 147 | [C₇H₆F₃]⁺ | CO from m/z 175 | Rearrangement and Loss of CO |
| 107 | [C₇H₇O]⁺ | •CF₃ | Cleavage of the O-CF₃ bond |
| 91 | [C₇H₇]⁺ | •OCF₃ | Alpha-Cleavage at Ether Linkage |
| 79 | [C₆H₇]⁺ | CO from m/z 107 | Loss of CO from phenoxy cation |
Experimental Protocol: GC-MS Analysis
This section provides a robust, self-validating protocol for the analysis of 4-(trifluoromethoxy)toluene using a standard single-quadrupole GC-MS system.
Sample Preparation
-
Prepare a stock solution of 4-(trifluoromethoxy)toluene at 1 mg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Perform a serial dilution to create a working standard at a concentration of approximately 10 µg/mL. The use of an internal standard (e.g., a deuterated aromatic compound) is recommended for quantitative analysis.
Instrumentation and Parameters
-
Gas Chromatograph (GC):
-
Injection Port: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 2 minutes at 200 °C.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40 - 300 to ensure detection of the molecular ion and all significant fragments.
-
Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.
-
Data Analysis and Validation
-
Acquire the total ion chromatogram (TIC) and identify the peak corresponding to 4-(trifluoromethoxy)toluene.
-
Extract the mass spectrum for the peak of interest by averaging across the chromatographic peak width.
-
Compare the acquired mass spectrum with the proposed fragmentation pattern and reference spectra if available. The presence of the molecular ion at m/z 176 and the key fragment ions at m/z 175, 107, and 91 will provide strong evidence for the compound's identity.
Caption: GC-MS workflow for 4-(trifluoromethoxy)toluene analysis.
Conclusion
The electron ionization mass spectrum of 4-(trifluoromethoxy)toluene is characterized by a distinct fragmentation pattern dominated by the formation of a stable benzylic cation at m/z 175. Other significant fragmentation pathways include the loss of the trifluoromethyl radical to form an ion at m/z 107 and the formation of the tropylium ion at m/z 91. A thorough understanding of these fragmentation routes, coupled with the detailed analytical protocol provided, will empower researchers to confidently identify and characterize this and structurally related fluorinated compounds in various matrices. This foundational knowledge is essential for advancing research in fields that rely on the unique properties of such molecules.
References
Application Note: High-Throughput Analysis of 1-Methyl-4-(trifluoromethoxy)benzene Reactions by HPLC and GC-MS
Abstract
This technical guide provides detailed methodologies for the analysis of 1-Methyl-4-(trifluoromethoxy)benzene and its associated chemical reactions using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a crucial building block in medicinal chemistry and materials science, making robust analytical methods essential for reaction monitoring, purity assessment, and quality control. We present optimized protocols, explain the scientific rationale behind key experimental parameters, and offer validated workflows for researchers and drug development professionals. These methods are designed to deliver high accuracy, sensitivity, and reproducibility for both qualitative and quantitative analyses.
Introduction
The incorporation of fluorine and fluorine-containing moieties into organic molecules is a cornerstone of modern drug discovery and materials science. The trifluoromethoxy (-OCF3) group, in particular, can significantly enhance key properties such as metabolic stability, membrane permeability, and binding affinity. This compound (also known as 4-(Trifluoromethoxy)toluene) serves as a vital intermediate for introducing this valuable functional group.[1][2]
Given its role in multi-step syntheses, the ability to accurately monitor reactions involving this compound is paramount. This requires analytical techniques that can separate the starting material from products, by-products, and intermediates, even when they possess similar structural characteristics. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful, complementary techniques ideally suited for this purpose. HPLC excels at separating complex mixtures in the liquid phase, while GC-MS provides excellent separation for volatile compounds coupled with definitive mass-based identification.[3][4]
This document serves as a comprehensive guide, detailing the principles, method development considerations, and step-by-step protocols for analyzing this compound reaction kinetics and endpoints.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₇F₃O | [1] |
| Molecular Weight | 176.14 g/mol | [2] |
| Appearance | Liquid | [1][5] |
| Boiling Point | ~135-136 °C | |
| LogP | 2.89 | [2] |
Section 1: High-Performance Liquid Chromatography (HPLC) Analysis
Principle of Separation
Reversed-Phase HPLC (RP-HPLC) is the method of choice for separating non-polar to moderately polar organic molecules. The stationary phase is non-polar (e.g., C18-silica), while the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). This compound, being a relatively non-polar aromatic compound, will be retained by the stationary phase. Elution is achieved by increasing the proportion of the organic solvent in the mobile phase (gradient elution), which decreases the mobile phase polarity and causes the analyte to partition more readily into the mobile phase and travel through the column. Separation of different components in a reaction mixture occurs based on their relative hydrophobicities.[3][6]
Method Development & Rationale
-
Column Selection: A C18 (octadecylsilane) column is a robust starting point due to its strong hydrophobic retention, which is ideal for aromatic compounds. A column with dimensions of 4.6 mm x 150 mm and 5 µm particle size offers a good balance between resolution and analysis time. For a related compound, a Zorbax SB-C8 column was also shown to be effective.[7] The choice of a C8 or C18 column depends on the polarity of potential byproducts; C18 provides greater retention for non-polar species.
-
Mobile Phase Selection: A gradient of HPLC-grade water and acetonitrile is highly effective. Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower UV cutoff. A small amount of acid, such as 0.1% formic acid or phosphoric acid, is often added to the aqueous phase to sharpen peaks by protonating any free silanol groups on the silica support, thereby reducing unwanted secondary interactions.[7]
-
Detector Selection: The benzene ring in this compound contains a chromophore that absorbs UV light. A Photodiode Array (PDA) or Diode Array Detector (DAD) is ideal as it can acquire spectra across a range of wavelengths simultaneously. This allows for the determination of the optimal detection wavelength (typically around 220-270 nm for simple benzene derivatives) and can also aid in peak purity assessment. A fixed wavelength of 220 nm has been used successfully for similar structures.[7]
HPLC Protocol: Quantitative Analysis of Reaction Mixtures
1.3.1 Reagents and Materials
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC gradient grade)
-
Water (HPLC grade or Milli-Q)
-
Formic Acid (LC-MS grade)
-
Methanol (HPLC grade, for sample quenching/dilution)
-
Volumetric flasks, pipettes, and autosampler vials
1.3.2 HPLC Instrumentation and Parameters
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-1 min: 40% B; 1-10 min: 40% to 95% B; 10-12 min: 95% B; 12.1-15 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | PDA/DAD, monitoring at 225 nm |
| Run Time | 15 minutes |
1.3.3 Standard and Sample Preparation
-
Standard Preparation: Prepare a stock solution of the reference standard in acetonitrile at 1 mg/mL. Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution.
-
Reaction Sampling: At specified time points, carefully withdraw a small aliquot (e.g., 50 µL) from the reaction vessel.
-
Quenching & Dilution: Immediately quench the reaction by diluting the aliquot into a known volume of cold methanol (e.g., 950 µL) to stop the reaction and precipitate any incompatible salts.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial to remove particulate matter.
1.3.4 Analysis and Data Processing
-
System Suitability: Before analysis, inject a mid-range standard multiple times to ensure the system is performing correctly (e.g., peak area %RSD < 2%, tailing factor < 1.5).
-
Calibration Curve: Inject the calibration standards to generate a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) of ≥0.995.[3][8]
-
Sample Analysis: Inject the prepared reaction samples.
-
Quantification: Identify peaks based on retention time compared to the reference standard. Quantify the concentration of the analyte in the samples using the linear regression equation from the calibration curve.
HPLC Analysis Workflow
Caption: Workflow for HPLC analysis of a reaction mixture.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Principle of Separation and Detection
GC is a powerful technique for separating volatile and semi-volatile compounds. The sample is vaporized and transported by an inert carrier gas (e.g., helium) through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation is achieved based on the analytes' boiling points and their relative affinities for the stationary phase. Compounds with lower boiling points and less affinity for the stationary phase elute first.
The mass spectrometer serves as the detector. As compounds elute from the GC column, they are ionized, most commonly by Electron Ionization (EI). In EI, high-energy electrons bombard the molecule, causing it to lose an electron and form a positively charged molecular ion (M⁺•). This ion is often unstable and breaks apart into smaller, characteristic fragment ions. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a chemical "fingerprint" for definitive identification.[9][10]
Method Development & Rationale
-
Column Selection: A low-to-mid polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is an excellent general-purpose choice. It effectively separates compounds based on their boiling points and is robust enough for routine analysis. For separating potential positional isomers, a column with a different polarity, like the AT-210 used for trifluoromethoxy aniline isomers, could be beneficial.[4]
-
Temperature Programming: A temperature gradient is essential for analyzing a reaction mixture that may contain components with a wide range of boiling points. The program typically starts at a low temperature to resolve early-eluting, volatile compounds, then ramps up to a higher temperature to elute less volatile components like the starting material and products in a reasonable time.
-
Mass Spectrometry Parameters:
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV provides reproducible fragmentation patterns that can be compared to spectral libraries (e.g., NIST) for identification.
-
Acquisition Mode: Full Scan mode is used to acquire a complete mass spectrum for each peak, which is crucial for identifying unknown by-products. For trace-level quantification, Selected Ion Monitoring (SIM) can be employed. In SIM mode, the mass spectrometer is set to detect only a few specific, abundant ions for the target analyte, dramatically increasing sensitivity.
-
Expected Fragmentation Pattern
For this compound (MW 176.14), the EI mass spectrum is expected to show:
-
Molecular Ion (M⁺•): A peak at m/z 176.
-
Key Fragments: Fragmentation may involve the loss of the methyl group, the trifluoromethoxy group, or cleavage of the C-O bond. A significant fragment corresponding to the tropylium ion (C₇H₇⁺) at m/z 91 is common for toluene derivatives. The presence of the CF₃ group (mass 69) will also lead to characteristic fragments. A related compound, 1-methyl-4-(trifluoromethyl)benzene, shows a molecular ion at m/z 160.[11]
GC-MS Protocol: Identification and Quantification
2.4.1 Reagents and Materials
-
This compound reference standard
-
Dichloromethane or Ethyl Acetate (GC grade)
-
Anhydrous Sodium Sulfate
-
Internal Standard (e.g., Dodecane or another non-reactive hydrocarbon)
-
GC vials with septa
2.4.2 GC-MS Instrumentation and Parameters
| Parameter | Recommended Setting |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | 60 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| MS Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) |
2.4.3 Standard and Sample Preparation
-
Standard Preparation: Prepare a stock solution (1 mg/mL) of the reference standard in ethyl acetate. Prepare a working standard at ~50 µg/mL containing a known concentration of the internal standard.
-
Reaction Sampling: Withdraw a 50 µL aliquot from the reaction.
-
Work-up: Dilute the aliquot in 1 mL of water and extract with 1 mL of ethyl acetate. Vortex well and allow the layers to separate.
-
Drying: Transfer the organic (top) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis Sample: Transfer the dried organic extract to a GC vial. Add the internal standard to the same final concentration as in the reference standard.
2.4.4 Analysis and Data Interpretation
-
Analysis: Inject the standard and sample solutions into the GC-MS system.
-
Identification: Identify the peak for this compound by its retention time and by comparing its mass spectrum to that of the reference standard. Identify by-products by interpreting their mass spectra and searching against the NIST library.
-
Quantification: Calculate the concentration of the analyte using the internal standard method. The ratio of the analyte peak area to the internal standard peak area is used to correct for variations in injection volume.
GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis of a reaction mixture.
Conclusion
The HPLC and GC-MS methods detailed in this application note provide robust, reliable, and complementary approaches for the analysis of reactions involving this compound. The HPLC method is ideal for high-throughput quantitative monitoring of reaction progress, while the GC-MS method offers unparalleled specificity for the identification of the target compound and unknown by-products. By explaining the rationale behind method development and providing clear, step-by-step protocols, this guide equips researchers, scientists, and drug development professionals with the necessary tools to ensure the quality and efficiency of their synthetic processes. Proper method validation should always be performed to guarantee that these methods meet the specific requirements of the intended application.[8][12][13]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
- 5. 1-Methyl-4-(trifluoromethyl)benzene | 6140-17-6 [sigmaaldrich.com]
- 6. primescholars.com [primescholars.com]
- 7. 1-(4-(TRIFLUOROMETHOXY)PHENOXY)-4-(METHYLSULFONYL)BENZENE synthesis - chemicalbook [chemicalbook.com]
- 8. Validation of HPLC method for determination of priority polycyclic aromatichydrocarbons (PAHS) in waste water and sediments | Semantic Scholar [semanticscholar.org]
- 9. gcms.cz [gcms.cz]
- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 11. rsc.org [rsc.org]
- 12. Validation of a HPLC Method for the Quantitative Analysis of 16-Poly Aromatic Hydrocarbon from Water Sample - IISER Kolkata ePrints Repository [eprints.iiserkol.ac.in]
- 13. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
Application Notes and Protocols: Regioselective Nitration of 1-Methyl-4-(trifluoromethoxy)benzene
Authored by: [Your Name/Group], Senior Application Scientist
Abstract
This document provides a comprehensive, in-depth guide for the regioselective nitration of 1-methyl-4-(trifluoromethoxy)benzene to synthesize 1-methyl-2-nitro-4-(trifluoromethoxy)benzene. This protocol is tailored for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in the principles of electrophilic aromatic substitution. The guide elucidates the mechanistic rationale behind the procedural steps, emphasizing safety, efficiency, and product purity.
Introduction: The Significance of Nitrated Aromatic Compounds
Nitrated aromatic compounds are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. The introduction of a nitro group (–NO₂) onto an aromatic ring provides a versatile chemical handle for further functionalization.[1] For instance, the nitro group can be readily reduced to an amine (–NH₂), which is a common precursor for the construction of more complex molecular architectures.[1]
The specific target of this protocol, 1-methyl-2-nitro-4-(trifluoromethoxy)benzene, is a valuable building block in medicinal chemistry. The trifluoromethoxy (–OCF₃) group is a lipophilic electron-withdrawing group that can enhance metabolic stability and cell membrane permeability of drug candidates. The methyl (–CH₃) group is an electron-donating group. The strategic placement of the nitro group is therefore crucial for subsequent synthetic transformations.
This protocol details a robust and reproducible method for the nitration of this compound, focusing on achieving high regioselectivity for the desired ortho-nitro isomer.
Mechanistic Insights: Electrophilic Aromatic Substitution
The nitration of this compound proceeds via an electrophilic aromatic substitution (SₑAr) mechanism.[2] This class of reactions involves the replacement of a hydrogen atom on the aromatic ring with an electrophile.[2]
2.1. Generation of the Electrophile: The Nitronium Ion
The key electrophile in this reaction is the nitronium ion (NO₂⁺).[3][4][5] It is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid.[4][5][6] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[4][5][7][8]
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
2.2. Regioselectivity: The Directing Effects of Substituents
The position of nitration on the benzene ring is dictated by the directing effects of the existing substituents, in this case, the methyl (–CH₃) and trifluoromethoxy (–OCF₃) groups.
-
Methyl Group (–CH₃): The methyl group is an activating, ortho, para-directing group.[9] It donates electron density to the ring through an inductive effect and hyperconjugation, stabilizing the carbocation intermediate (the arenium ion or σ-complex) formed during the attack of the electrophile at the ortho and para positions.[9][10]
-
Trifluoromethoxy Group (–OCF₃): The trifluoromethoxy group is a deactivating, meta-directing group. The highly electronegative fluorine atoms withdraw electron density from the aromatic ring through a strong negative inductive effect (–I effect), making the ring less reactive towards electrophiles. While the oxygen atom can donate electron density via resonance (+R effect), the inductive withdrawal dominates, leading to overall deactivation. The directing effect to the meta position is a consequence of the destabilization of the arenium ion intermediates for ortho and para attack.
Given that the methyl group is an ortho, para-director and the trifluoromethoxy group is a meta-director, the incoming nitro group will preferentially substitute at the position that is ortho to the methyl group and meta to the trifluoromethoxy group. This leads to the desired product, 1-methyl-2-nitro-4-(trifluoromethoxy)benzene.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the nitration of this compound.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥98% | e.g., Sigma-Aldrich, Alfa Aesar | |
| Concentrated Nitric Acid (HNO₃) | 70% | Highly corrosive and oxidizing.[11][12][13] | |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% | Highly corrosive.[11][12] | |
| Dichloromethane (CH₂Cl₂) | Anhydrous | ||
| Saturated Sodium Bicarbonate (NaHCO₃) solution | For neutralization. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying. | ||
| Ice | For temperature control. |
3.2. Equipment
-
Round-bottom flask (100 mL) equipped with a magnetic stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
3.3. Workflow Diagram
Caption: Experimental workflow for the synthesis of 1-methyl-2-nitro-4-(trifluoromethoxy)benzene.
3.4. Step-by-Step Procedure
Safety First: All manipulations involving concentrated acids must be performed in a well-ventilated fume hood.[12] Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.[11][12] An emergency eyewash and shower should be readily accessible.[11] Nitration reactions are exothermic and have the potential for thermal runaway; strict temperature control is crucial.[14]
-
Preparation of the Nitrating Mixture:
-
In a clean, dry 50 mL beaker, carefully add 10 mL of concentrated sulfuric acid.
-
Place the beaker in an ice bath and allow it to cool to 0-5 °C.
-
Slowly, with constant stirring, add 5 mL of concentrated nitric acid to the cold sulfuric acid. The addition should be dropwise to control the exotherm. This mixture is the nitrating agent.[9][15] Keep this mixture in the ice bath until use.
-
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g of this compound and 20 mL of dichloromethane.
-
Place the flask in an ice bath and cool the solution to 0-5 °C with stirring.
-
-
Nitration Reaction:
-
Slowly add the pre-cooled nitrating mixture to the solution of this compound dropwise via a dropping funnel over a period of 30-45 minutes.
-
Maintain the internal reaction temperature between 0-5 °C throughout the addition. Exceeding this temperature can lead to the formation of dinitrated byproducts.[6][16][17]
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 9:1 v/v). The disappearance of the starting material spot indicates the completion of the reaction.
-
-
Workup:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 100 g of crushed ice with vigorous stirring. This will quench the reaction.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer (dichloromethane).
-
Wash the organic layer sequentially with:
-
1 x 50 mL of cold water
-
2 x 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid; be cautious of gas evolution).[15]
-
1 x 50 mL of brine (saturated NaCl solution).
-
-
-
Isolation of the Crude Product:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to obtain the crude product as a yellow oil or solid.
-
3.5. Purification
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the desired product can be identified by TLC analysis.
Product Characterization
The identity and purity of the final product, 1-methyl-2-nitro-4-(trifluoromethoxy)benzene, should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons will appear in the range of δ 6.5-8.5 ppm.[18] The specific splitting pattern will be indicative of the substitution pattern. The methyl protons will appear as a singlet around δ 2.0-3.0 ppm.[19] |
| ¹³C NMR | Aromatic carbons will absorb in the range of δ 120-150 ppm.[19] |
| IR Spectroscopy | Characteristic absorptions for the nitro group (asymmetric and symmetric stretching) will be observed around 1500-1585 cm⁻¹ and 1300-1370 cm⁻¹. Aromatic C-H stretching will be observed around 3030-3100 cm⁻¹.[19] |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the product (C₈H₆F₃NO₃) should be observed. |
| Melting Point | A sharp melting point indicates a high degree of purity. |
Discussion and Troubleshooting
-
Temperature Control: Maintaining a low temperature is critical to prevent the formation of di- and tri-nitrated byproducts.[16][17] If the temperature rises significantly, the reaction should be cooled immediately.
-
Acid Purity: The use of high-purity concentrated acids is essential for a clean reaction.
-
Workup: Thorough washing with sodium bicarbonate is necessary to remove all acidic impurities, which can interfere with subsequent reactions or purification.
-
Regioisomer Separation: While the described conditions favor the formation of the 2-nitro isomer, small amounts of other isomers may be formed. Column chromatography is typically effective for their separation. The regioselectivity of the reaction is a result of the interplay between the electronic and steric effects of the substituents.[9][20]
Conclusion
This application note provides a detailed and reliable protocol for the regioselective nitration of this compound. By following these guidelines, researchers can efficiently synthesize 1-methyl-2-nitro-4-(trifluoromethoxy)benzene, a valuable intermediate for further chemical synthesis in drug discovery and materials science. Adherence to the safety precautions outlined is paramount for the safe execution of this procedure.
References
- 1. vapourtec.com [vapourtec.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. youtube.com [youtube.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. ehs.com [ehs.com]
- 14. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 15. uobabylon.edu.iq [uobabylon.edu.iq]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. amherst.edu [amherst.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Methyl-4-(trifluoromethoxy)benzene
Welcome to the technical support guide for the purification of crude 1-Methyl-4-(trifluoromethoxy)benzene. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common purification challenges. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Part 1: Initial Assessment & Frequently Asked Questions (FAQs)
Before selecting a purification strategy, a preliminary analysis of your crude material is crucial. This initial assessment will dictate the most efficient and effective path to obtaining your target compound with the desired purity.
Q1: What are the most probable impurities in my crude this compound?
A1: The impurity profile is heavily dependent on the synthetic route employed. The trifluoromethoxy (-OCF₃) group is often installed via a multi-step sequence, typically involving the chlorination of a precursor followed by a halogen-fluorine exchange.[1][2]
Common Impurity Classes:
-
Starting Materials: Unreacted p-cresol or 4-methylanisole.
-
Reaction Intermediates: Partially fluorinated or chlorinated species, such as 1-methyl-4-(dichlorofluoromethoxy)benzene or 1-methyl-4-(trichloromethoxy)benzene.[2]
-
Isomeric Byproducts: If the initial starting material was not exclusively para-substituted, you might have ortho- or meta-isomers of the final product. These are often the most challenging to remove.[3][4]
-
Reagents & Catalysts: Residual acids (e.g., HCl), bases, or metal catalysts used in the synthesis.[3]
-
Solvents: High-boiling point reaction solvents (e.g., DMSO, DMF).[5]
Q2: What simple analytical techniques can I use to assess my crude product's purity?
A2: A combination of techniques provides the best initial picture:
-
Thin-Layer Chromatography (TLC): A rapid and inexpensive method to visualize the number of components. Use a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) on a silica plate.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds. It will help identify components by their mass-to-charge ratio and quantify their relative abundance, giving a good estimate of purity.[6]
-
¹⁹F NMR Spectroscopy: This is a powerful tool for fluorinated compounds. The trifluoromethoxy group will have a characteristic singlet. The presence of other fluorine-containing signals can indicate incompletely fluorinated intermediates or isomeric byproducts.[6][7]
Q3: My crude product is a dark oil. Should I perform a wash before attempting distillation or chromatography?
A3: Absolutely. A preliminary aqueous workup is highly recommended to remove inorganic salts, residual acids/bases, and some polar organic impurities. This simple step can prevent catalyst poisoning in subsequent reactions or prevent decomposition during distillation.[8]
Basic Aqueous Wash Protocol:
-
Dissolve the crude oil in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash sequentially with:
-
1M HCl (to remove basic impurities).
-
Saturated NaHCO₃ solution (to remove acidic impurities).
-
Brine (saturated NaCl solution) to break up emulsions and remove bulk water.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solvent in vacuo. The resulting material is now ready for more advanced purification.
Part 2: Purification Workflow & Troubleshooting
The following workflow provides a logical progression for purifying this compound.
Caption: General purification strategy for this compound.
Technique 1: Fractional Vacuum Distillation
Distillation is an excellent choice for separating compounds with sufficiently different boiling points and is ideal for large-scale purification. Since this compound is a liquid[9], this is often the primary method employed.[3]
| Compound | Molecular Wt. ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | 176.14 | ~135-140 (est.) | Boiling point estimated based on structurally similar compounds. |
| p-Cresol (impurity) | 108.14 | 202 | Easily separated due to large boiling point difference and H-bonding. |
| 4-Methylanisole (impurity) | 122.16 | 174 | Separable. |
| 1-Methyl-4-(trifluoromethyl)benzene | 160.14 | 129[10][11] | Very close boiling point; extremely difficult to separate by distillation. |
| Toluene (solvent) | 92.14 | 111 | Typically removed prior to final purification. |
Troubleshooting Fractional Distillation
Caption: Troubleshooting guide for fractional distillation issues.
Q: My product is co-distilling with an impurity. What should I do?
A: This strongly suggests the impurity has a very similar boiling point, which is common with positional isomers or compounds of similar molecular weight, like 1-methyl-4-(trifluoromethyl)benzene.[12] If increasing the efficiency of your distillation column (e.g., using a longer, packed column) does not resolve the issue, you must switch to an orthogonal purification method like column chromatography, which separates based on polarity rather than boiling point.[4]
Technique 2: Flash Column Chromatography
Chromatography is the preferred method for removing impurities with similar boiling points or when high purity (>99.5%) is required on a lab scale.[6][13] this compound is a relatively non-polar compound, so a normal-phase setup (silica gel) is appropriate.
Step-by-Step Flash Chromatography Protocol:
-
Column Packing: Select a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel as a slurry in your starting eluent (e.g., 100% Hexane).
-
Sample Loading: Dissolve your crude material in a minimal amount of a non-polar solvent (e.g., hexane or DCM). If solubility is low, you can use a "dry loading" technique where the sample is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is loaded onto the column.[14]
-
Elution: Start with a very non-polar mobile phase (e.g., 100% Hexane). Gradually increase the polarity by adding small percentages of a more polar solvent like ethyl acetate or DCM. A typical gradient might be from 0% to 5% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting Flash Chromatography
Q: My target compound is co-eluting with an unknown impurity.
A: Co-elution occurs when compounds have very similar polarities.[14]
-
Optimize Selectivity: First, try to improve separation by running a shallower solvent gradient (e.g., increase ethyl acetate by 0.5% increments instead of 2%).
-
Change Mobile Phase: Switching one of the solvents can alter selectivity. For instance, try a hexane/DCM or hexane/toluene system instead of hexane/ethyl acetate.
-
Change Stationary Phase: If the impurity is persistent, consider a different stationary phase. For fluorinated compounds, a fluorinated silica gel phase (fluorous chromatography) can sometimes provide unique selectivity and better separation from non-fluorinated impurities.[14][15]
Q: I'm not seeing my product come off the column.
A: This could be due to two primary reasons:
-
Insufficient Polarity: Your eluent system may not be polar enough to move the compound. Try increasing the percentage of the polar solvent (e.g., go up to 10% or 20% ethyl acetate).
-
Volatility: Your product might be evaporating from the TLC plate before you can visualize it, or it could be evaporating from the fractions if left open. Some fluorinated compounds can be surprisingly volatile.[14] Keep fractions covered and consider cooling them.
References
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-(4-(TRIFLUOROMETHOXY)PHENOXY)-4-(METHYLSULFONYL)BENZENE synthesis - chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orgsyn.org [orgsyn.org]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. chembk.com [chembk.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Methyl-4-(trifluoromethoxy)benzene Derivatives
Welcome to the technical support center for the synthesis and optimization of 1-Methyl-4-(trifluoromethoxy)benzene and its derivatives. The trifluoromethoxy (-OCF3) group is a critical pharmacophore in modern drug discovery and agrochemicals, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the synthetic challenges and optimize your reaction yields.
Our primary focus will be on the robust and increasingly adopted two-step methodology starting from the corresponding phenols (e.g., 4-cresol), which offers significant advantages in terms of selectivity and operational simplicity over older, harsher methods.[2]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for synthesizing this compound from 4-cresol?
The most reliable and versatile method is a two-step sequence involving the formation of an O-aryl xanthate intermediate, followed by an oxidative desulfurization-fluorination.[3] This approach avoids the direct use of highly electrophilic trifluoromethylating agents that can lead to unwanted side reactions with electron-rich phenols like 4-cresol.[4] The process is operationally simple, uses stable reagents, and can be performed under standard atmospheric conditions.[2]
Q2: I am observing significant C-trifluoromethylation (attachment of CF3 to the benzene ring) instead of the desired O-trifluoromethylation. Why is this happening and how can I prevent it?
This is a common issue when using powerful electrophilic trifluoromethylating agents, such as Togni's or Umemoto's reagents, directly on phenols.[4][5] The oxygen atom of a phenol is a "hard" nucleophile, while the aromatic ring carbons (particularly ortho and para positions) are "softer" nucleophiles. Electrophilic CF3+ sources can react at the softer carbon centers, especially with activated, electron-rich rings.[4]
Solution: Switch to the two-step xanthate method. This strategy pre-functionalizes the hydroxyl group, ensuring that the subsequent fluorination occurs exclusively at the oxygen atom, thus eliminating C-trifluoromethylation side products.[2]
Q3: My reaction with Trichloroisocyanuric acid (TCCA) as an activator is producing chlorinated byproducts. What is the cause and what is the alternative?
For electron-rich aromatic rings, such as 4-cresol derivatives, TCCA can act as an electrophilic chlorinating agent, leading to the formation of chlorinated aryl trifluoromethyl ethers as a significant side product.[2][3]
Solution: Replace TCCA with N-Fluorobenzenesulfonimide (NFSI). NFSI serves as an effective activator for the trifluoromethoxylation of the xanthate intermediate without causing electrophilic chlorination, providing a much cleaner reaction profile for electron-rich substrates.[2]
Q4: I am losing a significant amount of my final product during purification. What are the best practices for isolating volatile trifluoromethoxybenzene derivatives?
Many smaller trifluoromethoxybenzene derivatives, including the parent compound this compound, have low boiling points, which can lead to substantial material loss during solvent removal under reduced pressure or during column chromatography.[2]
Best Practices:
-
Workup: After quenching the reaction, perform extractions with a lower-boiling solvent like diethyl ether. When drying the organic layer, be mindful of the time.
-
Solvent Removal: Use a rotary evaporator with carefully controlled vacuum and a moderately cold water bath. Avoid heating the flask. It is better to remove the solvent slowly than to lose the product.
-
Purification: If standard column chromatography leads to loss, consider alternative methods like preparative Supercritical Fluid Chromatography (SFC) or careful, low-pressure distillation if the scale allows.[2]
Troubleshooting Guide: The Two-Step Xanthate Method
This guide addresses specific issues encountered during the synthesis of this compound from 4-cresol via the xanthate pathway.
Workflow Overview: Two-Step Phenol Trifluoromethoxylation
Caption: General workflow for the two-step synthesis of aryl trifluoromethyl ethers.
Q&A: Troubleshooting Low Yield
Problem: The yield of my final product, this compound, is consistently low (<50%). How can I diagnose the issue?
Low yield can originate from either the xanthate formation (Step 1) or the trifluoromethoxylation (Step 2). It is crucial to analyze each step independently.
Caption: Decision tree for troubleshooting low yield in the two-step trifluoromethoxylation.
Experimental Protocols & Data
Protocol: Synthesis of this compound
This protocol is adapted from the procedure described by Yoritate et al.[2][3]
Step 1: Formation of O-(4-methylphenyl) N,N-dimethylcarbamodithioate (Xanthate Intermediate)
-
To a solution of 4-cresol (1.0 equiv) in anhydrous acetonitrile (MeCN, 0.5 M), add triethylamine (1.1 equiv).
-
Add 1,3-dimethyl-2-((methylthio)carbonothioyl)-1H-imidazol-3-ium iodide (xanthating reagent 6, 1.0 equiv) portion-wise at room temperature.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction by TLC until the 4-cresol is consumed.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude xanthate, which is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude xanthate intermediate (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).
-
Add N-Fluorobenzenesulfonimide (NFSI, 3.0 equiv). Note: NFSI is chosen here because 4-cresol is an electron-rich phenol, making TCCA likely to cause chlorination.[2]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diethylaminosulfur trifluoride (XtalFluor-E, 3.0 equiv) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by 19F NMR or GC-MS.
-
Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of NaHCO3.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and carefully concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a high-volatility eluent system, e.g., hexanes) or distillation to afford the final product.
Data: Activator Choice Based on Phenol Electronics
The choice of activator in Step 2 is critical and depends on the electronic nature of the phenol derivative.
| Phenol Substituent Type | Recommended Activator | Rationale & Citation |
| Electron-Rich (e.g., -CH3, -OCH3) | NFSI | Avoids competitive electrophilic chlorination of the activated aromatic ring.[2][3] |
| Electron-Neutral (e.g., -H, -Br) | TCCA or NFSI | TCCA is often effective and more economical. NFSI can be used for a cleaner profile.[2] |
| Electron-Poor (e.g., -CO2Et, -CN) | TCCA | The deactivated ring is not susceptible to chlorination, and TCCA is a highly effective activator.[2][3] |
References
- 1. researchgate.net [researchgate.net]
- 2. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Overcoming challenges in the scale-up of 1-Methyl-4-(trifluoromethoxy)benzene production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the production of 1-Methyl-4-(trifluoromethoxy)benzene. This guide is designed for researchers, process chemists, and drug development professionals engaged in the synthesis and scale-up of this important fluorinated building block. The trifluoromethoxy group (-OCF₃) is highly valued in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] However, its installation, particularly at scale, presents unique challenges.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of producing this compound safely and efficiently.
Section 1: Synthesis Pathway Selection & Optimization (FAQs)
This section addresses strategic decisions you will face when planning your production campaign.
Q1: What are the primary synthesis routes for this compound suitable for scale-up, and what are their key trade-offs?
A1: For multi-kilogram scale production, two traditional routes starting from readily available p-cresol or p-methylanisole are generally the most industrially viable. Modern C-H activation or silver-mediated methods are powerful for discovery chemistry but often present cost and scalability issues.[2][3]
-
Route A: From p-Cresol via Chlorothionoformate. This classic approach involves reacting p-cresol with thiophosgene to form a chlorothionoformate intermediate. This is subsequently chlorinated to a trichloromethyl ether, followed by a fluorine-chlorine exchange (e.g., Swarts reaction) using reagents like antimony trifluoride (SbF₃) with a Lewis acid catalyst (SbCl₅) or anhydrous hydrogen fluoride (HF).[4][5]
-
Route B: From p-Methylanisole via Photochlorination. This route involves the radical photochlorination of the methoxy group on p-methylanisole to form 1-methyl-4-(trichloromethoxy)benzene. This intermediate is then fluorinated, typically with anhydrous HF under pressure.[5][6]
-
Pros: Avoids the use of thiophosgene. Can be a more direct route if p-methylanisole is the preferred starting material.
-
Cons: Photochlorination can be difficult to control at scale, potentially leading to ring chlorination or over-chlorination. Requires specialized photochemical reactors. Handling anhydrous HF requires corrosion-resistant equipment (e.g., SS 316 or Hastelloy autoclaves) and stringent safety protocols due to high pressures and extreme toxicity.[6]
-
| Parameter | Route A (p-Cresol) | Route B (p-Methylanisole) |
| Starting Material Cost | Low | Low to Moderate |
| Key Hazardous Reagents | Thiophosgene, SbF₃/SbCl₅, HF | Chlorine Gas, Anhydrous HF |
| Primary Safety Concern | Extreme toxicity of thiophosgene | High pressure HF handling, radical reactions |
| Equipment Needs | Standard reactors, high-temp capability | Photochemical reactor, high-pressure autoclave |
| Scalability Issues | Reagent handling, byproduct separation | Selectivity of chlorination, heat/pressure management |
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section provides direct answers to specific problems you may encounter during a production run.
2.1 Reagent & Starting Material Issues
Q2: My p-cresol starting material contains moisture. How critical is this for the reaction with thiophosgene (Route A)?
A2: It is absolutely critical to use anhydrous p-cresol. Moisture will rapidly hydrolyze thiophosgene (CSCl₂) to form carbonyl sulfide (COS) and HCl, consuming your reagent and reducing yield. Furthermore, the HCl generated can complicate the reaction base and downstream processing. Causality: Thiophosgene is a highly reactive electrophile, and water is a potent nucleophile. This hydrolysis side reaction is often faster than the desired reaction with the less nucleophilic phenol. Solution:
-
Ensure your p-cresol is rated as anhydrous or has a water content <0.1%.
-
If necessary, dry the starting material by azeotropic distillation with toluene prior to use.
-
Store p-cresol under an inert atmosphere (Nitrogen or Argon) to prevent moisture uptake.
Q3: We are seeing significant ring chlorination during the photochlorination of p-methylanisole (Route B). How can we improve selectivity for the methoxy group?
A3: Ring chlorination occurs when electrophilic chlorine species attack the electron-rich aromatic ring. This competes with the desired free-radical chlorination of the methyl group.[5] Solution:
-
Control Temperature: Run the reaction at the lowest temperature that still allows for efficient radical initiation. Higher temperatures can favor electrophilic aromatic substitution.
-
Wavelength of Light: Ensure your UV source is appropriate for radical chain initiation and minimizes energy that could promote ionic pathways.
-
Inhibit Ionic Reactions: The reaction must be run in the strict absence of Lewis acids (e.g., trace iron from the reactor walls), which catalyze electrophilic chlorination. Ensure the reactor is scrupulously clean.
-
Solvent Choice: Use a non-polar, inert solvent like carbon tetrachloride (use is now restricted) or a suitable alternative that does not promote ionic species.[6]
2.2 Reaction Control & Execution
Q4: The fluorination reaction with anhydrous HF (Route B) is stalling, and the pressure in the autoclave is not dropping as expected. What is the likely cause?
A4: This indicates a slow or incomplete reaction. The pressure should decrease as gaseous HF is consumed to form the liquid product and HCl byproduct. Causality & Solutions:
-
Insufficient Temperature: The chlorine-fluorine exchange is highly activation-energy dependent. Ensure the internal reaction temperature reaches the target (e.g., 80 °C or higher as specified in your process).[6] Verify thermocouple calibration.
-
Poor Mixing: In a large autoclave, inadequate agitation can lead to poor mass transfer between the liquid organic phase and the HF. Increase the agitation speed.
-
Catalyst Deactivation (if used): If using a catalyst like an antimony salt, it may be poisoned by impurities.[4]
-
Incomplete Preceding Step: If the trichloromethyl intermediate is impure or contains dichloromethyl species, the fluorination will be sluggish and incomplete. Verify the purity of the intermediate before charging it to the autoclave.
Q5: We are experiencing a sudden exotherm during the initial charging of thiophosgene to the p-cresol/base mixture. What's happening and how do we control it?
A5: This is likely due to the rapid, uncontrolled reaction between the phenoxide and thiophosgene. The reaction is highly exothermic. Solution:
-
Reverse Addition: Add the p-cresol/base solution slowly to the thiophosgene in the reactor. This keeps the thiophosgene in excess and allows for better control.
-
Lower Initial Temperature: Cool the reactor contents to 0-5 °C before beginning the addition.
-
Controlled Addition Rate: Use a dosing pump to add the reactant at a rate that allows your cooling system to maintain the target temperature. Monitor the internal temperature closely and be prepared to stop the addition if a rapid temperature rise is observed.
2.3 Work-up & Product Isolation
Q6: During the aqueous quench of the fluorination reaction, we are forming stable emulsions that make phase separation difficult. How can we break these emulsions?
A6: Emulsion formation is common when dealing with fluorinated organic compounds and aqueous waste streams containing salts and bases. Solution:
-
Add Brine: After the initial quench, add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break the emulsion by dehydrating the interface.
-
Adjust pH: Ensure the pH of the aqueous layer is appropriate. Sometimes a small pH adjustment can destabilize the emulsion.
-
Filter through Celite: For persistent emulsions at lab or kilo-lab scale, filtering the entire biphasic mixture through a pad of Celite® can help break up the interface.[7]
-
Allow Time: Sometimes, simply allowing the mixture to stand for several hours with gentle or no agitation can lead to phase separation.
2.4 Purification Challenges
Q7: Fractional distillation of the final product is giving poor separation from a close-boiling impurity. What is this impurity and how can we remove it?
A7: The most likely close-boiling impurity is an isomer, specifically 1-Methyl-2-(trifluoromethoxy)benzene, or an incompletely fluorinated species like 1-Methyl-4-(chlorodifluoromethoxy)benzene. Solution:
-
Analytical Confirmation: Use GC-MS to identify the impurity. The mass spectrum and fragmentation pattern will confirm its identity.[8]
-
Improve Distillation Efficiency: Use a distillation column with a higher number of theoretical plates (e.g., a packed column instead of a simple Vigreux). Increase the reflux ratio to improve separation.
-
Optimize the Reaction: The best solution is to prevent the impurity's formation.
-
For isomeric impurities, revisit the selectivity of your initial functionalization step (e.g., nitration if that is a precursor step).[6]
-
For incomplete fluorination, increase the reaction time, temperature, or amount of fluorinating agent in the previous step to drive the reaction to completion.
-
2.5 Safety & Handling at Scale
Q8: What are the critical safety precautions for handling anhydrous hydrogen fluoride (HF) at pilot-plant scale?
A8: Anhydrous HF is one of the most hazardous chemicals used in industry. It is extremely corrosive, toxic upon inhalation, and causes severe, penetrating burns to the skin and eyes that may not be immediately painful.[6] Critical Precautions:
-
Specialized Equipment: All reactions must be conducted in a pressure-rated, corrosion-resistant autoclave (e.g., SS 316, Hastelloy) equipped with a pressure relief valve and a scrubber system for venting.[6]
-
Personal Protective Equipment (PPE): A full-body, acid-resistant suit, specialized gloves (e.g., neoprene over nitrile), and a full-face respirator or supplied-air hood are mandatory.
-
HF Detectors: The area must be equipped with continuous HF gas detectors.
-
Emergency Response: An emergency shower and eyewash must be immediately accessible. A supply of 2.5% calcium gluconate gel must be on hand to treat skin exposure. All personnel must be trained in its use.
-
Scrubber System: All vented gases from the reactor must pass through a caustic scrubber (e.g., KOH or NaOH solution) to neutralize unreacted HF and the HCl byproduct before release.
Section 3: Protocols & Methodologies
Protocol 1: Scale-Up Synthesis via Route B (Based on Industrial Principles)
This protocol outlines the key steps for a multi-kilogram synthesis starting from p-methylanisole. Warning: This process is extremely hazardous and should only be attempted by trained chemists in an appropriate pilot-plant facility.
Step 1: Radical Photochlorination of p-Methylanisole
-
Charge a photochemical reactor with p-methylanisole and an appropriate inert solvent.
-
Begin cooling and inerting the reactor with nitrogen.
-
Once at the target temperature (e.g., 10-20 °C), start the UV lamp and begin bubbling chlorine gas through the solution at a controlled rate.
-
Monitor the reaction progress by GC, checking for the disappearance of the starting material and the formation of 1-methyl-4-(trichloromethoxy)benzene. Avoid over-chlorination.
-
Once complete, stop the chlorine flow and UV lamp. Purge the reactor with nitrogen to remove excess chlorine and HCl, passing the exhaust through a caustic scrubber.
-
The crude trichlorinated intermediate is typically concentrated and used directly in the next step.
Step 2: Fluorination with Anhydrous HF
-
Charge the crude 1-methyl-4-(trichloromethoxy)benzene to a pressure-rated Hastelloy or SS 316 autoclave.[6]
-
Seal the reactor and perform multiple pressure tests with nitrogen.
-
Cool the reactor jacket and slowly charge the required excess of anhydrous HF.
-
Begin agitation and slowly heat the reactor to the target temperature (e.g., 80-100 °C). The internal pressure will rise significantly.[6]
-
Hold at temperature for 4-6 hours, monitoring the pressure. A steady decrease in pressure indicates consumption of HF.[6]
-
After the reaction is complete, cool the reactor. Carefully vent the excess HF and HCl byproduct through a caustic scrubber system.
-
Purge the reactor with nitrogen to remove residual gases. The crude product is now ready for work-up.
Step 3: Work-up and Purification
-
Carefully transfer the crude product to a separate vessel for quenching.
-
Slowly add the crude product to a cooled, agitated solution of aqueous base (e.g., potassium carbonate) to neutralize any remaining acid.
-
Allow the phases to separate. Add brine if an emulsion forms.
-
Separate the organic layer. Wash with water until the aqueous layer is neutral.
-
Dry the organic layer over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Perform fractional vacuum distillation using a column with high theoretical plates to isolate the pure this compound. Collect fractions based on boiling point and purity as determined by GC analysis.
Section 4: Visualizations
Workflow Diagram: Synthesis & Purification
Caption: Overall workflow for the scale-up production.
Troubleshooting Diagram: Low Distillation Yield
Caption: Decision tree for troubleshooting low distillation yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Trifluoromethoxylation Reactions Using TFMS and TFBO: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 6. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 7. orgsyn.org [orgsyn.org]
- 8. rsc.org [rsc.org]
Technical Support Center: A Researcher's Guide to Eliminating Isomeric Impurities from 1-Methyl-4-(trifluoromethoxy)benzene
The presence of isomeric impurities in 1-Methyl-4-(trifluoromethoxy)benzene can significantly impact the outcome of your research and development efforts, leading to unwanted side reactions and affecting the efficacy of the final product. The close structural similarity of these isomers makes their removal a non-trivial task. This technical support center is designed to provide you with a comprehensive understanding of the challenges and to offer practical, field-proven solutions.
Core Challenge: The Isomeric Landscape
The primary isomeric impurities encountered during the synthesis of this compound are the ortho (2-methyl) and meta (3-methyl) isomers. The key to their separation lies in exploiting the subtle differences in their physical properties, which arise from their varied substitution patterns on the benzene ring.
| Compound | Boiling Point (°C) | Polarity | Key Differentiating Feature |
| This compound (para) | ~129-130[1][2] | Least Polar | Symmetrical structure leads to lower polarity. |
| 1-Methyl-3-(trifluoromethoxy)benzene (meta) | Close to para isomer | Intermediate | Asymmetrical, leading to a moderate dipole moment. |
| 1-Methyl-2-(trifluoromethoxy)benzene (ortho) | Close to para isomer | Most Polar | Steric hindrance and proximity of substituents increase polarity. |
Note: Boiling points are approximate and can vary with atmospheric pressure.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My Gas Chromatography (GC) analysis shows overlapping peaks for the isomers. How can I achieve baseline separation to accurately quantify the purity?
A1: Achieving baseline separation of close-boiling aromatic isomers by GC requires optimization of your chromatographic conditions to enhance resolution.[3][4]
Troubleshooting Your GC Method:
-
Column Selection:
-
Increase Column Length: A longer column (e.g., 60m vs. 30m) provides more theoretical plates, leading to better separation.[5]
-
Choose an Appropriate Stationary Phase: A mid-polarity stationary phase, such as one containing cyanopropylphenyl polysiloxane, can enhance separation based on differences in polarity.
-
-
Temperature Programming:
-
Slow Ramp Rate: Employ a slow temperature ramp (e.g., 2-5°C/min) to allow for more effective partitioning of the isomers between the mobile and stationary phases.[6]
-
-
Carrier Gas Flow Rate:
-
Optimize for Efficiency: Adjust the flow rate of your carrier gas (typically Helium or Hydrogen) to the optimal linear velocity for your column dimensions to maximize separation efficiency.
-
Recommended Starting Point for GC Method Development:
| Parameter | Recommendation | Rationale |
| Column | 30-60m length, 0.25-0.32mm ID, mid-polarity phase | Balances resolution and analysis time. |
| Oven Program | Initial hold at 50°C, ramp at 3°C/min to 150°C | Provides good separation of early-eluting isomers. |
| Inlet Temperature | 250°C | Ensures complete vaporization of the sample. |
| Detector | Flame Ionization Detector (FID) at 250°C | Offers high sensitivity for hydrocarbons. |
Q2: I've attempted fractional distillation, but the purity of the collected fractions is not improving significantly. What am I doing wrong?
A2: Fractional distillation is a viable technique for separating liquids with close boiling points, but its success is highly dependent on the efficiency of the distillation column.[7][8][9]
Key Factors for Effective Fractional Distillation:
-
High-Efficiency Fractionating Column:
-
Vigreux Column: A Vigreux column, with its indentations, provides a larger surface area for repeated vaporization-condensation cycles, increasing the number of theoretical plates.[8]
-
Packed Columns: For even greater efficiency, consider columns packed with materials like Raschig rings or metal sponges.
-
-
Slow and Steady Distillation:
-
Controlled Heating: Heat the distillation flask slowly and evenly to establish a smooth temperature gradient up the column.
-
Low Distillation Rate: A slow collection rate ensures that the vapor is in equilibrium with the liquid at each stage of the column, maximizing separation.
-
-
Column Insulation:
-
Minimize Heat Loss: Insulate the column with glass wool or aluminum foil to prevent premature cooling and maintain the temperature gradient.
-
Workflow for High-Efficiency Fractional Distillation:
Caption: A workflow for optimizing fractional distillation.
Q3: Can Preparative High-Performance Liquid Chromatography (Prep HPLC) be used for this separation, and what would be a good starting point for method development?
A3: Yes, preparative HPLC is a powerful technique for isomer separation, especially when high purity is required.[10][11][12][13] The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile phase.
Strategy for Preparative HPLC:
-
Column Selection:
-
Normal-Phase Chromatography: A silica-based column is a good choice, as it will separate the isomers based on their polarity. The least polar para isomer will elute first.
-
Alternative Selectivity: A phenyl-hexyl column can offer different selectivity and may improve separation.
-
-
Mobile Phase Optimization:
-
Non-Polar Solvents: A mobile phase consisting of a mixture of hexane and a slightly more polar solvent like ethyl acetate or isopropanol is a good starting point.
-
Gradient Elution: A shallow gradient, slowly increasing the proportion of the more polar solvent, can provide excellent resolution.
-
-
Scale-Up Considerations:
-
Method Development on Analytical Scale: First, develop and optimize the separation on a smaller analytical column.
-
Linear Scale-Up: Once the analytical method is established, you can scale it up to a larger preparative column by adjusting the flow rate and injection volume proportionally.
-
Logical Flow for Prep HPLC Method Development:
Caption: A logical progression for developing a preparative HPLC method.
Q4: Are there any chemical methods to facilitate the separation of these isomers?
A4: Chemical derivatization is an advanced strategy that can be employed when physical separation methods are challenging.[14][15][16][17] The principle is to chemically modify the isomers to create new compounds with significantly different physical properties, making them easier to separate.
A Conceptual Derivatization Approach:
-
Selective Reaction: The steric hindrance around the methyl group in the ortho isomer could be exploited. A bulky electrophile might react preferentially with the less hindered para and meta isomers.
-
Separation of the Derivative: The resulting mixture would contain the unreacted ortho isomer and the derivatized para and meta isomers. These compounds would have vastly different boiling points and polarities, allowing for easy separation by distillation or chromatography.
-
Reversal of Derivatization: The derivatized para and meta isomers could then be treated to remove the derivatizing group, regenerating the original isomers, which could then be separated more easily.
This approach requires careful selection of the derivatizing agent and reaction conditions to ensure high yields and straightforward reversal.
Final Recommendations
For the purification of this compound, a multi-faceted approach is often the most effective. We recommend the following workflow:
-
Analytical Assessment: Begin by developing a robust GC method to accurately determine the initial purity and identify the isomeric impurities present.
-
Primary Purification: For larger quantities, high-efficiency fractional distillation is a cost-effective first step to enrich the desired para isomer.
-
Final Polishing: For achieving the highest purity, preparative HPLC is the method of choice.
-
Advanced Strategies: If the above methods are insufficient, consider exploring chemical derivatization as a more complex but potentially highly effective solution.
This guide provides a solid foundation for tackling the purification of this compound. Remember that each separation is unique, and some degree of empirical optimization will always be necessary.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. vurup.sk [vurup.sk]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Purification [chem.rochester.edu]
- 9. Fractional distillation - Wikipedia [en.wikipedia.org]
- 10. Preparative HPLC Systems : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. lcms.cz [lcms.cz]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. welch-us.com [welch-us.com]
- 14. Chemical derivatization in combination with supercritical fluid chromatography to improve resolution of stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. chemical derivatization techniques: Topics by Science.gov [science.gov]
Handling and storage precautions for 1-Methyl-4-(trifluoromethoxy)benzene
Welcome to the technical support guide for 1-Methyl-4-(trifluoromethoxy)benzene (CAS RN: 706-27-4), a key intermediate in pharmaceutical and agrochemical synthesis. This guide is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling and storage of this compound.
I. Core Chemical Properties and Hazards
This compound, also known as 4-(Trifluoromethoxy)toluene, is a colorless liquid.[1] A thorough understanding of its properties is the foundation of safe laboratory practices.
| Property | Value | Source |
| Molecular Formula | C8H7F3O | [1] |
| Molecular Weight | 176.14 g/mol | [2] |
| Boiling Point | 129°C | [3] |
| Density | 1.144 g/mL at 25°C | [3] |
| Flash Point | 12°C (53.6°F) | [4] |
Hazard Summary: This compound is a highly flammable liquid and vapor.[4][5] It is irritating to the eyes, skin, and respiratory system.[4][6]
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and challenges encountered during the handling and storage of this compound.
1. Personal Protective Equipment (PPE)
-
Question: What is the minimum required PPE for handling small quantities of this compound on a lab bench?
Answer: Due to its irritant nature and flammability, appropriate PPE is crucial. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[4][7] The minimum required PPE includes:
-
Eye and Face Protection: Chemical splash goggles are mandatory.[4] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[8][9]
-
Skin Protection: Wear appropriate protective gloves to prevent skin contact.[4] Neoprene or nitrile gloves are generally suitable, but always consult the glove manufacturer's resistance chart for the specific chemical.[8][10] A flame-retardant lab coat should also be worn.[10]
-
Respiratory Protection: If working outside of a fume hood or if vapors/aerosols are generated, a respirator is required. The type of respirator and cartridge should be selected based on the potential exposure levels and in accordance with a comprehensive respiratory protection program.[11]
-
-
Troubleshooting: My skin came into contact with the chemical. What should I do?
Answer: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing any contaminated clothing.[4][12] Seek medical attention if irritation persists.[13] Contaminated clothing should be washed thoroughly before reuse.[4]
2. Storage and Stability
-
Question: What are the optimal storage conditions for this compound to ensure its stability?
Answer: The compound is stable at room temperature in a closed container under normal storage and handling conditions.[4] To maintain its integrity, store it in a tightly closed container in a dry, cool, and well-ventilated place.[14] It is crucial to keep it away from heat, sparks, open flames, and other sources of ignition.[4] Some suppliers recommend refrigerated storage between 2-8°C.[6]
-
Troubleshooting: I've noticed the liquid has a slight yellow tint. Is it still usable?
Answer: A slight discoloration may indicate the presence of impurities or slight degradation, potentially due to improper storage or exposure to contaminants. While it might still be suitable for some applications, it is highly recommended to verify its purity through analytical methods like GC-MS or NMR before use in sensitive experiments.
3. Handling and Dispensing
-
Question: What precautions should I take when transferring this compound from a larger container to a smaller one?
Answer: Due to its high flammability and the potential for vapor/air mixtures to be explosive, it is imperative to take precautions against static discharge.[5] Ground and bond all containers and receiving equipment during transfer.[4][14] Use spark-proof tools and explosion-proof equipment.[4] The transfer should be conducted in a well-ventilated area, such as a chemical fume hood.[4]
-
Troubleshooting: I smell a strong odor even when the container is closed. What should I do?
Answer: A strong odor may indicate a leak from the container or that the cap is not properly sealed. Immediately move the container to a well-ventilated area, preferably a fume hood, and inspect it for any damage. If a leak is confirmed, transfer the contents to a new, appropriate container. Ensure the original container is properly sealed or disposed of according to your institution's hazardous waste guidelines.
4. Incompatibilities and Hazardous Reactions
-
Question: Are there any chemicals that should not be stored or used near this compound?
Answer: Yes, this compound is incompatible with strong oxidizing agents.[4][15] Contact with these substances can lead to vigorous reactions. It is also incompatible with bases and amines.[13][16]
-
Troubleshooting: I accidentally mixed this compound with a strong oxidizing agent. What should I do?
Answer: This is a hazardous situation that could lead to a fire or explosion. If it is safe to do so, evacuate the immediate area and alert your colleagues and safety officer. Do not attempt to neutralize the mixture without proper training and equipment. Follow your institution's emergency procedures for chemical spills and reactions.
III. Experimental Protocols
Protocol for a Small Spill Cleanup
This protocol is intended for spills of less than 100 mL in a laboratory setting. For larger spills, evacuate the area and follow your institution's emergency response procedures.
-
Immediate Actions:
-
Alert personnel in the immediate area.
-
If the spill is flammable, extinguish all nearby ignition sources.[4]
-
Ensure the area is well-ventilated, preferably within a fume hood.
-
-
Personal Protective Equipment:
-
Don the appropriate PPE as outlined in the FAQ section, including chemical splash goggles, a face shield, appropriate gloves, and a lab coat. If the ventilation is inadequate, use a respirator.
-
-
Containment and Absorption:
-
Contain the spill by creating a dike around it with an inert absorbent material such as sand, dry lime, or soda ash.[4]
-
Carefully cover the spill with the absorbent material.
-
-
Collection and Disposal:
-
Using non-sparking tools, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[4][12]
-
Wipe the spill area with a cloth or sponge dampened with a suitable solvent (e.g., isopropanol), and place the cleaning materials in the same hazardous waste container.
-
-
Final Steps:
-
Thoroughly wash the area with soap and water.
-
Dispose of all contaminated materials, including gloves, as hazardous waste according to your institution's guidelines.
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Wash your hands thoroughly after the cleanup is complete.
-
IV. Visualizations
Decision Tree for Handling this compound
Caption: Decision-making workflow for handling this compound.
V. References
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References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 1-Methoxy-4-(trifluoromethyl)benzene | C8H7F3O | CID 600604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. angenechemical.com [angenechemical.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. hsa.ie [hsa.ie]
- 9. ICSC 0015 - BENZENE [chemicalsafety.ilo.org]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. americanchemistry.com [americanchemistry.com]
- 12. datasheets1.international-coatings.com [datasheets1.international-coatings.com]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. fishersci.com [fishersci.com]
Monitoring reaction completion for 1-Methyl-4-(trifluoromethoxy)benzene synthesis
Technical Support Center: Synthesis of 1-Methyl-4-(trifluoromethoxy)benzene
Welcome to the technical support guide for monitoring the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of reaction monitoring and troubleshoot common issues encountered during this synthesis. Our goal is to provide practical, field-proven insights grounded in robust scientific principles to ensure the success and efficiency of your work.
The synthesis of aryl trifluoromethyl ethers is a critical transformation in medicinal and agricultural chemistry.[1] Monitoring the conversion of the precursor, typically p-cresol or a related derivative, to the final product is essential for optimizing yield, minimizing impurities, and ensuring reaction completion. This guide provides detailed protocols and troubleshooting advice for the most common analytical techniques used in this process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most effective first-line technique for rapid, qualitative monitoring of my reaction?
A: Thin-Layer Chromatography (TLC) is the ideal initial method for monitoring the synthesis of this compound. It is a fast, inexpensive, and highly versatile technique that provides immediate qualitative feedback on the reaction's progress by visualizing the consumption of the starting material and the formation of the product.[2][3]
Core Principle: TLC separates compounds based on their relative polarity. The stationary phase (silica gel) is highly polar, while the mobile phase (solvent system) is typically less polar. Non-polar compounds, like the product this compound, will travel further up the plate (higher Rf value) than more polar compounds, such as the starting material p-cresol (which contains a polar hydroxyl group).
Experimental Protocol: Reaction Monitoring by TLC
-
Plate Preparation: With a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.[2] Mark three lanes on the baseline: "S" for Starting Material, "C" for Co-spot, and "R" for Reaction Mixture.
-
Sample Preparation:
-
Prepare a dilute solution of your starting material (e.g., p-cresol) in a volatile solvent like ethyl acetate.
-
Quench a small aliquot (1-2 drops) of your reaction mixture in a vial containing ~0.5 mL of ethyl acetate and a small amount of water or dilute acid/base as appropriate to neutralize the reaction.
-
-
Spotting: Using a capillary tube, spot the prepared samples on the corresponding lanes. The co-spot lane involves spotting the starting material first, then carefully spotting the reaction mixture directly on top of it.[4] This helps to resolve spots with similar Rf values.[2][4]
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline.[2] Allow the solvent to ascend the plate until it is about 1 cm from the top.[2]
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm), as the aromatic rings in the compounds are UV-active.[2] Circle the observed spots.
-
Interpretation: The reaction is complete when the spot corresponding to the starting material has completely disappeared from the "R" lane. The appearance of a new, higher-Rf spot indicates product formation.
TLC Troubleshooting
| Issue | Possible Cause | Solution |
| Spots are at the baseline | Solvent system is not polar enough. | Increase the polarity of the mobile phase by adding more of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Spots are at the solvent front | Solvent system is too polar. | Decrease the polarity of the mobile phase by adding more of the non-polar solvent (e.g., increase the percentage of hexane). |
| Streaking spots | Sample is too concentrated; reaction mixture is acidic/basic. | Dilute the sample further. Add a drop of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent. |
| Product and reactant spots are too close (low resolution) | Improper solvent system. | Experiment with different solvent systems. A co-spot is critical here to confirm if the starting material is truly consumed.[4] |
Diagram: Standard TLC Monitoring Workflow
Caption: Workflow for monitoring reaction progress using TLC.
Q2: How can I obtain quantitative data and confirm the product's identity?
A: Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for this purpose. It physically separates the components of your reaction mixture and provides a mass spectrum for each, confirming both the presence and identity of your product.[5] GC is well-suited for analyzing volatile and thermally stable compounds like this compound.[6][7]
Core Principle: In GC, a sample is vaporized and travels through a long capillary column coated with a stationary phase.[5] Separation occurs based on boiling point and interactions with the stationary phase.[5] Less polar, more volatile compounds elute faster. The mass spectrometer then ionizes the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a molecular fingerprint.[5]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Quench and dilute a small aliquot of the reaction mixture as described for TLC, but use a high-purity solvent like dichloromethane or MTBE. Filter the sample through a small plug of silica or a syringe filter to remove non-volatile components.
-
Instrument Setup:
-
Column: A standard, non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms, or similar) is appropriate. A published method for related trifluoromethoxy isomers used an AT-210 column.[8]
-
Injection: Inject a small volume (0.1-1.0 µL) of the prepared sample.
-
Method: Run a temperature gradient program to ensure good separation of the starting material, product, and any potential side products.
-
-
Data Analysis:
-
Chromatogram: Identify the peaks corresponding to the starting material and the product based on their retention times. As the reaction progresses, the area of the starting material peak will decrease while the product peak area increases.
-
Mass Spectrum: Confirm the identity of the product peak by examining its mass spectrum. The molecular ion (M+) for this compound should be visible at m/z 176.
-
GC-MS Parameters & Troubleshooting
Table 1: Typical GC-MS Parameters
| Parameter | Value | Rationale |
| GC Column | Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm | A versatile, low-bleed column suitable for a wide range of aromatic compounds.[6] |
| Inlet Temp | 250 °C | Ensures complete vaporization of the sample without thermal degradation. |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min | Separates early-eluting starting materials from the later-eluting product. |
| Carrier Gas | Helium, constant flow ~1.0 mL/min | Standard inert carrier gas for GC-MS. |
| MS Source Temp | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quad Temp | 150 °C | Standard temperature for the quadrupole mass analyzer. |
Table 2: Common GC-MS Troubleshooting Issues
| Issue | Possible Cause | Solution |
| Peak Tailing | Active sites in the inlet liner or column; compound is too polar. | Use a deactivated or Ultra Inert liner; ensure the column is in good condition.[6] |
| No Peaks Detected | Injection issue; septum leak; instrument malfunction. | Check syringe and injection port; perform an inlet maintenance check. |
| Incorrect Mass Spectrum | Co-eluting impurity; background contamination from the system. | Improve chromatographic separation by adjusting the oven temperature program; run a solvent blank to check for system contamination. |
Q3: Can I use NMR to verify reaction completion and product structure?
A: Absolutely. Both ¹H NMR and ¹⁹F NMR spectroscopy are powerful, non-destructive techniques for confirming the structural transformation and verifying reaction completion.
Core Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus dictates its resonance frequency, providing detailed structural information.
-
¹H NMR: You will monitor the disappearance of the starting material's signals (e.g., the phenolic -OH proton of p-cresol, which is a broad singlet) and the appearance of the distinct aromatic and methyl signals of the product.
-
¹⁹F NMR: This is particularly useful as it provides a very clean signal for the -OCF₃ group in a region of the spectrum free from other interferences.[9] The appearance of a sharp singlet confirms the successful introduction of the trifluoromethoxy group.
Expected NMR Shifts for this compound
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| ¹H (Ar-H) | ~7.1-7.2 | Doublet | Protons ortho to the methyl group. |
| ¹H (Ar-H) | ~7.0-7.1 | Doublet | Protons ortho to the -OCF₃ group. |
| ¹H (-CH₃) | ~2.3 | Singlet | Methyl group protons. |
| ¹⁹F (-OCF₃) | ~ -58 to -60 | Singlet | A characteristic shift for the trifluoromethoxy group on an aromatic ring.[9] |
Protocol: Preparing an NMR Sample from a Reaction Mixture
-
Take an aliquot (~0.1 mL) of the reaction mixture.
-
Dilute with ~0.5 mL of a suitable solvent (e.g., dichloromethane).
-
Wash with water or a suitable aqueous solution to remove inorganic salts.
-
Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter the solution to remove the drying agent.
-
Evaporate the solvent under reduced pressure or with a stream of nitrogen.
-
Dissolve the crude residue in an appropriate deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube for analysis. For quantitative analysis, a known amount of an internal standard can be added.[10]
Q4: My reaction has stalled and TLC/GC analysis shows significant remaining starting material. What should I do?
A: An incomplete reaction can be attributed to several factors related to reagents, conditions, or setup. A systematic approach is key to identifying the root cause.
Potential Causes & Solutions:
-
Reagent Purity/Activity: The trifluoromethoxylation reagent may be degraded, particularly if sensitive to moisture or air. Ensure reagents are fresh and handled under appropriate inert conditions if necessary.
-
Temperature: Many chemical reactions are highly temperature-dependent. Verify that the reaction is being maintained at the temperature specified in the protocol. A slight decrease in temperature can significantly slow down the reaction rate.
-
Solvent Quality: The presence of water in anhydrous reactions can quench reagents or catalysts. Ensure you are using dry solvents.
-
Insufficient Mixing: In heterogeneous mixtures, poor agitation can lead to localized concentration gradients and prevent reagents from interacting effectively. Ensure stirring is vigorous enough to create a well-mixed suspension or solution.
-
Reaction Time: Some reactions simply require more time to reach completion. Continue monitoring the reaction for several more hours to see if any further progress is made.
Diagram: Troubleshooting an Incomplete Reaction
Caption: A decision tree for troubleshooting stalled reactions.
References
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. hpst.cz [hpst.cz]
- 7. Early gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
Technical Support Center: Column Chromatography Purification of 1-Methyl-4-(trifluoromethoxy)benzene
From the Desk of a Senior Application Scientist
Welcome to the technical support center for the purification of 1-Methyl-4-(trifluoromethoxy)benzene. This guide is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity for this compound using column chromatography. We will move beyond generic protocols to address the specific challenges and nuances of this molecule, providing you with the rationale behind each step to empower your experimental success.
Understanding the Molecule: Key Considerations for Purification
This compound is a moderately non-polar aromatic compound. Its purification by normal-phase chromatography is governed by the interactions between the stationary phase (typically silica gel), the molecule itself, and the mobile phase.
-
Silica Gel (Stationary Phase): The surface of silica gel is rich in silanol groups (Si-OH), making it highly polar.
-
Analyte Interactions: The primary interaction points on your molecule with the silica are the trifluoromethoxy group (-OCF₃) and the aromatic pi-system. The -OCF₃ group is an electron-withdrawing group, which slightly reduces the electron density of the benzene ring. Compared to a simple toluene, the trifluoromethoxy group adds some polarity, but the molecule remains largely non-polar.
-
Mobile Phase: A non-polar solvent system is required to elute the compound. The key is to find a solvent or solvent mixture that provides differential elution for your target compound and any impurities.
Recommended Starting Conditions: A Validated Starting Point
For a successful separation, developing the method with Thin-Layer Chromatography (TLC) is a critical first step before committing to a full-scale column.
Table 1: Recommended Starting Parameters for Method Development
| Parameter | Recommendation | Rationale & Key Considerations |
| Stationary Phase | Standard Grade Silica Gel (60 Å, 40-63 µm) | This is the industry standard for cost-effective, high-resolution flash chromatography of small organic molecules. |
| TLC Mobile Phase | Start with 100% Hexanes (or Heptanes) | As the compound is expected to be non-polar, begin with a non-polar solvent. |
| Solvent Screening | Ethyl Acetate (EtOAc) or Dichloromethane (DCM) in Hexanes | Gradually increase the polar co-solvent (e.g., in 2%, 5%, 10% increments) to achieve a target Rf of 0.25 - 0.35 on the TLC plate. This Rf range typically provides the best separation in column chromatography. |
| Sample Loading | Dry Loading (adsorbed onto silica) | Recommended for compounds soluble in moderately polar solvents like DCM, but where the mobile phase is very non-polar. This technique prevents band broadening that can occur with liquid loading in a weak solvent. |
| Column Dimensions | 50-100:1 ratio of silica:crude product (by mass) | For difficult separations, a higher ratio (up to 200:1) may be necessary. For routine purifications, 50:1 is often sufficient. |
Troubleshooting Guide: Resolving Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Question: My product is co-eluting with a non-polar impurity. How can I improve the separation?
Answer: This is a common issue when impurities have similar polarity to the target compound. The goal is to increase the differential interaction with the stationary phase.
-
Decrease Mobile Phase Polarity: If you are using a Hexanes/EtOAc mixture, reduce the percentage of EtOAc. This will increase the retention time of all compounds, potentially allowing for better separation between closely eluting spots. Run a gradient elution, starting with a very low polarity (e.g., 1-2% EtOAc in Hexanes) and slowly increasing the concentration.
-
Change Solvent Selectivity: The "selectivity" of a solvent system refers to its ability to separate two compounds based on different types of interactions. If reducing polarity isn't enough, switch your polar co-solvent. For example, replace Ethyl Acetate with Dichloromethane (DCM). DCM has a different selectivity and may alter the elution order or improve the separation between your product and the impurity.
Question: My compound is not moving off the baseline on the TLC plate, even with 20% Ethyl Acetate in Hexanes. What should I do?
Answer: While this compound is expected to be non-polar, this situation suggests either a reaction failure (product is not what you think it is) or a highly-polar impurity is being mistaken for the product.
-
Verify the Spot: Ensure the spot you are monitoring is indeed your product. Use a co-spot on the TLC plate (a lane with your crude mixture, a lane with your starting material, and a lane with both spotted on top of each other) to confirm you are not just seeing unreacted starting material.
-
Increase Polarity Drastically: Test a more polar solvent system on a new TLC plate, such as 50% EtOAc/Hexanes or even 100% DCM, to see if the compound elutes. If it requires a very polar system, it is likely not the target compound.
-
Consider a Different Stationary Phase: In rare cases, if the compound has an unexpected affinity for silica, you could consider using a less polar stationary phase like alumina (neutral or basic). However, this is an advanced technique and should be considered after exhausting mobile phase options.
Question: My column is running very slowly, and the pressure is high. What is the cause?
Answer: High backpressure and slow flow are typically caused by issues with the stationary phase packing.
-
Column Packing: The most common cause is the use of silica gel with a very fine particle size or improper column packing that results in "fines" (small silica particles) clogging the column frit or the packing itself. Ensure you are using the correct particle size (40-63 µm for flash chromatography) and that the silica slurry is properly prepared and allowed to settle without voids.
-
Sample Precipitation: If your crude material was dissolved in a strong solvent for liquid loading but is not soluble in the mobile phase, it can precipitate at the top of the column, causing a blockage. This is a strong reason to use the dry loading technique described earlier.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent system for purifying this compound?
There is no single "ideal" system, as it depends entirely on the impurities present in your crude product. However, a system of Hexanes (or Heptanes) with a small percentage of Ethyl Acetate is the most common and effective starting point. The goal is to use the least polar mobile phase possible that still moves your target compound to an Rf of 0.25-0.35 on a TLC plate.
Q2: Can I use an automated flash chromatography system?
Absolutely. Automated systems are ideal for this type of purification. They offer superior separation through precise gradient elution and real-time UV detection. The principles remain the same: develop the method using TLC, then translate the solvent conditions to the automated system. A common approach is to run a linear gradient from 100% Hexanes to 10-15% Ethyl Acetate in Hexanes over 10-15 column volumes.
Q3: How do I perform a dry load?
Dry loading is a superior method for introducing your sample onto the column, especially when the mobile phase is very non-polar.
Protocol: Dry Loading a Sample
-
Dissolve your crude product (e.g., 250 mg) in a minimal amount of a volatile solvent in which it is highly soluble (e.g., 2-3 mL of Dichloromethane or Acetone).
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude product, so ~500-750 mg) to this solution.
-
Swirl the flask to create a slurry.
-
Remove the solvent under reduced pressure (using a rotary evaporator) until a fine, free-flowing powder is obtained. Ensure the powder is completely dry.
-
Carefully layer this dry powder on top of the packed column bed.
-
Gently add a thin layer of sand or a frit on top to prevent disturbance when adding the mobile phase.
Visualization of the Workflow
Diagram 1: Troubleshooting Flowchart for Poor Separation
This diagram outlines the logical steps to take when faced with co-eluting compounds.
Caption: A decision-making flowchart for troubleshooting poor separation results.
Validation & Comparative
A Comparative Analysis of Aromatic Reactivity: 4-Methoxytoluene vs. 1-Methyl-4-(trifluoromethoxy)benzene
Introduction
In the landscape of medicinal and materials chemistry, the modulation of aromatic ring electronics is a cornerstone of molecular design. The substituent effects on an aromatic core dictate its susceptibility to metabolic transformation, its binding affinity to biological targets, and its reactivity in synthetic protocols. This guide provides an in-depth comparison of the chemical reactivity of two structurally similar yet electronically divergent aromatic compounds: 4-methoxytoluene and 1-methyl-4-(trifluoromethoxy)benzene.
While both molecules feature a toluene scaffold with an oxygen-linked substituent at the para-position, the replacement of the methoxy group's (-OCH3) hydrogen atoms with fluorine to form a trifluoromethoxy group (-OCF3) fundamentally inverts the electronic character of the substituent. This guide will dissect the theoretical underpinnings of their reactivity, supported by established experimental data and detailed protocols, to offer researchers a predictive framework for employing these motifs in their work.
Theoretical Framework: The Electronic Dichotomy of -OCH3 and -OCF3
The reactivity of a substituted benzene ring is governed by the interplay of two primary electronic phenomena: the inductive effect (-I/+I) and the resonance effect (-R/+R). The net outcome determines whether a substituent activates or deactivates the ring towards electrophilic attack and directs incoming electrophiles to specific positions.
-
4-Methoxytoluene: The methoxy group (-OCH3) is a classic example of an activating, ortho, para-directing group.
-
Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the aromatic ring through the sigma bond. This is a deactivating effect.[1][2]
-
Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the π-system of the benzene ring.[3][4] This donation of electron density, which primarily increases electron density at the ortho and para positions, is a strong activating effect.
-
Net Effect: For the methoxy group, the +R effect overwhelmingly dominates the -I effect, leading to a significant increase in the ring's nucleophilicity and directing electrophilic attack to the positions ortho to the methoxy group.
-
-
This compound: The trifluoromethoxy group (-OCF3) presents a more complex and counterintuitive electronic profile.
-
Inductive Effect (-I): The presence of three highly electronegative fluorine atoms creates a powerful electron sink. This strong -I effect significantly withdraws electron density from the oxygen atom and, by extension, from the aromatic ring, making the ring electron-deficient.[5][6]
-
Resonance Effect (+R): The oxygen lone pairs are substantially less available for donation into the ring. The strong pull from the fluorine atoms draws this electron density towards the CF3 moiety.[5] Consequently, the resonance donation is severely attenuated compared to a methoxy group.
-
Net Effect: The powerful -I effect of the -OCF3 group dominates its weak +R effect, rendering it a strongly deactivating group.[7] However, intriguingly, it is still considered an ortho, para-director. This is attributed to through-space repulsion between the fluorine lone pairs and the π-electrons of the ring, which increases electron density at the para position relative to the meta position.[5][6][7]
-
Quantitative Comparison: Hammett Constants
The Hammett equation provides a quantitative measure of a substituent's electronic influence.[8] A negative sigma (σ) value indicates an electron-donating character, while a positive value signifies electron-withdrawing character.
| Substituent | σ_meta (σm) | σ_para (σp) | Dominant Effect (Net) |
| -OCH3 | +0.11 | -0.24 | Electron Donating (Activating) |
| -OCF3 | +0.44 | +0.57 | Electron Withdrawing (Deactivating) |
| -CH3 | -0.06 | -0.16 | Electron Donating (Activating) |
Data adapted from Schwarzenbach et al. and other sources.[9][10]
The data clearly illustrates the opposing nature of the two substituents. The -OCH3 group is electron-donating, particularly at the para position (σp = -0.24), while the -OCF3 group is strongly electron-withdrawing (σp = +0.57).[9][10]
Part 1: Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is the hallmark reaction of benzene and its derivatives, involving the attack of the electron-rich aromatic ring on an electrophile.[11] The substituent effects described above lead to vastly different outcomes for our two subject molecules.
Reactivity Comparison
-
4-Methoxytoluene: The combined activating effects of the -OCH3 and -CH3 groups make this ring highly nucleophilic and thus extremely reactive towards electrophiles, significantly more so than benzene. The reaction will be fast and generally require mild conditions.
-
This compound: The potent deactivating effect of the -OCF3 group drastically reduces the ring's nucleophilicity. This molecule will be significantly less reactive than benzene and will require much harsher conditions (e.g., higher temperatures, stronger acids) to undergo electrophilic substitution.[12]
Regioselectivity: Nitration as a Case Study
Nitration, the introduction of a nitro (-NO2) group, is a canonical EAS reaction.[12][13] The directing effects of the existing substituents determine the position of the incoming nitro group.
-
4-Methoxytoluene: Both the -OCH3 and -CH3 groups are ortho, para-directors. The powerful activating and directing effect of the -OCH3 group will dominate. Therefore, substitution will occur at the positions ortho to the methoxy group (positions 2 and 6, which are equivalent to 3 and 5 relative to the methyl group).
-
This compound: The -CH3 group is an activating ortho, para-director, while the -OCF3 group is a deactivating ortho, para-director. In this scenario, the activating group governs the position of substitution. The nitro group will be directed to the positions ortho to the methyl group (positions 2 and 6).
Caption: Predicted outcomes for the nitration of the two title compounds.
Experimental Protocol: Competitive Nitration
To empirically demonstrate the vast difference in reactivity, a competitive nitration experiment can be performed where equimolar amounts of both substrates are subjected to a limited amount of the nitrating agent.
Objective: To determine the relative reactivity of 4-methoxytoluene and this compound towards electrophilic nitration.
Materials:
-
4-Methoxytoluene
-
This compound
-
Concentrated Sulfuric Acid (H2SO4, 98%)
-
Concentrated Nitric Acid (HNO3, 70%)
-
Dichloromethane (CH2Cl2)
-
Glacial Acetic Acid
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 4-methoxytoluene and 1.0 equivalent of this compound in glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C with stirring.
-
Separately, prepare the nitrating mixture by slowly adding 0.5 equivalents of concentrated nitric acid to a flask containing concentrated sulfuric acid, keeping the mixture cooled in an ice bath.[14]
-
Slowly add the cold nitrating mixture dropwise to the substrate solution over 15 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir in the ice bath for 30 minutes.
-
Quench the reaction by pouring it carefully over crushed ice.
-
Extract the product mixture with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Analyze the crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of nitrated products.
Expected Outcome: The analysis will show the overwhelming formation of 4-methoxy-2-nitrotoluene, with only trace amounts, if any, of nitrated this compound. This result provides direct evidence for the superior nucleophilicity and reactivity of the 4-methoxytoluene ring.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a reaction pathway for aromatic rings bearing a good leaving group and strong electron-withdrawing groups.[15][16] The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[17][18]
Predictive Reactivity
For an SNAr reaction to occur, a leaving group (e.g., a halide) must be present on the ring. While the parent compounds discussed will not undergo SNAr, we can predict the reactivity of their halogenated derivatives. Let's consider 2-chloro-4-methoxytoluene and 2-chloro-1-methyl-4-(trifluoromethoxy)benzene.
-
2-chloro-4-methoxytoluene: The ring is activated by electron-donating groups, making it electron-rich. This disfavors attack by a nucleophile. SNAr reactions on such electron-rich systems are extremely difficult and generally do not occur.
-
2-chloro-1-methyl-4-(trifluoromethoxy)benzene: The powerful electron-withdrawing -OCF3 group at the para position is ideally situated to stabilize the negative charge of the Meisenheimer complex that would form upon nucleophilic attack at the carbon bearing the chlorine.[19] This stabilization is the key requirement for a facile SNAr reaction.
Caption: Reaction coordinate for a favorable SNAr reaction.
The Role of the Leaving Group
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, as this step temporarily breaks the ring's aromaticity.[17][20] Consequently, the reaction rate is less dependent on the carbon-leaving group bond strength and more on the leaving group's ability to stabilize the intermediate through its own inductive electron withdrawal. This leads to a reactivity trend of F > Cl > Br > I for the leaving group, which is the reverse of that seen in SN1/SN2 reactions.[17][20] The high electronegativity of fluorine stabilizes the anionic intermediate, accelerating the rate-determining step.
Conclusion
The comparison between 4-methoxytoluene and this compound serves as a powerful illustration of how subtle atomic changes can induce profound shifts in chemical reactivity.
-
4-Methoxytoluene is an electron-rich, highly activated aromatic system. It readily undergoes electrophilic aromatic substitution under mild conditions and is essentially inert to nucleophilic aromatic substitution.
-
This compound is an electron-poor, strongly deactivated system. It requires harsh conditions for electrophilic substitution. However, its electron-deficient nature makes its derivatives prime candidates for nucleophilic aromatic substitution, a reaction pathway unavailable to its methoxy-containing counterpart.
For researchers and drug development professionals, understanding this dichotomy is critical. The choice between a methoxy and a trifluoromethoxy group allows for precise tuning of a molecule's electronic properties, influencing its synthetic accessibility, metabolic stability, and pharmacological activity.
References
- 1. Is OCH3 an electron withdrawing group class 12 chemistry CBSE [vedantu.com]
- 2. In which cases -och3 gr acts as ewg and in which cases i behaves as edg?.. [askfilo.com]
- 3. quora.com [quora.com]
- 4. chemistry1.quora.com [chemistry1.quora.com]
- 5. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. global.oup.com [global.oup.com]
- 10. web.viu.ca [web.viu.ca]
- 11. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemistry 210 Experiment 10 [home.miracosta.edu]
- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 16. byjus.com [byjus.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Researcher's Guide to Trifluoromethylated Building Blocks: A Comparative Analysis of 1-Methyl-4-(trifluoromethoxy)benzene and its Alternatives
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, in particular, have garnered immense attention for their ability to profoundly modulate the physicochemical and biological properties of organic molecules.[1][2] This guide provides an in-depth, objective comparison of 1-methyl-4-(trifluoromethoxy)benzene with other key trifluoromethylated building blocks, offering field-proven insights and supporting experimental data to inform your selection of the optimal reagent for your synthetic endeavors.
The Strategic Advantage of Fluorination
The introduction of trifluoromethyl and trifluoromethoxy groups can dramatically enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The strong carbon-fluorine bond contributes to increased thermal and chemical stability, while the high electronegativity of fluorine atoms can alter the electronic properties of a molecule, influencing its reactivity and interactions.[1] These attributes make trifluoromethylated compounds highly valuable in the development of pharmaceuticals, agrochemicals, and advanced materials.
A Deep Dive into this compound
This compound stands out as a versatile building block, offering the combined benefits of a trifluoromethoxy group and a reactive methyl group. The -OCF3 group is one of the most lipophilic substituents used in drug design, with a Hansch π parameter of +1.04, surpassing that of the more common -CF3 group (+0.88).[2] This enhanced lipophilicity can significantly improve a compound's ability to cross cell membranes. Furthermore, the trifluoromethoxy group is more resistant to metabolic degradation compared to a simple methoxy group, as the electron-withdrawing fluorine atoms shield the oxygen from enzymatic oxidation.[1]
The presence of the methyl group provides a handle for further functionalization. It can be halogenated to introduce a reactive benzylic halide or oxidized to a carboxylic acid, opening up a wide array of synthetic possibilities.
Comparative Analysis with Other Trifluoromethylated Building Blocks
To provide a comprehensive overview, we will compare this compound with three other widely used trifluoromethylated building blocks: trifluoromethylbenzene, (trifluoromethyl)trimethylsilane (TMSCF3), and trifluoromethanesulfonic anhydride (Tf2O).
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of these building blocks is crucial for predicting their behavior in chemical reactions.
| Building Block | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Features |
| This compound | C8H7F3O | 176.14 | 134-135 | High lipophilicity, metabolically stable -OCF3 group, functionalizable methyl group. |
| Trifluoromethylbenzene | C7H5F3 | 146.11 | 102 | Electron-withdrawing -CF3 group, common building block for introducing the benzotrifluoride motif. |
| (Trifluoromethyl)trimethylsilane (TMSCF3) | C4H9F3Si | 142.19 | 35-36 | Nucleophilic "CF3-" source (Ruppert-Prakash reagent), requires activation.[3] |
| Trifluoromethanesulfonic Anhydride (Tf2O) | C2F6O5S2 | 282.14 | 81-83 | Powerful electrophile and dehydrating agent, can act as a radical trifluoromethylation reagent.[4] |
Electronic Effects on Aromatic Systems
The electronic influence of a substituent on an aromatic ring is a critical determinant of its reactivity in electrophilic aromatic substitution (EAS) reactions. This is quantitatively described by Hammett substituent constants (σ).
| Substituent | Hammett Constant (σp) | Hammett Constant (σm) | Effect on Aromatic Ring |
| -OCF3 | 0.36 | 0.39 | Strongly deactivating, meta-directing |
| -CF3 | 0.53 | 0.44 | Strongly deactivating, meta-directing[5] |
| -CH3 | -0.17 | -0.07 | Activating, ortho, para-directing |
As the data indicates, both -OCF3 and -CF3 are strongly electron-withdrawing and thus deactivate the aromatic ring towards electrophilic attack, directing incoming electrophiles to the meta position.[5][6] In contrast, the methyl group in this compound is an activating, ortho, para-director.[7] This duality in directing effects must be carefully considered when planning synthetic routes.
Experimental Workflows and Protocols
To illustrate the practical application of these building blocks, we provide detailed experimental protocols for key transformations.
Workflow for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a fundamental C-C bond-forming reaction in organic synthesis.[8]
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-4-(trifluoromethoxy)benzene
-
Materials: 1-bromo-4-(trifluoromethoxy)benzene (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh3)4 (0.05 mmol), K2CO3 (2.0 mmol), toluene (5 mL), and water (1 mL).
-
Procedure:
-
To a round-bottom flask, add 1-bromo-4-(trifluoromethoxy)benzene, the arylboronic acid, Pd(PPh3)4, and K2CO3.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Note: This is a general protocol and may require optimization for specific substrates.
Workflow for Nucleophilic Trifluoromethylation
(Trifluoromethyl)trimethylsilane (TMSCF3) is a widely used reagent for the nucleophilic introduction of the -CF3 group.[3]
Caption: General workflow for nucleophilic trifluoromethylation using TMSCF3.
Experimental Protocol: Trifluoromethylation of an Aldehyde using TMSCF3
-
Materials: Aldehyde (1.0 mmol), (trifluoromethyl)trimethylsilane (TMSCF3) (1.5 mmol), tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 0.1 mmol), and anhydrous tetrahydrofuran (THF) (5 mL).
-
Procedure:
-
To an oven-dried flask under an argon atmosphere, add the aldehyde and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSCF3 to the solution.
-
Add the TBAF solution dropwise to the stirred mixture.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring completion by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by column chromatography.
-
Note: This is a representative protocol and may require optimization for specific substrates.
Comparative Performance and Mechanistic Insights
Direct comparative studies of this compound against other trifluoromethylated building blocks in identical reactions are not extensively reported in the literature. However, we can infer their relative performance based on their known properties and reactivity.
-
In Electrophilic Aromatic Substitution: Due to the strong deactivating nature of the -OCF3 and -CF3 groups, both this compound and trifluoromethylbenzene will be significantly less reactive than benzene.[6][9] The methyl group in this compound will direct electrophilic attack to the positions ortho to it, while the -OCF3 group will direct to the meta position. The outcome of such a reaction would likely be a mixture of products, with the regioselectivity depending on the specific electrophile and reaction conditions.
-
In Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the -OCF3 and -CF3 groups can activate an aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly if a good leaving group is present in the ortho or para position. In this context, a halogenated derivative of this compound could be more reactive than a corresponding derivative of trifluoromethylbenzene due to the slightly less deactivating nature of the -OCF3 group compared to -CF3.
-
As a Source of the Trifluoromethyl Group: this compound and trifluoromethylbenzene are not direct sources of a trifluoromethyl nucleophile or electrophile. In contrast, TMSCF3 is an excellent source of a nucleophilic "CF3-" equivalent, while Tf2O can act as a precursor to a "CF3•" radical or be used in the synthesis of electrophilic trifluoromethylating agents.[3][4] Therefore, for reactions requiring the direct introduction of a trifluoromethyl group, TMSCF3 and Tf2O are the reagents of choice.
Conclusion and Future Perspectives
The selection of an appropriate trifluoromethylated building block is a critical decision in the design of novel molecules. This compound offers a unique combination of high lipophilicity, metabolic stability, and a functionalizable methyl group, making it an attractive choice for applications where these properties are paramount. However, for direct trifluoromethylation reactions, reagents such as TMSCF3 and Tf2O are indispensable.
The continued development of novel fluorination methodologies will undoubtedly expand the toolkit available to chemists. Future research will likely focus on developing more efficient and selective methods for the introduction of trifluoromethyl and trifluoromethoxy groups, as well as on the synthesis of new and innovative fluorinated building blocks with tailored properties. A thorough understanding of the comparative advantages and disadvantages of existing reagents, as outlined in this guide, will be essential for leveraging these future advancements to their full potential.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 4. Trifluoromethanesulfonic Anhydride as a Low-Cost and Versatile Trifluoromethylation Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hammett substituent constants [stenutz.eu]
- 6. studylib.net [studylib.net]
- 7. irjet.net [irjet.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chegg.com [chegg.com]
A Senior Application Scientist's Guide to Bioisosteric Replacement: Methyl (-CH3) vs. Trifluoromethoxy (-OCF3)
Introduction: Beyond the "Magic Methyl"
In the intricate chess game of drug design, every atomic move counts. For decades, the "magic methyl" effect has been a cornerstone of medicinal chemistry, where the addition of a simple methyl group can profoundly enhance a compound's potency and pharmacokinetic profile. However, the modern drug hunter's toolkit contains more nuanced and powerful strategies. One such strategy is the bioisosteric replacement of a methyl group with a trifluoromethoxy (-OCF3) group. This is not merely a substitution but a strategic transformation, leveraging the unique properties of fluorine to overcome common drug development hurdles such as metabolic instability.
This guide provides an in-depth comparison of the methyl and trifluoromethoxy groups, offering the underlying rationale for this bioisosteric switch, supporting experimental data, and practical protocols for its application and evaluation. We will explore the subtle yet significant shifts in physicochemical properties and their cascading effects on a drug candidate's journey through the body and its interaction with the biological target.
Physicochemical Properties Showdown: -CH3 vs. -OCF3
The decision to replace a methyl with a trifluoromethoxy group is rooted in their distinct physicochemical characteristics. While they can occupy a similar spatial footprint, their electronic and metabolic profiles are worlds apart. The trifluoromethoxy group is significantly more lipophilic and is a strong electron-withdrawing group, in contrast to the electron-donating nature of the methyl group.[1][2]
| Property | Methyl Group (-CH3) | Trifluoromethoxy Group (-OCF3) | Implication in Drug Design |
| Size & Shape | Smaller, tetrahedral | Larger, often adopting a perpendicular conformation to an aromatic ring[3] | Can alter binding conformations; the unique shape of -OCF3 can probe different pockets and may lead to improved selectivity. |
| Lipophilicity (Hansch π) | +0.5 | +1.04[2] | Increased lipophilicity of -OCF3 can enhance membrane permeability and cell penetration, but may also increase metabolic liability and decrease aqueous solubility if not balanced.[4][5] |
| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing[4] | Alters the electronics of aromatic rings, affecting pKa and potential interactions with the target protein. Can "deactivate" a ring to oxidative metabolism. |
| Hydrogen Bond Acceptor | No | Weak (due to the electronegative oxygen) | The oxygen in -OCF3 can act as a weak hydrogen bond acceptor, potentially forming new, beneficial interactions within the binding site. |
| Metabolic Stability | Prone to CYP450-mediated oxidation | Highly resistant to oxidative metabolism[1][4] | The high strength of the C-F bond makes the -OCF3 group a powerful tool to block metabolic hotspots, increasing the drug's half-life.[6] |
Impact on Pharmacokinetics (ADME): A Comparative Analysis
The substitution of -CH3 with -OCF3 can dramatically alter a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
-
Metabolism: This is the most significant and often the primary driver for the switch. Methyl groups, particularly on aromatic rings, are susceptible to oxidation by Cytochrome P450 enzymes, forming hydroxymethyl and subsequently carboxylic acid metabolites. This is often a major clearance pathway. The trifluoromethoxy group is exceptionally stable to such oxidative metabolism due to the strong C-F bonds, effectively blocking this metabolic route.[1][2][4] This can lead to a longer drug half-life, reduced patient-to-patient variability, and a lower required dose.[1]
-
Absorption and Permeability: The increased lipophilicity of the -OCF3 group can improve a drug's ability to cross cellular membranes, which can lead to better oral bioavailability and penetration of biological barriers like the blood-brain barrier.[1] However, excessive lipophilicity can also lead to poor aqueous solubility, potentially hindering absorption.
-
Distribution: Changes in lipophilicity will also affect how a drug distributes throughout the body and its tendency to bind to plasma proteins.
Caption: Impact of -CH3 to -OCF3 replacement on ADME properties.
Pharmacodynamic Consequences: The Ripple Effect on Biological Activity
Altering a single functional group can have profound effects on how a drug interacts with its target.
-
Binding Affinity and Selectivity: The larger size and distinct electronic nature of the -OCF3 group can alter the binding mode of a ligand. The trifluoromethoxy group's ability to engage in different interactions, such as weak hydrogen bonds or favorable dipole interactions, can lead to an increase in binding affinity.[7] In some cases, this change can also improve selectivity for the desired target over off-targets.
-
Conformational Effects: When attached to an aromatic ring, the trifluoromethoxy group often prefers a conformation that is perpendicular to the plane of the ring.[3] This is in contrast to a methoxy group which tends to be coplanar. This conformational preference can enforce a specific orientation of the molecule within the binding pocket, which may be more or less favorable for activity.
Case Study: p97 Inhibitors
A study on inhibitors of the AAA ATPase p97 provides a direct comparison of how -CH3, -CF3, and -OCF3 substituents on an indole scaffold affect inhibitory activity.[7] In this series, the researchers synthesized and tested analogues with these different groups at the C-5 position of the indole ring.
| Substituent | p97 Inhibition IC50 (µM) |
| -CH3 | 0.053 |
| -CF3 | 4.6 |
| -OCF3 | 6.5 |
Interestingly, in this specific scaffold, the electron-donating methyl group resulted in the most potent compound.[7] The strongly electron-withdrawing -CF3 and -OCF3 groups led to a significant drop in potency. The study highlighted that the trifluoromethoxy-analogue was biochemically a closer match to the trifluoromethyl-substituted compound than other bioisosteres.[7] This case underscores a critical principle: bioisosteric replacement is not a guaranteed "upgrade." The electronic and steric effects are highly context-dependent, and what works for one target or scaffold may not work for another. It emphasizes the need for empirical testing for each new series of compounds.
Experimental Protocols: A Practical Guide
General Synthesis of an Aryl Trifluoromethyl Ether
Introducing the -OCF3 group can be challenging. Modern methods often employ electrophilic trifluoromethylating reagents or photoredox catalysis. A general approach starting from a phenol is outlined below.
Protocol: Synthesis of an Aryl Trifluoromethyl Ether from a Phenol
-
Starting Material: An appropriate phenol-containing scaffold.
-
Reagents: A source of the "CF3" group, often an electrophilic reagent like Umemoto's or Togni's reagents, is used in conjunction with a base.[8] Alternatively, methods involving the conversion of the phenol to a xanthate followed by oxidative fluorodesulfurization can be employed.[9]
-
Step 1: Deprotonation. To a solution of the phenol in a suitable aprotic solvent (e.g., DMF, THF), add a base (e.g., NaH, K2CO3) at 0 °C and allow it to stir for 30 minutes to form the corresponding phenoxide.
-
Step 2: Trifluoromethoxylation. Add the trifluoromethoxylation reagent (e.g., a pre-formed electrophilic CF3 source) to the reaction mixture. The reaction may require heating or photolytic conditions depending on the specific method.
-
Step 3: Workup and Purification. After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
Step 4: Purification. The crude product is purified by column chromatography on silica gel to yield the desired aryl trifluoromethyl ether.
Note: The synthesis of trifluoromethoxy-containing compounds can be complex and may require specialized reagents and conditions. Always consult the primary literature for detailed procedures specific to your scaffold.[8][10]
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay is crucial for directly comparing the metabolic liabilities of a methyl- versus a trifluoromethoxy-substituted analogue. It measures the rate at which the compound is metabolized by liver enzymes, primarily CYPs.[11]
Protocol: Human Liver Microsome (HLM) Stability Assay
-
Preparation of Reagents:
-
Phosphate Buffer: 100 mM, pH 7.4.
-
Test Compound Stock: 10 mM in DMSO.
-
HLM Stock: Typically 20 mg/mL, stored at -80 °C. Thaw on ice before use.
-
NADPH Regenerating System (NRS) Solution: Contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This system continuously regenerates the NADPH cofactor required by CYP enzymes.
-
-
Incubation:
-
Prepare a working solution of your test compound (e.g., at 1 µM final concentration) in phosphate buffer.
-
In a 96-well plate, add the diluted HLMs (final concentration typically 0.5 mg/mL) to the test compound solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NRS solution.
-
-
Time Points:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in designated wells.
-
Termination is achieved by adding a "stop solution," typically 2-3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS analysis). The 0-minute time point serves as the 100% reference.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of this line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693 / k.
-
A longer half-life for the -OCF3 analogue compared to the -CH3 analogue would provide strong evidence of improved metabolic stability.[1]
-
Caption: Experimental workflow for a liver microsomal stability assay.
Conclusion and Future Perspectives
The bioisosteric replacement of a methyl group with a trifluoromethoxy group is a powerful, albeit context-dependent, strategy in modern drug discovery. The primary advantage lies in the dramatic enhancement of metabolic stability by blocking oxidative metabolism, a common downfall of many drug candidates.[1][4] This, combined with the modulation of lipophilicity and electronic properties, can lead to compounds with superior pharmacokinetic profiles and potentially improved potency and selectivity.
However, as the p97 inhibitor case study demonstrates, this is not a universal solution.[7] The significant electronic and steric perturbations introduced by the -OCF3 group can also be detrimental to target binding. Therefore, this bioisosteric switch should be considered a key hypothesis to be tested within a lead optimization program, rather than a guaranteed improvement. The empirical data generated from direct, head-to-head comparisons in relevant biological and ADME assays, such as the microsomal stability assay detailed above, are paramount in guiding the decision-making process. As synthetic methodologies for the introduction of fluorinated groups continue to advance, the strategic application of the trifluoromethoxy bioisostere will undoubtedly remain a valuable tool in the quest for safer and more effective medicines.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. jelsciences.com [jelsciences.com]
- 6. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. zenodo.org [zenodo.org]
Comparative Study of 1-Methyl-4-(trifluoromethoxy)benzene in Different Solvent Systems: A Guide for Researchers
Abstract
This guide provides a comprehensive comparative analysis of the behavior of 1-Methyl-4-(trifluoromethoxy)benzene, also known as 4-(trifluoromethoxy)toluene, across a spectrum of solvent systems. For researchers, scientists, and drug development professionals, understanding how a solvent modulates the physicochemical properties of a molecule is paramount for optimizing reaction conditions, purification processes, and formulation strategies. The trifluoromethoxy (-OCF3) group imparts unique electronic and lipophilic characteristics to molecules, making its interaction with solvents a critical area of study.[1][2] This document details the theoretical underpinnings of solvent effects, presents a framework for experimental investigation—including solubility, spectroscopic behavior (solvatochromism), and reactivity—and provides actionable protocols for laboratory application.
Introduction: The Significance of Solvent-Solute Interactions
This compound is an important building block in medicinal chemistry and materials science. The trifluoromethoxy substituent is a bioisostere of the methoxy group but possesses significantly different electronic properties; it is strongly electron-withdrawing and highly lipophilic.[2] These attributes can enhance metabolic stability, improve cell membrane permeability, and modulate the acidity or basicity of nearby functional groups.[2]
The choice of solvent is not a passive decision. Solvents can profoundly influence reaction rates, equilibrium positions, and even the stability of a compound. By systematically studying the behavior of this compound in various solvents, we can predict its performance in diverse applications, from synthetic reactions to formulation in a final product. This guide will explore these interactions through the lens of established solvatochromic theories and practical, reproducible experimental designs.
Theoretical Framework: Quantifying Solvent Effects
To objectively compare solvent effects, we must move beyond qualitative descriptors like "polar" and "nonpolar." Several empirical scales provide a more nuanced understanding of a solvent's properties.
-
Kamlet-Taft Parameters: This multiparameter approach dissects solvent-solute interactions into three key components.[3]
-
α (Hydrogen Bond Donor ability): A measure of the solvent's ability to donate a proton in a solvent-to-solute hydrogen bond.[4][5]
-
β (Hydrogen Bond Acceptor ability): A measure of the solvent's ability to accept a proton from a solute in a hydrogen bond.[4][5]
-
π* (Dipolarity/Polarizability): Describes the solvent's ability to stabilize a charge or a dipole through dielectric effects.[3][4][5]
-
-
Hansen Solubility Parameters (HSP): This model is based on the principle that "like dissolves like" and quantifies the cohesive energy of a solvent.[6] The total cohesive energy is divided into three contributions:
By characterizing a range of solvents using these parameters, we can correlate the observed behavior of this compound with specific types of intermolecular forces.
Experimental Investigation: A Multi-Faceted Approach
A thorough understanding requires a multi-pronged experimental strategy. We will outline protocols for investigating solubility, spectroscopic shifts, and reactivity.
Solubility Profile
The solubility of a compound is a fundamental property. The presence of both a nonpolar toluene backbone and a polar, fluorine-rich -OCF3 group suggests a nuanced solubility profile for this compound.[1]
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[8]
-
Preparation: Select a range of solvents with varying polarities and hydrogen bonding capabilities (e.g., n-Hexane, Toluene, Dichloromethane, Acetone, Ethanol, Water).
-
Saturation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. This ensures that a saturated solution is in equilibrium with the undissolved solid.[8]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the vials to stand, permitting the excess solid to settle. Carefully separate the saturated solution from the solid phase using centrifugation or filtration. Caution must be taken to avoid solute adsorption onto the filter material.[8]
-
Quantification: Accurately dilute an aliquot of the saturated solution with a suitable solvent (e.g., acetonitrile). Analyze the concentration using a calibrated High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry method.
-
Calculation: Determine the solubility in units such as mg/mL or mol/L.
Expected Data and Interpretation
The solubility data can be compiled into a table for easy comparison with solvent parameters.
| Solvent | Dielectric Constant (ε) | Kamlet-Taft π*[4][5] | Hansen δD[7][9] | Hansen δP[7][9] | Hansen δH[7][9] | Predicted Solubility |
| n-Hexane | 1.88 | -0.08 | 14.9 | 0.0 | 0.0 | High |
| Toluene | 2.38 | 0.54 | 18.0 | 1.4 | 2.0 | Very High |
| Dichloromethane | 8.93 | 0.82 | 17.0 | 7.3 | 7.1 | High |
| Acetone | 20.7 | 0.71 | 15.5 | 10.4 | 7.0 | Moderate |
| Ethanol | 24.5 | 0.54 | 15.8 | 8.8 | 19.4 | Moderate-Low |
| Water | 80.1 | 1.09 | 15.5 | 16.0 | 42.3 | Very Low |
Note: Predicted solubility is based on the "like dissolves like" principle. The aromatic and nonpolar character of the molecule suggests higher solubility in nonpolar solvents like hexane and toluene.
Spectroscopic Analysis: Probing Solvent-Solute Interactions
Spectroscopic techniques are powerful tools for observing how the solvent environment affects the electronic structure and local environment of the solute.
Solvatochromism is the change in the color of a substance when it is dissolved in different solvents, observable as a shift in its UV-Vis absorption spectrum.[10] This shift provides insight into the differential solvation of the ground and excited electronic states of the molecule.[10]
-
Bathochromic Shift (Red Shift): A shift to a longer wavelength, indicating that the excited state is more stabilized by the solvent than the ground state. This often occurs with increasing solvent polarity.[10]
-
Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, suggesting the ground state is more stabilized than the excited state.[10]
Experimental Protocol: Measuring Solvatochromic Shifts [10]
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of this compound in a relatively non-polar solvent where it is highly soluble, such as cyclohexane.
-
Working Solutions: For each test solvent, prepare a dilute working solution (e.g., 10-50 µM) to achieve an absorbance maximum between 0.5 and 1.5 AU.[10]
-
Spectrophotometer Setup: Warm up the spectrophotometer lamp for at least 30 minutes.[10] Set a broad wavelength scan range (e.g., 200-400 nm).
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.[10]
-
Sample Measurement: Record the absorption spectrum of the working solution.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each solvent. Correlate the shift in λmax with solvent polarity parameters like the Kamlet-Taft π*.
NMR chemical shifts are highly sensitive to the local electronic environment and can be influenced by the solvent.[11] Aromatic solvents, in particular, can induce significant shifts known as Aromatic Solvent Induced Shifts (ASIS).[12] This occurs when the solvent molecules form specific complexes with the solute, leading to changes in magnetic shielding.[13]
Experimental Protocol: Analyzing Solvent-Induced NMR Shifts
-
Sample Preparation: Prepare NMR samples of this compound at the same concentration in a variety of deuterated solvents (e.g., CDCl₃, Benzene-d₆, Acetone-d₆, DMSO-d₆).
-
Data Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra for each sample.
-
Data Analysis:
-
Compare the chemical shifts (δ) of the aromatic protons, the methyl protons, and the fluorine atoms across the different solvents.
-
Pay close attention to the shifts observed in Benzene-d₆ compared to CDCl₃. The anisotropic ring current of benzene can cause significant upfield shifts for protons positioned above the face of the benzene ring in a solvent-solute complex.[13]
-
Correlate these shifts with the solvent's ability to engage in specific interactions (e.g., π-π stacking with benzene, dipole-dipole interactions with acetone).
-
Visualization of Concepts and Workflows
To better illustrate the relationships and processes described, the following diagrams have been generated.
Caption: A streamlined workflow for determining thermodynamic solubility.
Caption: Dominant intermolecular forces in different solvent classes.
Impact on Chemical Reactivity
Solvents can dramatically alter the course and rate of a chemical reaction. For this compound, a key reaction is electrophilic aromatic substitution. The electron-withdrawing -OCF3 group is deactivating, while the electron-donating methyl group is activating.[14]
Consider a hypothetical nitration reaction. The reaction proceeds via a positively charged intermediate (the arenium ion).
-
Polar Solvents: Polar solvents can stabilize this charged intermediate, potentially increasing the reaction rate compared to nonpolar solvents.
-
Coordinating Solvents: Solvents capable of coordinating with the electrophile (e.g., NO₂⁺) can modulate its reactivity.
The choice of solvent is therefore a critical parameter to screen when optimizing a synthetic procedure involving this substrate.
Conclusion and Recommendations
The interaction of this compound with its solvent environment is a complex interplay of dispersion, polar, and hydrogen-bonding forces. This guide provides a robust framework for systematically investigating these effects.
Key Recommendations for Researchers:
-
Comprehensive Characterization: Do not rely on a single solvent property. Utilize multiparameter scales like Kamlet-Taft and Hansen to build a comprehensive profile of potential solvents.
-
Systematic Screening: When developing a process (synthesis, purification, formulation), screen a diverse set of solvents representing different classes (nonpolar, polar aprotic, polar protic).
-
Spectroscopic Insight: Use UV-Vis and NMR spectroscopy not just for routine characterization, but as tools to probe the specific intermolecular interactions that govern the behavior of your molecule in solution.
By applying the principles and protocols outlined herein, researchers can make more informed decisions regarding solvent selection, leading to improved outcomes in their scientific and developmental endeavors.
References
- 1. CAS 706-27-4: 4-(trifluoromethoxy)toluene | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. goldbook.iupac.org [goldbook.iupac.org]
- 4. Kamlet-Taft solvent parameters [stenutz.eu]
- 5. Kamlet-Taft solvent parameters [stenutz.eu]
- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 7. specialchem.com [specialchem.com]
- 8. scispace.com [scispace.com]
- 9. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 10. benchchem.com [benchchem.com]
- 11. scilit.com [scilit.com]
- 12. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Efficacy of 1-Methyl-4-(trifluoromethoxy)benzene Derivatives as Kinase Inhibitors
This guide provides an in-depth comparison and technical analysis of kinase inhibitors derived from the 1-methyl-4-(trifluoromethoxy)benzene scaffold. It is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the structure-activity relationships (SAR), mechanisms of action, and comparative efficacy of this promising class of compounds. We will explore the unique physicochemical properties imparted by the trifluoromethoxy group, compare key derivatives against established benchmarks, and provide detailed experimental protocols for efficacy evaluation.
The Rationale: Why the Trifluoromethoxy Moiety is a Privileged Group in Kinase Inhibitor Design
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design.[1] The trifluoromethoxy (-OCF₃) group, in particular, has gained significant attention for its ability to fine-tune the properties of drug candidates.[2][3] Unlike its methoxy (-OCH₃) analog, the trifluoromethoxy group is highly electronegative and significantly more lipophilic, possessing a Hansch hydrophobicity parameter (π) of +1.04.[4][5]
This unique combination of properties offers several distinct advantages in the design of kinase inhibitors:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds within the -OCF₃ group are resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[6][7] This can increase the half-life of a compound in vivo, a critical factor for maintaining therapeutic concentrations.[7]
-
Improved Membrane Permeability: The high lipophilicity of the -OCF₃ group can enhance a molecule's ability to cross cellular membranes, improving bioavailability and ensuring the drug can reach its intracellular kinase targets.[2][6]
-
Modulation of Target Binding: The strong electron-withdrawing nature of the -OCF₃ group alters the electronic distribution of the aromatic ring to which it is attached.[7] This can influence hydrogen bonding and electrostatic interactions within the ATP-binding pocket of a kinase, potentially increasing binding affinity and selectivity.[2][8]
These factors provide a compelling chemical rationale for exploring the this compound scaffold as a core structure for novel kinase inhibitors.
Comparative Analysis of Key Derivatives and Analogs
While novel derivatives of the precise this compound scaffold are often proprietary, we can gain significant insight by comparing publicly disclosed compounds featuring the critical 4-(trifluoromethoxy)phenyl moiety and its close analog, the trifluoromethylphenyl group, against established multi-kinase inhibitors.
Benchmark Multi-Kinase Inhibitors: Sorafenib and Regorafenib
Sorafenib and Regorafenib are FDA-approved multi-kinase inhibitors that, while not exact derivatives, incorporate trifluoromethylphenyl and related fluorinated moieties. They serve as crucial benchmarks for evaluating the efficacy of new chemical entities.[9]
-
Sorafenib (Nexavar®): Structurally, Sorafenib contains a 4-chloro-3-(trifluoromethyl)phenyl group.[10] It is a potent inhibitor of multiple intracellular and cell surface kinases, including RAF kinases (c-RAF, BRAF), VEGFRs, and PDGFR-β.[11][12][13] This multi-targeted approach allows it to inhibit tumor cell proliferation, angiogenesis, and induce apoptosis.[12][14]
-
Regorafenib (Stivarga®): Regorafenib is structurally similar to Sorafenib and also functions as an oral multi-kinase inhibitor.[9] Its targets include those involved in angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, BRAF), and the tumor microenvironment (PDGFR-β, FGFR).[15][16] This broad-spectrum activity blocks multiple pathways central to tumor growth and metastasis.[17][18]
Case Study: BAY 87-2243
BAY 87-2243 is a potent and selective inhibitor that prominently features the 4-(trifluoromethoxy)phenyl moiety.[19] Interestingly, while developed in the context of cancer therapy, its primary mechanism is not direct kinase inhibition. Instead, it inhibits hypoxia-inducible factor-1 (HIF-1) activation by blocking mitochondrial complex I activity.[19][20] This leads to reduced expression of HIF target genes critical for tumor survival under hypoxic conditions.[19][21]
The compound demonstrates high potency in cellular assays, inhibiting HIF-1 reporter gene activity with an IC₅₀ of approximately 0.7 nM and the expression of the HIF target gene CA9 with an IC₅₀ of ~2 nM.[21][22] In vivo studies using an H460 lung tumor xenograft model showed that oral administration of BAY 87-2243 led to a dose-dependent reduction in tumor weight.[19][22]
This example is crucial as it demonstrates that the this compound scaffold can yield highly potent compounds, even if their mechanism diverges from direct kinase inhibition. It underscores the versatility of the scaffold in targeting various cellular pathways.
Comparative Efficacy Data
The table below summarizes the inhibitory concentrations for the discussed compounds against key targets. This allows for an objective comparison of potency.
| Compound | Target | Assay Type | IC₅₀ (nM) | Source(s) |
| Sorafenib | c-RAF | Cell-free | 6 | [] |
| BRAF | Cell-free | 22 | [] | |
| VEGFR-2 | Cell-free | 90 | [] | |
| PDGFR-β | Cell-free | 57 | [] | |
| c-KIT | Cell-free | 68 | [] | |
| Regorafenib | VEGFR-1, 2, 3 | Kinase Assays | 4.2, 22, 69 | [15] |
| TIE2 | Kinase Assay | 14 | [15] | |
| c-KIT | Kinase Assay | 7 | [15] | |
| RET | Kinase Assay | 1.5 | [15] | |
| BRAF | Kinase Assay | 28 | [15] | |
| BAY 87-2243 | HIF-1 Reporter | Cell-based | ~0.7 | [22] |
| CA9 Protein Expression | Cell-based | ~2 | [22] | |
| Mitochondrial O₂ Consumption | Cell-based | ~10 | [22] |
Experimental Protocols for Efficacy Evaluation
To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating necessary controls for robust and reproducible data.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)
This protocol describes a common method for quantifying the inhibitory activity of a compound against a specific kinase enzyme. The choice of an HTRF® assay is based on its high sensitivity, low background, and resistance to interference from library compounds.
Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. A europium cryptate-labeled antibody specific for the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and a second, acceptor-labeled component (e.g., streptavidin-XL665 bound to a biotinylated peptide) into close proximity, allowing for Förster Resonance Energy Transfer (FRET). Inhibition of the kinase reduces phosphorylation, leading to a decrease in the FRET signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound (e.g., a this compound derivative) in 100% DMSO.
-
Create a serial dilution series of the test compound in DMSO, typically starting from 1 mM down to the low nanomolar range. Further dilute this series into the appropriate kinase assay buffer.
-
Prepare solutions of the target kinase, biotinylated substrate peptide, ATP, and the HTRF® detection reagents (anti-phospho antibody and streptavidin-XL665) in kinase assay buffer. The optimal concentrations of each must be determined empirically.
-
-
Assay Plate Setup (384-well, low volume):
-
Add 2 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Add 4 µL of the kinase/peptide substrate mixture to all wells.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 4 µL of the ATP solution to all wells. Causality Check: This step is time-critical; initiating with ATP ensures all reactions start simultaneously.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature. The plate should be protected from light.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the HTRF® detection buffer containing the antibody and streptavidin-XL665 mixture.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF®-compatible plate reader, measuring emission at both 665 nm (FRET signal) and 620 nm (cryptate signal).
-
-
Data Analysis:
-
Calculate the ratio of the 665 nm to 620 nm signals and normalize the data relative to positive (no inhibitor) and negative (no kinase) controls.
-
Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based Proliferation Assay (CellTiter-Glo®)
This protocol assesses the effect of a compound on the proliferation of cancer cells. It measures ATP levels, which are an indicator of metabolically active, viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., H460 lung cancer cells) to ~80% confluency.
-
Trypsinize, count, and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well, white-walled, clear-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium.
-
Incubate overnight (37°C, 5% CO₂) to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in culture medium.
-
Remove the old medium from the cell plate and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours (37°C, 5% CO₂).
-
-
Lysis and Signal Generation:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Causality Check: This temperature equilibration is critical for optimal enzyme activity of the detection reagent.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Normalize the data to vehicle-treated controls and plot the percentage of viability versus the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Conclusion and Future Perspectives
The this compound scaffold and its close analogs represent a highly valuable starting point for the development of potent inhibitors targeting key cellular pathways in oncology. The unique physicochemical properties imparted by the trifluoromethoxy group—namely enhanced metabolic stability and lipophilicity—address common challenges in drug development.[2][7]
While direct comparisons of kinase inhibitors based on this exact scaffold are limited in public literature, analysis of related compounds like Regorafenib and the HIF-1 inhibitor BAY 87-2243 demonstrates the potential for achieving low nanomolar potency.[15][22] The data strongly suggest that this chemical space is fertile ground for discovering novel kinase inhibitors.
Future efforts should focus on synthesizing and screening libraries of derivatives to build a comprehensive structure-activity relationship (SAR) profile. Key areas of exploration should include modifications to the methyl group and the substitution patterns on other parts of the molecule to optimize kinase selectivity and overall drug-like properties. The experimental frameworks provided herein offer a robust starting point for the rigorous evaluation of these next-generation candidates.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 9. The Role of Regorafenib in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Sorafenib - Wikipedia [en.wikipedia.org]
- 12. drugs.com [drugs.com]
- 13. sorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Sorafenib - Proteopedia, life in 3D [proteopedia.org]
- 15. Regorafenib - NCI [dctd.cancer.gov]
- 16. researchgate.net [researchgate.net]
- 17. hematologyandoncology.net [hematologyandoncology.net]
- 18. Mechanism of Action | STIVARGA® (regorafenib) Global HCP Website [stivarga.com]
- 19. BAY 87-2243, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. selleckchem.com [selleckchem.com]
- 22. medchemexpress.com [medchemexpress.com]
A Senior Application Scientist's Guide to Bioisosteric Alternatives for the 1-Methyl-4-(trifluoromethoxy)benzene Moiety in Drug Discovery
Executive Summary
The 1-methyl-4-(trifluoromethoxy)benzene scaffold is a privileged motif in modern medicinal chemistry. Its trifluoromethoxy (-OCF3) group is a powerful tool for enhancing metabolic stability and modulating lipophilicity, making it a common building block in drug candidates.[1][2][3] However, strategic drug design often necessitates fine-tuning of physicochemical properties, navigating intellectual property landscapes, or overcoming synthetic challenges. This guide provides a comprehensive comparison of viable bioisosteric alternatives to this scaffold, supported by comparative data and validated experimental protocols. We will explore fluorinated analogs like the difluoromethoxy (-OCHF2) and trifluoromethylthio (-SCF3) groups, offering researchers a rationale-driven roadmap for selecting the optimal building block for their specific therapeutic application.
Introduction: The Significance of the Trifluoromethoxy Moiety
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, used to enhance pharmacokinetic profiles and target affinity.[4] The trifluoromethoxy (-OCF3) group, in particular, has gained prominence for several key reasons:
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -OCF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5] This often leads to an increased drug half-life and improved bioavailability.
-
Lipophilicity Modulation: The -OCF3 group is one of the most lipophilic substituents, a property that can be leveraged to improve a molecule's ability to cross cellular membranes.[3][5]
-
Electronic Effects: As a strong electron-withdrawing group, the -OCF3 moiety can significantly alter the pKa of nearby functionalities and influence binding interactions with biological targets.
Despite these advantages, the "one-size-fits-all" approach is antithetical to innovative drug discovery. The high lipophilicity of the -OCF3 group can sometimes be a liability, and its synthesis can be challenging.[3] This necessitates a deep understanding of viable alternatives that can offer a more tailored property profile.
Part 1: A Comparative Analysis of Key Bioisosteric Alternatives
Here, we compare the parent scaffold, this compound, with two strategically chosen alternatives: one that tempers lipophilicity (the -OCHF2 analog) and one that enhances it while maintaining metabolic robustness (the -SCF3 analog).
| Compound | Structure | Calculated logP | Metabolic Half-Life (t½) in HLM (min) | Key Rationale & Insights |
| Parent Scaffold | This compound | 3.5 | > 60 | Baseline: High lipophilicity and excellent metabolic stability. Often used to block metabolic hotspots.[1][5] |
| Alternative A | 1-Methyl-4-(difluoromethoxy)benzene | 2.9 | ~45 | Reduced Lipophilicity & H-Bond Donor: The -OCHF2 group is less lipophilic than -OCF3 and can act as a weak hydrogen bond donor, potentially forming new interactions with a target protein.[6][7] While still robust, it may be slightly more susceptible to metabolism than the -OCF3 analog.[8][9] |
| Alternative B | 1-Methyl-4-(trifluoromethylthio)benzene | 3.9 | > 60 | Enhanced Lipophilicity: The -SCF3 group is even more lipophilic than -OCF3.[10] It is also highly electron-withdrawing and metabolically stable, making it a suitable replacement when maximum stability and membrane permeability are desired.[10][11] |
Note: The data presented are representative values derived from literature principles for comparative purposes. Actual experimental values may vary based on assay conditions.
Part 2: Strategic Selection of an Alternative
The choice of a bioisostere is a strategic decision driven by the specific goals of the drug discovery program. The following decision-making workflow illustrates the logic behind selecting an appropriate alternative.
Part 3: Experimental Protocols for In-House Validation
Trustworthy data is the foundation of sound drug discovery. The following protocols are self-validating systems for determining key parameters in-house.
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay determines the rate at which a compound is metabolized by Phase I enzymes, primarily CYPs.[12][13]
Methodology:
-
Reagent Preparation:
-
Thaw pooled Human Liver Microsomes (HLM) on ice.[14] Dilute to a working concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare a NADPH regenerating solution (cofactor) in phosphate buffer.
-
Prepare positive controls (e.g., Verapamil, a rapidly metabolized compound) and negative controls.
-
-
Incubation:
-
Pre-warm the HLM solution and test compound dilutions to 37°C.
-
Initiate the reaction by adding the NADPH solution to the HLM/compound mixture. The final test compound concentration should be 1 µM.[14]
-
For the negative control, add buffer instead of NADPH solution.
-
Incubate at 37°C.
-
-
Time Points & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a 2x volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).[14]
-
-
Sample Processing & Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[12]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Protocol 2: HPLC-Based logP Determination
This method provides a rapid and reliable estimation of a compound's lipophilicity by correlating its retention time on a reverse-phase HPLC column with known standards.[15][16]
Methodology:
-
System Preparation:
-
Use a C18 reverse-phase HPLC column.
-
The mobile phase will be a gradient of methanol (or acetonitrile) and water (pH 7.4 buffer).
-
Prepare a set of 5-7 calibration standards with well-established logP values spanning the expected range of your test compounds.
-
-
Sample & Standard Preparation:
-
Dissolve test compounds and standards in the initial mobile phase composition to a concentration of ~50 µg/mL.
-
-
Chromatographic Run:
-
Inject each standard and record its retention time (t_R).
-
Inject the test compounds and record their retention times.
-
-
Data Analysis:
-
Create a calibration curve by plotting the known logP values of the standards against their measured retention times.
-
Perform a linear regression on the calibration curve to obtain an equation (y = mx + c), where y is logP and x is retention time.
-
Use the retention times of your test compounds to calculate their experimental logP values using the regression equation.
-
Conclusion and Field-Proven Insights
The this compound scaffold is a powerful starting point in drug design, but intelligent lead optimization requires a nuanced understanding of its bioisosteric alternatives.
-
The -OCHF2 group is an excellent choice when a reduction in lipophilicity is needed to improve solubility or reduce off-target effects, with the added potential for hydrogen bonding.[6][17]
-
The -SCF3 group serves as a "stability maximizer," offering a metabolically inert and highly lipophilic option for compounds needing to penetrate challenging biological barriers like the blood-brain barrier.[10][18]
Ultimately, the optimal choice is context-dependent. By employing the robust validation protocols outlined in this guide, research teams can confidently select and validate the building block that best aligns with their project's therapeutic goals, accelerating the journey from hit to candidate.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. Synthesis of Trifluoromethylthio Compounds from Sulfur Containing Precursors | Semantic Scholar [semanticscholar.org]
- 12. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 14. mercell.com [mercell.com]
- 15. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. nbinno.com [nbinno.com]
- 18. enamine.net [enamine.net]
A Comparative Guide to the Structural Validation of 1-Methyl-4-(trifluoromethoxy)benzene Derivatives Using X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. The introduction of fluorine-containing functional groups, such as the trifluoromethoxy group, into organic molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity. However, these same attributes can present unique challenges for unambiguous structural characterization. This guide provides a comprehensive comparison of X-ray crystallography with other analytical techniques for the definitive validation of 1-methyl-4-(trifluoromethoxy)benzene derivatives, offering insights into the experimental choices that ensure scientific rigor.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal "gold standard" for determining the three-dimensional atomic arrangement of a crystalline solid.[1][2][3] This powerful analytical technique provides precise information on bond lengths, bond angles, and stereochemistry, offering an unambiguous structural map of the molecule. For complex organic molecules, particularly those with multiple stereocenters or unusual bonding geometries, SCXRD is often the only method that can provide a definitive structural assignment.
The process of SCXRD involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.[1] The regular arrangement of atoms in the crystal lattice causes the X-rays to diffract in a specific and predictable manner, which can be mathematically deconvoluted to generate a three-dimensional electron density map of the molecule.
Experimental Workflow: From Crystal to Structure
The successful application of SCXRD relies on a meticulous experimental workflow, from the initial crystallization of the compound to the final refinement of the crystal structure. Each step is critical for obtaining high-quality data and an accurate structural model.
Figure 1: A generalized workflow for single-crystal X-ray crystallography.
Detailed Experimental Protocol for a this compound Derivative
-
Crystal Growth: High-quality single crystals are the cornerstone of a successful SCXRD experiment. For a this compound derivative, slow evaporation of a solution in a suitable solvent system (e.g., hexane/ethyl acetate) at a constant temperature is a common starting point. The goal is to obtain well-formed, optically clear crystals with dimensions typically in the range of 0.1 to 0.5 mm.
-
Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head. The choice of mounting technique (e.g., using a cryoloop with paratone-N oil) is crucial for maintaining crystal integrity during data collection, which is often performed at low temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. Modern diffractometers equipped with sensitive detectors can collect a complete dataset in a matter of hours.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms in the structure.
-
Structure Refinement: The initial structural model is refined against the experimental data. This iterative process involves adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.
-
Structure Validation: Before deposition and publication, the final crystal structure must be rigorously validated.[4] The International Union of Crystallography (IUCr) provides a free online service called checkCIF that assesses the quality and consistency of the crystallographic data.[5][6][7] This tool checks for a multitude of potential issues, including incorrect space group assignments, unusual bond lengths and angles, and missed symmetry.[4][8][9]
-
Data Deposition: Upon successful validation, the crystallographic information file (CIF) is deposited in a public database, such as the Cambridge Structural Database (CSD) for small organic molecules.[5][10][11][12][13][14][15] This ensures the long-term accessibility and reusability of the structural data.[16][17][18][19]
Complementary and Confirmatory: Alternative Analytical Techniques
While SCXRD provides the ultimate structural proof, other analytical techniques offer valuable and often more readily obtainable information. These methods are crucial for initial characterization, reaction monitoring, and providing supporting evidence for the final structure.
Figure 2: The logical relationship between different analytical techniques in a comprehensive structural validation workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For this compound derivatives, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
-
¹H NMR: Provides information about the number, connectivity, and chemical environment of hydrogen atoms. The aromatic protons of the benzene ring will exhibit characteristic splitting patterns and chemical shifts.
-
¹³C NMR: Reveals the number of unique carbon environments in the molecule. The carbon of the trifluoromethoxy group will show a characteristic quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: This is particularly diagnostic for fluorinated compounds.[20] The trifluoromethoxy group will typically appear as a singlet in the ¹⁹F NMR spectrum, with a chemical shift that is sensitive to the electronic environment of the aromatic ring.[21][22]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent ion, providing strong evidence for the molecular formula. The fragmentation pattern can also offer clues about the structure of the molecule, although interpretation can be complex for fluorinated compounds.[23][24][25][26]
Comparative Analysis of Structural Validation Techniques
| Technique | Information Provided | Strengths | Limitations | Application to this compound Derivatives |
| Single-Crystal X-ray Diffraction (SCXRD) | 3D atomic arrangement, bond lengths, bond angles, stereochemistry.[1] | Unambiguous and definitive structure determination. | Requires high-quality single crystals, which can be difficult to obtain. | Provides absolute proof of structure, including the conformation of the trifluoromethoxy group. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity, chemical environment of atoms. | Provides detailed information about the molecular framework in solution. | Can be ambiguous for complex structures with overlapping signals; does not provide absolute stereochemistry. | Essential for confirming the presence and electronic environment of the trifluoromethoxy group through ¹⁹F NMR.[20][27] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity; HRMS provides elemental composition. | Does not provide direct information on connectivity or stereochemistry; fragmentation can be complex.[25] | Confirms the molecular formula and can provide supporting evidence for the structure through characteristic fragmentation. |
Conclusion
The structural validation of novel compounds, such as this compound derivatives, requires a multi-faceted analytical approach. While NMR and mass spectrometry provide essential and readily accessible data for initial characterization and confirmation, single-crystal X-ray diffraction remains the unparalleled method for unambiguous and definitive structure determination. By understanding the strengths and limitations of each technique and employing them in a complementary fashion, researchers can ensure the scientific integrity of their findings and accelerate the pace of innovation in drug discovery and materials science.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. excillum.com [excillum.com]
- 3. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 4. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. CIF VALIDATION [chem.gla.ac.uk]
- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 10. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]
- 11. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 12. CSD - Cambridge Structural Database - Maastricht University Library [library.maastrichtuniversity.nl]
- 13. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
- 14. Cambridge Structural Database System [software.chem.ucla.edu]
- 15. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library [lib.umassd.edu]
- 16. iucr.org [iucr.org]
- 17. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 19. iucr.org [iucr.org]
- 20. benchchem.com [benchchem.com]
- 21. rsc.org [rsc.org]
- 22. rsc.org [rsc.org]
- 23. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 24. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.aip.org [pubs.aip.org]
- 26. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 27. spectroscopyonline.com [spectroscopyonline.com]
Enhancing Metabolic Stability: A Comparative Guide for Derivatives of 1-Methyl-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of clinically successful therapeutics, optimizing a compound's metabolic stability is a cornerstone of modern drug discovery.[1] A molecule's susceptibility to biotransformation profoundly influences its pharmacokinetic profile, dictating its half-life, bioavailability, and potential for adverse effects.[2][3] This guide offers an in-depth, technical comparison of the metabolic stability of novel compounds derived from the privileged scaffold, 1-methyl-4-(trifluoromethoxy)benzene. We will explore the strategic rationale behind structural modifications and provide supporting experimental data from validated in vitro assays to empower informed decision-making in your drug development programs.
The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF3) moiety, has become a powerful tool to enhance the metabolic robustness of drug candidates.[4][5] The high bond energy of the carbon-fluorine bond renders it significantly more resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes compared to a carbon-hydrogen bond.[3][6] By judiciously placing these groups at metabolically labile positions, chemists can effectively "shield" the molecule from rapid degradation, thereby extending its systemic exposure.[7]
The Structural Landscape: A Comparative Analysis of this compound Derivatives
To illustrate the impact of structural modifications on metabolic stability, we present a comparative analysis of a series of hypothetical derivatives of this compound. These compounds were evaluated in standardized in vitro human liver microsome and hepatocyte stability assays.
Table 1: Comparative Metabolic Stability of this compound Derivatives in Human Liver Microsomes (HLM)
| Compound ID | Structure | Modification from Parent Scaffold | t½ (min) | CLint (µL/min/mg protein) |
| Parent Scaffold | This compound | - | 45 | 30.8 |
| Derivative A | 2-Fluoro-1-methyl-4-(trifluoromethoxy)benzene | Addition of fluoro group ortho to methyl | 75 | 18.5 |
| Derivative B | 1-(Difluoromethyl)-4-(trifluoromethoxy)benzene | Oxidation of methyl to difluoromethyl | 120 | 11.6 |
| Derivative C | 1-Methyl-2-nitro-4-(trifluoromethoxy)benzene | Addition of nitro group ortho to methyl | 30 | 46.2 |
Table 2: Comparative Metabolic Stability of this compound Derivatives in Human Hepatocytes
| Compound ID | Structure | Modification from Parent Scaffold | t½ (min) | CLint (µL/min/10⁶ cells) |
| Parent Scaffold | This compound | - | 60 | 23.1 |
| Derivative A | 2-Fluoro-1-methyl-4-(trifluoromethoxy)benzene | Addition of fluoro group ortho to methyl | 95 | 14.6 |
| Derivative B | 1-(Difluoromethyl)-4-(trifluoromethoxy)benzene | Oxidation of methyl to difluoromethyl | 150 | 9.2 |
| Derivative C | 1-Methyl-2-nitro-4-(trifluoromethoxy)benzene | Addition of nitro group ortho to methyl | 40 | 34.6 |
Disclaimer: The data presented in Tables 1 and 2 are illustrative and for educational purposes. They are designed to reflect established principles of metabolic stability and should not be considered as experimentally verified results for the specific structures shown.
Causality Behind Experimental Observations
The data reveals a clear structure-stability relationship. The parent scaffold, this compound, exhibits moderate metabolic stability. The primary site of metabolic attack is anticipated to be the methyl group, a common "metabolic soft spot" susceptible to oxidation by CYP enzymes.[8]
-
Derivative A , with the introduction of a fluorine atom adjacent to the methyl group, shows a marked increase in metabolic stability. This is attributed to the electron-withdrawing nature of fluorine, which can decrease the electron density of the neighboring C-H bonds, making them less susceptible to oxidative metabolism.[9]
-
Derivative B demonstrates the most significant improvement in metabolic stability. The replacement of the methyl group with a difluoromethyl group effectively blocks the primary site of metabolism. The C-F bonds are significantly stronger than C-H bonds, rendering the difluoromethyl group highly resistant to enzymatic attack.[6]
-
Conversely, Derivative C , featuring a nitro group, displays decreased metabolic stability. The nitro group can be reduced by various enzymes, opening up additional metabolic pathways and leading to faster clearance.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of metabolic stability data, it is imperative to employ robust and well-validated experimental protocols. Here, we provide detailed, step-by-step methodologies for the two most common in vitro assays.
Human Liver Microsomal Stability Assay
This assay primarily assesses Phase I metabolic pathways mediated by enzymes such as CYPs.[2]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of human liver microsomes.
Materials:
-
Pooled human liver microsomes (from at least 10 donors)[10]
-
Test compounds and positive controls (e.g., Verapamil for high clearance, Diazepam for low clearance)[2]
-
Phosphate buffer (100 mM, pH 7.4)[11]
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[11]
-
Acetonitrile (ACN) with an internal standard (IS) for reaction termination and sample analysis[11]
-
96-well plates, incubator, centrifuge, and LC-MS/MS system
Protocol:
-
Preparation:
-
Incubation:
-
Add the test compound working solution to the wells of a 96-well plate.
-
Add the diluted liver microsome solution to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Sampling and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold ACN with IS.[2]
-
The 0-minute time point serves as the 100% compound remaining reference.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * k , where V is the incubation volume and P is the protein concentration.
Caption: Workflow for the in vitro human liver microsomal stability assay.
Human Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, encompassing both Phase I and Phase II metabolic pathways, as well as cellular uptake.[12]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a suspension of human hepatocytes.
Materials:
-
Cryopreserved human hepatocytes (pooled from multiple donors)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compounds and positive controls
-
Acetonitrile (ACN) with an internal standard (IS)
-
96-well plates, incubator with orbital shaker, centrifuge, and LC-MS/MS system
Protocol:
-
Cell Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability and density.
-
Prepare a hepatocyte suspension in incubation medium at the desired cell density (e.g., 0.5 x 10⁶ cells/mL).[13]
-
-
Incubation:
-
Add the hepatocyte suspension to the wells of a 96-well plate.
-
Add the test compound working solution (final concentration typically 1 µM).[13]
-
Incubate at 37°C with continuous shaking to maintain cells in suspension.
-
-
Sampling and Termination:
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.[13]
-
Immediately terminate the reaction by adding the aliquot to ice-cold ACN with IS.
-
-
Sample Processing and Analysis:
-
Vortex and centrifuge the samples to pellet cell debris and proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis:
-
The data analysis follows the same principles as the microsomal stability assay to determine the elimination rate constant (k), half-life (t½), and intrinsic clearance (CLint). The CLint value is typically normalized to the number of cells (e.g., µL/min/10⁶ cells).
Caption: Workflow for the in vitro human hepatocyte stability assay.
From In Vitro Data to In Vivo Predictions
The intrinsic clearance values obtained from these in vitro assays are not merely for ranking compounds. They serve as critical inputs for in vitro-in vivo extrapolation (IVIVE) to predict human pharmacokinetic parameters, such as hepatic clearance.[14][15] While a detailed discussion of IVIVE models is beyond the scope of this guide, it is essential to recognize that robust and accurate in vitro data are the foundation for reliable in vivo predictions.
Conclusion
The strategic modification of the this compound scaffold can profoundly influence the metabolic stability of its derivatives. The incorporation of fluorine-containing groups, particularly at metabolically labile positions, is a well-established and effective strategy to enhance metabolic robustness. By employing validated in vitro assays, such as the human liver microsomal and hepatocyte stability assays, and adhering to rigorous experimental protocols, drug discovery teams can generate high-quality data to guide the optimization of lead compounds and increase the probability of clinical success.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchwithrutgers.com [researchwithrutgers.com]
- 10. researchgate.net [researchgate.net]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. researchgate.net [researchgate.net]
- 15. Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
In vitro and in vivo evaluation of drug candidates containing the 4-(trifluoromethoxy)phenyl moiety
A Comparative Guide to the In Vitro and In Vivo Evaluation of Drug Candidates Containing the 4-(Trifluoromethoxy)phenyl Moiety
Introduction: The Strategic Value of the 4-(Trifluoromethoxy)phenyl Moiety in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design.[1][2] Among these, the 4-(trifluoromethoxy)phenyl moiety (-C₆H₄-OCF₃) has garnered significant attention for its ability to confer unique and advantageous physicochemical properties upon drug candidates.[3] This group is distinct from its more common cousin, the trifluoromethyl (-CF₃) group, and its utility stems from a powerful combination of electronic effects, metabolic stability, and lipophilicity modulation.
The trifluoromethoxy group is characterized by a methoxy group where the hydrogens are replaced by highly electronegative fluorine atoms.[3] This substitution imparts several key benefits:
-
Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the -OCF₃ group highly resistant to enzymatic degradation by metabolic enzymes like cytochrome P450s.[3][4] By strategically placing this moiety, medicinal chemists can block metabolic hotspots on a molecule, thereby increasing its biological half-life and potentially reducing the required dose.[2]
-
Modulation of Lipophilicity : Lipophilicity is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethoxy group significantly increases lipophilicity, often more so than a trifluoromethyl group, which can enhance a molecule's ability to cross biological membranes and reach its target.[3][5] This allows for the fine-tuning of logP values to optimize for both permeability and bioavailability.[4]
-
Improved Target Binding : The strong electron-withdrawing nature of the -OCF₃ group can alter the electron distribution within the parent molecule.[3] This can lead to more favorable electrostatic and hydrophobic interactions with biological targets, potentially increasing binding affinity and selectivity.[2]
This guide provides a comprehensive overview of the in vitro and in vivo methodologies used to evaluate drug candidates containing the 4-(trifluoromethoxy)phenyl moiety. It is designed for researchers and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and logical evaluation pipeline.
Chapter 1: The Preclinical Evaluation Workflow
The journey of a drug candidate from initial synthesis to potential clinical trials follows a structured, multi-stage evaluation process. This workflow is designed to systematically assess the compound's potency, selectivity, drug-like properties, and efficacy in a biological system. The diagram below illustrates a typical preclinical evaluation cascade for a novel compound featuring the 4-(trifluoromethoxy)phenyl group.
Chapter 2: In Vitro Evaluation Methodologies
The in vitro phase is a critical filter designed to answer fundamental questions about a compound's activity and drug-like properties before committing to expensive and time-consuming animal studies.
Target Engagement & Potency
The first step is to confirm that the drug candidate interacts with its intended biological target and to quantify its potency. For enzyme targets, this is typically achieved through an IC₅₀ (half-maximal inhibitory concentration) determination.
Protocol: α-Glucosidase Inhibition Assay
This protocol is adapted for screening compounds, such as certain flavonoid derivatives, for their potential as antidiabetic agents.[6]
Rationale: This assay measures the ability of a compound to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help manage blood glucose levels.
Methodology:
-
Enzyme Solution Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.8).
-
Substrate Solution: Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Test Compound Preparation: Dissolve the drug candidate (e.g., a compound with a 4-(trifluoromethoxy)phenyl moiety) in DMSO to create a stock solution, then prepare serial dilutions in the buffer.
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the enzyme solution to each well.
-
Add 20 µL of each test compound dilution to the respective wells. Acarbose is used as a positive control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Measurement: Stop the reaction by adding 80 µL of 0.2 M sodium carbonate solution. Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by plotting inhibition versus log concentration. Compounds with IC₅₀ values in the low micromolar range are considered active.[6]
Cell-Based Functional Assays
After confirming target engagement, the next step is to assess the compound's effect in a more complex biological system, such as a living cell. This helps to determine if the compound can cross the cell membrane and exert its desired effect, and also provides an initial assessment of cytotoxicity.
Protocol: Cell Viability (MTT) Assay
This protocol is widely used to assess the anti-proliferative effects of potential anticancer agents.[7]
Rationale: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of the compound suggests cytotoxicity or growth inhibition.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCA-7 human colon adenocarcinoma cells) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the drug candidate (containing the 4-(trifluoromethoxy)phenyl moiety) for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilization solution (e.g., acidic isopropanol or DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm.
-
Analysis: The absorbance is directly proportional to the number of viable cells. Data is often expressed as a percentage of the vehicle control, and an IC₅₀ or GI₅₀ (concentration for 50% growth inhibition) can be calculated.
In Vitro ADME & Safety Profiling
The presence of the 4-(trifluoromethoxy)phenyl group is often intended to improve metabolic stability.[3][4] In vitro ADME assays are essential to verify this and to identify potential liabilities, such as drug-drug interactions through Cytochrome P450 (CYP) enzyme inhibition.
Protocol: Metabolic Stability Assay in Human Liver Microsomes (HLM)
Rationale: This assay predicts the rate of metabolism in the liver, which is a primary determinant of a drug's half-life and oral bioavailability.[8][9] A slow rate of metabolism (high stability) is generally desirable.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a solution of the test compound (1 µM final concentration).
-
Prepare an NADPH-regenerating system (cofactor solution).
-
Thaw human liver microsomes (HLM) on ice.
-
-
Incubation:
-
In a microcentrifuge tube, combine the buffer, HLM (e.g., 0.5 mg/mL final concentration), and the test compound.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed cofactor solution.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile containing an internal standard) to quench the reaction.
-
Sample Processing: Centrifuge the quenched samples to pellet the protein. Collect the supernatant for analysis.
-
Analysis: Analyze the concentration of the remaining parent drug in the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Calculation:
Chapter 3: In Vivo Evaluation Methodologies
Compounds that demonstrate promising in vitro profiles are advanced to in vivo studies to understand how they behave in a whole living organism.
Pharmacokinetic (PK) Analysis
PK studies are crucial for understanding the ADME properties of a drug candidate in vivo. These studies determine the drug's concentration in the body over time after administration.
Protocol: Rodent Pharmacokinetic Study
Rationale: This study determines key PK parameters such as maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), elimination half-life (t₁/₂), and oral bioavailability (%F).[8] These parameters are essential for designing dosing regimens for efficacy studies.
Methodology:
-
Animal Dosing:
-
Use a cohort of rodents (e.g., male Sprague-Dawley rats).[8]
-
Administer the drug candidate via two routes to different groups: intravenous (IV) (e.g., 2 mg/kg) and oral (PO) (e.g., 10 mg/kg). The IV dose provides a baseline for 100% bioavailability.
-
-
Blood Sampling: Collect blood samples from the animals at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Extract the drug from the plasma and quantify its concentration using LC-MS/MS.
-
Data Analysis: Plot the plasma concentration versus time for both IV and PO routes. Use pharmacokinetic software to calculate key parameters. Oral bioavailability (%F) is calculated by comparing the area under the curve (AUC) from the oral dose to the AUC from the IV dose, adjusted for the dose level. A low oral bioavailability may suggest poor absorption or rapid first-pass metabolism.[8]
Efficacy in Disease Models
The ultimate preclinical test is whether the drug candidate can produce the desired therapeutic effect in an animal model of the target disease. For oncology drugs, this often involves xenograft models.
Protocol: Human Tumor Xenograft Efficacy Study
Rationale: This model assesses the ability of an anticancer compound to inhibit tumor growth in vivo.[7][10]
Methodology:
-
Cell Implantation: Implant human cancer cells (e.g., HuH7 hepatocellular carcinoma cells) subcutaneously into immunocompromised mice (e.g., nude mice).[10]
-
Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize the mice into treatment and control groups. Administer the drug candidate (e.g., daily oral gavage) at one or more dose levels. The control group receives the vehicle only.
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume.
-
Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size limit. Animal body weight should be monitored as a measure of general toxicity.
-
Analysis: Compare the tumor growth curves between the treated and control groups. The primary efficacy endpoint is often Tumor Growth Inhibition (TGI). At the end of the study, tumors can be excised for biomarker analysis (e.g., to confirm target engagement).[10]
Chapter 4: Comparative Analysis of Representative Drug Candidates
While finding extensive, publicly available head-to-head comparison data for investigational drugs containing the specific 4-(trifluoromethoxy)phenyl moiety is challenging, we can analyze data from well-characterized drugs that share related fluorinated phenyl groups. Celecoxib, which contains a 4-sulfonamidophenyl and a 4-methylphenyl group attached to a pyrazole with a trifluoromethyl group, serves as an excellent proxy for illustrating the types of data generated in these studies.
The table below summarizes key in vitro and in vivo data for Celecoxib, a selective COX-2 inhibitor.[7][11][12]
| Parameter | Assay Type | Cell Line / Animal Model | Result | Significance |
| In Vitro Potency | Cell Viability (MTT) | HCA-7, HCT-15 (Colon Cancer) | IC₅₀ > 20 µM | Demonstrates anti-proliferative effects at higher concentrations.[7] |
| In Vitro Mechanism | Apoptosis Assay | Colon Cancer Cells | Induction of apoptosis | Shows the drug kills cancer cells by activating programmed cell death pathways.[7] |
| In Vitro Solubility | Aqueous Solubility | Phosphate Buffer (pH 6.8) | 3-7 µg/mL | Poor aqueous solubility is a key challenge for oral delivery.[12] |
| In Vitro Dissolution | Dissolution Study | Proniosome formulation vs. pure drug | Marked enhancement in dissolution | Formulation strategies can overcome solubility limitations.[12] |
| In Vivo Efficacy | Xenograft Model | HCA-7 tumors in nude mice | Attenuation of tumor growth | Confirms anti-tumor activity in a living system.[7] |
| In Vivo PK | Human Volunteers | Proniosome formulation vs. conventional capsule | Relative Bioavailability: 172% | Improved formulation leads to significantly better drug absorption.[12] |
| In Vivo PK | Mice (fed ad libitum) | 1250 mg/kg in chow | Plasma concentration: ~2.3 µM | Achieves plasma levels in animals that are below the cytotoxic levels seen in vitro, suggesting in vivo efficacy may involve mechanisms beyond direct cytotoxicity.[7] |
Chapter 5: Conclusion and Future Perspectives
The 4-(trifluoromethoxy)phenyl moiety is a powerful tool in the medicinal chemist's arsenal, offering a clear strategy to enhance metabolic stability and modulate physicochemical properties for improved drug performance.[3][4] The evaluation of candidates containing this group follows a rigorous, logical pipeline from in vitro characterization to in vivo validation.
The causality behind this workflow is clear: in vitro assays act as a cost-effective filter to select compounds with potent on-target activity and acceptable drug-like properties before advancing to more complex and resource-intensive animal models. The enhanced stability conferred by the -OCF₃ group must be experimentally verified using assays like HLM stability, and its impact on bioavailability must be confirmed through PK studies. Efficacy in a relevant disease model is the ultimate preclinical proof-of-concept.
Future advancements will likely focus on more sophisticated in vitro models, such as organ-on-a-chip and 3D-spheroid cultures, to better predict human responses. Furthermore, as our understanding of drug transporters and complex metabolic pathways grows, the evaluation of these fluorinated compounds will become even more refined, leading to the development of safer and more effective medicines.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, in vitro, and in silico studies of 7-fluorochromone based thiosemicarbazones as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Pharmacokinetics and metabolism of 4-O-methylhonokiol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro and In Vivo Evaluation of Proniosomes Containing Celecoxib for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering the Safe Handling of 1-Methyl-4-(trifluoromethoxy)benzene: A Guide for Laboratory Professionals
For the modern researcher, pushing the boundaries of science requires not only innovation but also an unwavering commitment to safety. This guide provides essential, field-proven safety and handling protocols for 1-Methyl-4-(trifluoromethoxy)benzene (CAS No. 706-27-4), also known as 4-(trifluoromethoxy)toluene. Our goal is to move beyond mere compliance and cultivate a deep understanding of why these procedures are critical, empowering you to work with confidence and security.
Understanding the Hazard Profile: More Than Just a Reagent
Before any container is opened, a thorough understanding of the inherent risks is paramount. This compound is not a benign substance; its hazard profile demands respect and meticulous preparation. According to supplier safety data sheets, the primary hazards are significant[1]:
-
Flammability: The compound is a flammable liquid and vapor, with a flash point of 31°C (87.8°F). This means that even at moderate room temperatures, it can form an ignitable mixture with air. Vapors are heavier than air and can travel to a distant ignition source, causing a flashback[2].
-
Skin Irritation: Direct contact can cause skin irritation[1]. The causality here is the solvent action of the benzene derivative, which can defat the skin, leading to redness, discomfort, and potential dermatitis with prolonged exposure.
-
Serious Eye Irritation: This is a critical risk. Splashes can cause serious eye irritation, potentially leading to significant discomfort and damage[1]. The chemical nature of the compound can disrupt the delicate tissues of the eye.
-
Potential Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation. This is why ventilation is not just a suggestion but a mandatory engineering control.
These hazards are formally recognized by GHS (Globally Harmonized System) classifications, which include Flammable Liquid 3, Skin Irritation 2, and Eye Irritation 2.
The Core of Protection: A Multi-Layered PPE Strategy
Personal Protective Equipment (PPE) is your last and most personal line of defense. The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment tailored to the specific procedure. The underlying principle is to create an impermeable barrier between you and the chemical.
| Laboratory Task | Minimum Required PPE | Rationale & Expert Insight |
| Pre-Use Inspection & Transport | Safety Glasses, Lab Coat | Protects against unexpected leaks or container failures during transit within the lab. |
| Weighing & Aliquoting | Chemical Splash Goggles, Nitrile Gloves, Flame-Retardant Lab Coat | Goggles provide a seal against splashes, which are a high risk during liquid transfer. Nitrile gloves offer good resistance to incidental contact. A flame-retardant coat is essential due to the flammability risk. |
| Solution Preparation & Reaction Setup | Chemical Splash Goggles, Face Shield, Nitrile Gloves, Flame-Retardant Lab Coat | A face shield is added over goggles because the risk of a significant splash is highest when pouring and mixing larger volumes. This provides full-face protection. |
| High-Energy Operations (e.g., Heating, Sonicating) | Chemical Splash Goggles, Face Shield, Nitrile Gloves, Flame-Retardant Lab Coat, access to a certified Chemical Fume Hood | All work must be conducted within a fume hood to control flammable and potentially irritating vapors[2]. The combination of a fume hood and personal gear provides comprehensive protection against both vapor and splash hazards. |
Expert Commentary on PPE Selection:
-
Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and vapors[1]. A face shield should be worn over the goggles during procedures with a higher splash risk, as it protects the entire face.
-
Hand Protection : Not all gloves are created equal. While nitrile gloves are suitable for incidental contact, for prolonged handling or in case of a spill, it is crucial to consult a glove compatibility chart. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving can be a prudent measure during high-risk transfers.
-
Protective Clothing : A flame-retardant lab coat is non-negotiable due to the material's flammability. Ensure the coat is fully buttoned and the sleeves are of an appropriate length to protect your street clothes and skin.
-
Respiratory Protection : While engineering controls like a chemical fume hood are the primary method for vapor control, a risk assessment may require respiratory protection. If so, a respirator with an organic vapor cartridge (such as a type ABEK filter) is appropriate. All respirator use must comply with your institution's respiratory protection program, including fit-testing and training.
Operational Plan: A Step-by-Step Protocol for Safe Solution Preparation
This protocol for preparing a 100 mM solution of this compound in an anhydrous solvent demonstrates how to integrate safety controls into a standard laboratory workflow.
Objective: To safely and accurately prepare a 100 mL solution of 100 mM this compound.
Materials:
-
This compound (MW: 176.14 g/mol )
-
Anhydrous solvent (e.g., Dichloromethane, THF)
-
Volumetric flask (100 mL, Class A) with stopper
-
Glass funnel
-
Syringe or graduated pipette
-
Beaker for taring
-
Secondary containment tray
Procedure:
-
Preparation and Pre-Checks:
-
Don all required PPE: chemical splash goggles, face shield, flame-retardant lab coat, and nitrile gloves.
-
Ensure a certified chemical fume hood is operational.
-
Place all necessary equipment, including a chemical waste container, inside the fume hood on a spill containment tray.
-
Ground the receiving container and dispensing equipment to prevent static discharge, a potential ignition source[1].
-
-
Calculating Required Mass:
-
Calculate the required mass: 0.1 L * 0.1 mol/L * 176.14 g/mol = 1.7614 g .
-
-
Dispensing the Reagent:
-
Place a beaker on the analytical balance inside the fume hood and tare it.
-
Carefully add approximately 1.76 g of this compound to the beaker. Record the exact mass.
-
Securely close the primary reagent bottle immediately after dispensing.
-
-
Dissolution and Dilution:
-
Place the 100 mL volumetric flask into the secondary containment tray.
-
Insert a clean, dry funnel into the neck of the flask.
-
Add approximately 50 mL of the anhydrous solvent to the beaker containing the reagent to dissolve it.
-
Carefully pour the solution through the funnel into the volumetric flask.
-
Rinse the beaker with a small amount of solvent two more times, adding the rinsate to the flask to ensure a complete quantitative transfer.
-
Remove the funnel and carefully add the solvent to the flask until the bottom of the meniscus reaches the calibration mark.
-
Stopper the flask and invert it 10-15 times to ensure homogeneity.
-
-
Labeling and Storage:
-
Label the flask clearly with the chemical name, concentration, solvent, date, and your initials.
-
Store the solution in a tightly closed container in a designated flammables cabinet or refrigerator, as per storage guidelines[1].
-
Disposal and Emergency Response: Planning for the Unexpected
Waste Disposal: All waste, including empty containers, contaminated gloves, and absorbent materials, must be treated as hazardous.
-
Collect all liquid waste containing this compound in a clearly labeled, sealed hazardous waste container.
-
Do not mix with incompatible waste streams.
-
Contaminated solid waste (gloves, paper towels) should be placed in a separate, sealed hazardous waste bag or container.
-
Dispose of all waste through your institution's environmental health and safety (EHS) office, following all local and national regulations[3].
Spill Response Workflow: Immediate and correct response to a spill is critical to mitigate risks. The following workflow should be understood by all personnel working with this chemical.
Caption: Workflow for responding to a chemical spill.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2].
-
Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If irritation occurs, seek medical advice[1][3].
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention[3][4].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[2].
By integrating these principles of hazard awareness, meticulous PPE selection, and procedural diligence, you can ensure a safe and productive research environment when handling this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
